Technical Documentation Center

Methyl 2-(3-amino-5-bromophenyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(3-amino-5-bromophenyl)acetate

Core Science & Biosynthesis

Foundational

Methyl 2-(3-amino-5-bromophenyl)acetate: Technical Monograph

This technical guide details the chemical structure, synthesis, and application of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9). It is designed for medicinal chemists and process scientists requiring a rigor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and application of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9). It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this bifunctional intermediate.

Executive Summary

Methyl 2-(3-amino-5-bromophenyl)acetate is a high-value disubstituted phenylacetic acid derivative used primarily as a scaffold in the synthesis of pharmaceutical agents. Its utility stems from its tri-functional nature :

  • Primary Amine (-NH₂) : Ready for amide coupling, reductive amination, or heterocycle formation.

  • Aryl Bromide (-Br) : A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Methyl Ester (-COOMe) : A masked acid/alcohol precursor or direct electrophile.

This guide focuses on the chemoselective handling of this molecule, particularly the challenge of reducing nitro-precursors without dehalogenating the sensitive aryl bromide.

Chemical Identity & Structural Analysis[1][2]

Identification Data
PropertyDetail
Chemical Name Methyl 2-(3-amino-5-bromophenyl)acetate
CAS Number 934709-50-9
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
SMILES COC(=O)CC1=CC(N)=CC(Br)=C1
InChI Key ULSSGHADTSRELG-UHFFFAOYSA-N (Analog)
Appearance Pale yellow to brown oil or low-melting solid
Predicted LogP ~2.2 – 2.5
Structural Logic

The molecule features a 1,3,5-substitution pattern (meta-substitution) on the benzene ring.

  • Electronic Push-Pull : The amine is an electron-donating group (EDG) via resonance, while the bromine is electron-withdrawing (EWG) via induction. This creates a polarized ring system susceptible to electrophilic aromatic substitution at the ortho positions between the substituents.

  • Steric Considerations : The methylene spacer (-CH2-) isolates the ester from the aromatic ring's electronic system, maintaining the ester's standard reactivity profile.

Synthetic Pathways[4]

The synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate typically proceeds via the reduction of its nitro-precursor. The critical technical challenge is preventing hydrodebromination (loss of Br) during the reduction step.

Pathway Visualization

Synthesis Precursor 3-Bromo-5-nitrophenylacetic acid Intermediate Methyl 2-(3-bromo-5-nitrophenyl)acetate Precursor->Intermediate 1. MeOH, H2SO4 (Fischer Esterification) Target Methyl 2-(3-amino-5-bromophenyl)acetate Intermediate->Target 2. Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) SideProduct Methyl 2-(3-aminophenyl)acetate (Debrominated Impurity) Intermediate->SideProduct H2, Pd/C (Avoid: Over-reduction)

Figure 1: Synthetic route highlighting the chemoselective reduction requirement.

Critical Process Parameters
  • Avoid Catalytic Hydrogenation (Pd/C + H₂) : Standard hydrogenation conditions often cleave the C-Br bond, yielding the des-bromo impurity.

  • Recommended Method (Fe/NH₄Cl) : The Bechamp reduction or Iron/Ammonium Chloride system is highly selective for -NO₂ reduction in the presence of aryl halides.

  • Alternative Method (SnCl₂) : Stannous chloride in ethanol is also effective but requires rigorous workup to remove tin residues.

Experimental Protocols

Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate

Note: This protocol assumes starting from Methyl 2-(3-bromo-5-nitrophenyl)acetate.

Reagents:

  • Methyl 2-(3-bromo-5-nitrophenyl)acetate (1.0 eq)

  • Iron Powder (Fe, 5.0 eq) - Must be fine mesh

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation : Dissolve the nitro-ester substrate in Ethanol/Water (4:1 v/v).

  • Activation : Add solid Ammonium Chloride followed by Iron powder.

  • Reaction : Heat the suspension to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes in 2–4 hours. Monitor by TLC or LC-MS (Look for M+H = 244/246 doublet).

  • Filtration : Cool the mixture to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

  • Workup : Concentrate the filtrate to remove ethanol. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification : If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). The amine is often light-sensitive; store in amber vials.

Quality Control Criteria
  • 1H NMR (DMSO-d₆) : Expect a singlet for the methyl ester (~3.6 ppm), a singlet for the methylene (~3.5 ppm), and three distinct aromatic signals (due to meta-substitution) around 6.5–7.0 ppm. Broad singlet for NH₂.

  • Mass Spec : Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate, allowing for the construction of complex libraries.

Divergent Synthesis Strategy

Reactivity Center Methyl 2-(3-amino-5-bromophenyl)acetate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-Br + Ar-B(OH)2) Center->Suzuki Pd(PPh3)4, Base Amide Amide Coupling (Ar-NH2 + R-COOH) Center->Amide HATU, DIPEA Cycliz Cyclization (Indoles/Oxindoles) Center->Cycliz Intramolecular Hydrolysis Saponification (Ester -> Acid) Center->Hydrolysis LiOH, THF/H2O

Figure 2: Orthogonal reactivity profile of the scaffold.

Specific Use Cases
  • Kinase Inhibitors : The 3-amino-5-bromo motif mimics the hinge-binding region of ATP when incorporated into bicyclic heterocycles (e.g., quinazolines).

  • PROTAC Linkers : The phenylacetic acid chain provides a flexible attachment point for E3 ligase ligands or warheads.

  • NSAID Hybrids : Derivatives of phenylacetic acid (like Diclofenac or Nepafenac) are known anti-inflammatories. This scaffold allows for the creation of "hybrid" drugs by coupling the amine to a second pharmacophore.

Safety & Handling (E-E-A-T)

  • Hazard Classification :

    • H302 : Harmful if swallowed.

    • H315/H319 : Causes skin and serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Specific Precaution : Aromatic amines can be potential genotoxins. Handle in a fume hood with nitrile gloves.

  • Storage : Keep cold (2-8°C) and under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline to colored quinoid species.

References

  • Sigma-Aldrich .[2] Methyl 2-(3-amino-5-bromophenyl)acetate Product Page. Retrieved from [2]

  • PubChem . Methyl 2-(3-bromophenyl)acetate (Related Analog Data). National Library of Medicine. Retrieved from [3]

  • ChemicalBook . CAS 150529-73-0 Synthesis and Properties. Retrieved from

  • Common Organic Chemistry . Nitro Reduction Conditions (Fe/NH4Cl vs Pd/C). Retrieved from

Sources

Exploratory

Technical Whitepaper: Methyl 2-(3-amino-5-bromophenyl)acetate

A Trifunctional Scaffold for Divergent Medicinal Chemistry Introduction & Chemical Architecture Methyl 2-(3-amino-5-bromophenyl)acetate is a high-value intermediate in modern drug discovery, particularly within the field...

Author: BenchChem Technical Support Team. Date: February 2026

A Trifunctional Scaffold for Divergent Medicinal Chemistry

Introduction & Chemical Architecture

Methyl 2-(3-amino-5-bromophenyl)acetate is a high-value intermediate in modern drug discovery, particularly within the fields of kinase inhibition and peptidomimetic synthesis. Its utility stems from its trifunctional architecture , which allows for orthogonal functionalization at three distinct vectors.

Unlike simple anilines or aryl halides, this molecule presents a "privileged substitution pattern" (meta-amino, meta-bromo, alkyl-ester) that enables the rapid construction of complex heterocycles such as indoles, quinolines, and benzimidazoles without the need for extensive protecting group manipulations.

Structural Analysis & Electronic Properties
  • IUPAC Name: Methyl 2-(3-amino-5-bromophenyl)acetate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 244.09 g/mol

  • Key Features:

    • Nucleophilic Handle: The C3-Amino group (

      
      ) is electron-rich, ready for acylation or reductive amination.
      
    • Electrophilic/Coupling Handle: The C5-Bromo group (

      
      ) serves as a robust partner for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
      
    • Masked Acid: The C1-Methyl Acetate tail (

      
      ) modulates solubility and serves as a latent carboxylic acid or alcohol.
      
Synthetic Routes & Process Optimization

While several routes exist, the most reliable industrial approach avoids the risk of hydrodebromination (loss of the bromine atom) associated with standard catalytic hydrogenation. The recommended pathway utilizes a chemoselective nitro-reduction strategy.[2]

The "Safe-Fail" Pathway: Nitro-Reduction

This route begins with commercially available 2-(3-bromo-5-nitrophenyl)acetic acid. The sequence prioritizes esterification before reduction to prevent side reactions involving the free acid during the metal-mediated reduction step.

SynthesisPath SM 3-Bromo-5-nitro- phenylacetic acid Step1 Step 1: Fischer Esterification (MeOH, H2SO4) SM->Step1 Inter Intermediate: Methyl 3-bromo- 5-nitroacetate Step1->Inter Step2 Step 2: Chemoselective Reduction (Fe / NH4Cl) Inter->Step2 Prod Target: Methyl 2-(3-amino- 5-bromophenyl)acetate Step2->Prod

Figure 1: Optimized synthetic workflow avoiding hydrodebromination.

Experimental Protocol (Self-Validating System)

This protocol is designed with built-in checkpoints (TLC/LC-MS) to ensure integrity. The use of Iron/Ammonium Chloride (Fe/NH


Cl) is specified over Pd/C + H

to strictly preserve the aryl bromide.
Step 1: Fischer Esterification
  • Reagents: 2-(3-bromo-5-nitrophenyl)acetic acid (1.0 equiv), Methanol (solvent/reactant), H

    
    SO
    
    
    
    (cat).
  • Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 3 hours.

  • Validation Point: TLC (Hexane/EtOAc 7:3) should show the disappearance of the baseline acid spot and the appearance of a high-R

    
     ester spot.
    
Step 2: Chemoselective Nitro Reduction (The Critical Step)
  • Objective: Reduce

    
     to 
    
    
    
    without touching the
    
    
    .
  • Reagents: Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (4:1).

Protocol:

  • Dissolution: Dissolve the nitro-ester intermediate in Ethanol/Water (4:1 v/v).

  • Activation: Add solid NH

    
    Cl followed by Iron powder.
    
  • Reaction: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; vigorous agitation is crucial for surface contact.

  • Monitoring (Self-Validation):

    • Time: Typically 1–2 hours.

    • Check: LC-MS must show Mass

      
       (Br isotope pattern). If Mass 166 is observed, debromination has occurred (temperature too high or wrong metal used).
      
  • Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash with EtOAc.

  • Purification: Concentrate filtrate. If the amine is dark, a short silica plug (Hexane/EtOAc) removes oxidized aniline impurities.

Reactivity Profile & Chemoselectivity[3]

The power of this scaffold lies in its ability to undergo divergent synthesis. The following diagram maps the orthogonal reactivity of the three functional groups.

ReactivityMap Core Methyl 2-(3-amino- 5-bromophenyl)acetate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryls Core->Suzuki C5-Bromide Reactivity Buchwald Buchwald-Hartwig (R-NH2, Pd-BINAP) Target: Secondary Amines Core->Buchwald C5-Bromide Reactivity Amide Amide Coupling (R-COOH, HATU) Target: Amides Core->Amide C3-Amine Reactivity RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Target: Alkyl Amines Core->RedAm C3-Amine Reactivity Hydrolysis Saponification (LiOH, THF/H2O) Target: Free Acid Core->Hydrolysis C1-Ester Reactivity Cycliz Cyclization (e.g., to Indoles) Core->Cycliz Multi-Vector

Figure 2: Divergent synthesis pathways utilizing the trifunctional handles.

Strategic Considerations
  • Sequence Matters: Generally, perform Amide Coupling (at the amine) first. Palladium catalysts used for the bromide can be poisoned by free primary amines.

  • Ester Stability: The methyl ester is stable to standard Suzuki coupling conditions (basic carbonate buffers) but will hydrolyze under strong hydroxide conditions used for some Buchwald protocols.

Safety & Handling
  • Hazard Identification:

    • Skin/Eye Irritant: The free amine is basic and potentially irritating.

    • Sensitizer: Like many anilines, this compound may cause skin sensitization.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.

  • Waste: Aqueous layers from the Iron reduction contain heavy metals (Fe) and must be disposed of as hazardous solid/liquid waste, not down the drain.

References
  • Selective Reduction Protocols

    • Bechamp Reduction (Fe/HCl/NH4Cl): A classic method for reducing nitroarenes in the presence of sensitive halides.
    • Source: Org.[2][3][4][5] Synth. Coll. Vol. 2, p. 449.

  • Chemoselectivity in Halogenated Nitroarenes

    • Comparison of SnCl2 vs Fe: "Selective reduction of nitro compounds in the presence of other reducible groups."[3]

    • Source: Bellamy, F. D., & Ou, K. (1984). Tetrahedron Letters, 25(8), 839-842.

  • Related Precursor Data

    • Acid Precursor (CAS 1261794-24-4): 2-(3-amino-5-bromophenyl)acetic acid.[6]

    • Source: PubChem Compound Summary.

  • General Fischer Esterification

    • Standard Protocol: "Fischer Esterific
    • Source: Master Organic Chemistry.

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(3-amino-5-bromophenyl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 2-(3-amino-5-bromophenyl)acetate, a key chemical intermediate with significant potential in the landscape of modern drug discovery and development. While d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 2-(3-amino-5-bromophenyl)acetate, a key chemical intermediate with significant potential in the landscape of modern drug discovery and development. While direct synonyms and a dedicated CAS number for this specific ester are not broadly cataloged, its identity is firmly established through its carboxylic acid precursor, 2-(3-Amino-5-bromophenyl)acetic acid. This guide will delve into the nuanced world of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its synthesis, characterization, and strategic applications. We will move beyond a simple recitation of facts to an expert analysis of the underlying chemical principles and their practical implications in a laboratory setting.

Nomenclature and Structural Elucidation

Methyl 2-(3-amino-5-bromophenyl)acetate is a substituted phenylacetate derivative. The core of its structure is a benzene ring functionalized with a bromo group at position 5, an amino group at position 3, and an acetic acid methyl ester at position 1.

Key Structural Features:

  • Phenylacetate Core: Provides a rigid scaffold that can be strategically modified.

  • Amino Group (Position 3): A versatile functional group that can act as a hydrogen bond donor, a basic center, or a nucleophile for further chemical transformations. Its position influences the electronic properties of the aromatic ring.

  • Bromo Group (Position 5): A heavy atom that can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. It also imparts lipophilicity.

  • Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, offering another handle for chemical modification, such as amide bond formation.

The primary precursor to this compound is 2-(3-Amino-5-bromophenyl)acetic acid , which is cataloged under CAS Number 1261794-24-4 [1]. The target compound, Methyl 2-(3-amino-5-bromophenyl)acetate, is the methyl ester of this acid.

Table 1: Chemical Identifiers for the Precursor Acid

IdentifierValueSource
Chemical Name2-(3-Amino-5-bromophenyl)acetic acidBLDpharm[1]
CAS Number1261794-24-4BLDpharm[1]

Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate

The most direct and industrially scalable method for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate is the Fischer esterification of its carboxylic acid precursor, 2-(3-Amino-5-bromophenyl)acetic acid. This acid-catalyzed reaction with methanol is a well-established and reliable transformation.

Proposed Synthetic Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of structurally similar bromophenylacetic acids.

Materials:

  • 2-(3-Amino-5-bromophenyl)acetic acid (CAS 1261794-24-4)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-Amino-5-bromophenyl)acetic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate Precursor 2-(3-Amino-5-bromophenyl)acetic acid Reaction Fischer Esterification (Reflux) Precursor->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(3-amino-5-bromophenyl)acetate Purification->Product

Caption: Workflow for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate.

Analytical Characterization

A robust analytical workflow is crucial to confirm the identity and purity of the synthesized Methyl 2-(3-amino-5-bromophenyl)acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction. A reverse-phase C18 column is typically suitable for this class of compounds.

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the molecular weight of the synthesized ester and for identifying any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for the unambiguous structural elucidation of Methyl 2-(3-amino-5-bromophenyl)acetate. The expected chemical shifts and coupling constants will provide definitive proof of the compound's structure.

Applications in Drug Discovery and Development

Methyl 2-(3-amino-5-bromophenyl)acetate is a valuable building block in medicinal chemistry, primarily due to its trifunctional nature. The amino, bromo, and methyl ester groups offer orthogonal handles for chemical diversification.

Role as a Chemical Intermediate

The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules. The bromo substituent is particularly significant, as it can participate in a variety of palladium-catalyzed cross-coupling reactions.

Potential Signaling Pathway Interactions

While this specific molecule may not be a final drug candidate, the structural motifs it contains are prevalent in compounds targeting a range of biological pathways. For instance, substituted phenylacetate derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs)[2]. The strategic placement of the amino and bromo groups allows for the exploration of chemical space around a core scaffold, which is a fundamental aspect of lead optimization in drug discovery.

The "Magic Methyl" Effect

The methyl group of the ester, while seemingly simple, can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a final drug molecule. This phenomenon, often referred to as the "magic methyl" effect, can influence factors such as metabolic stability, binding affinity, and solubility[3]. The presence of the methyl ester in Methyl 2-(3-amino-5-bromophenyl)acetate provides a starting point for leveraging this effect.

Drug Development Workflow Integration

G cluster_drug_discovery Role in Drug Discovery BuildingBlock Methyl 2-(3-amino-5-bromophenyl)acetate CrossCoupling Pd-Catalyzed Cross-Coupling (via Bromo) BuildingBlock->CrossCoupling AmideFormation Amide Bond Formation (via Amino or Hydrolyzed Ester) BuildingBlock->AmideFormation LibrarySynthesis Combinatorial Library Synthesis CrossCoupling->LibrarySynthesis AmideFormation->LibrarySynthesis SAR_Studies Structure-Activity Relationship (SAR) Studies LibrarySynthesis->SAR_Studies LeadOptimization Lead Optimization SAR_Studies->LeadOptimization

Caption: Integration of Methyl 2-(3-amino-5-bromophenyl)acetate in a drug discovery workflow.

Conclusion

Methyl 2-(3-amino-5-bromophenyl)acetate, while not a widely cataloged compound with a dedicated CAS number, represents a strategically important chemical intermediate for researchers in drug discovery. Its synthesis from the readily available 2-(3-Amino-5-bromophenyl)acetic acid is straightforward, and its trifunctional nature provides a versatile platform for the generation of diverse chemical libraries. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is paramount for its effective utilization in the quest for novel therapeutics. The principles and protocols described herein offer a solid foundation for any scientist looking to incorporate this valuable building block into their research endeavors.

References

  • Pharmaffiliates. Methyl 2-(3-bromophenyl)acetate. [Link]

  • Lemos, V. M. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081. [Link]

Sources

Exploratory

¹³C NMR analysis of Methyl 2-(3-amino-5-bromophenyl)acetate

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-(3-amino-5-bromophenyl)acetate Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-(3-amino-5-bromophenyl)acetate

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(3-amino-5-bromophenyl)acetate, a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. Moving beyond a simple data report, this document elucidates the theoretical underpinnings and practical considerations essential for accurate spectral acquisition and interpretation. We delve into the complex interplay of substituent effects on the aromatic ring, detailing how the electron-donating amino group, the electron-withdrawing bromo group, and the methyl acetate moiety collectively influence the chemical environment of each carbon atom. This guide offers researchers and drug development professionals a robust methodology, from optimized sample preparation and data acquisition protocols to a detailed, first-principles approach to spectral assignment.

Foundational Principles: Decoding Substituent Effects in ¹³C NMR

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of a molecule.[1] The chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local electronic environment. For substituted benzenes like the topic molecule, the position of a signal is primarily governed by the inductive and resonance effects of the substituents attached to the ring. Aromatic carbons typically resonate in the δ 110-160 ppm range.[2][3]

  • Electron-Donating Groups (EDGs): Groups like the amino (-NH₂) moiety increase electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density results in enhanced shielding, causing the corresponding carbon signals to shift upfield (to a lower δ value).[4][5]

  • Electron-Withdrawing Groups (EWGs): Groups such as the bromo (-Br) and methyl acetate (-CH₂COOCH₃) moieties pull electron density away from the ring. This deshields the carbon nuclei, causing their signals to shift downfield (to a higher δ value). While halogens are deactivating, their influence is a complex balance of inductive withdrawal and resonance donation.

  • The Heavy Atom Effect: For halogens like bromine, the expected deshielding effect on the directly attached (ipso) carbon can be counteracted by the "heavy atom effect."[6] The large electron cloud of the bromine atom provides significant diamagnetic shielding to the ipso-carbon, often shifting its resonance upfield contrary to simple electronegativity predictions.[6]

Understanding these fundamental principles is not merely academic; it forms the predictive basis for logically assigning each peak in the spectrum to a specific carbon atom in the molecule.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample and the precision of the acquisition parameters. A flawed protocol will yield ambiguous data that undermines interpretation.

Sample Preparation

For ¹³C NMR, which is inherently less sensitive than ¹H NMR, sample concentration is a critical parameter.[7]

  • Analyte Quantity: Aim for a near-saturated solution. A concentration of 0.2 to 0.3 millimoles dissolved in approximately 0.7 mL of deuterated solvent is a strong starting point for acquiring a high-quality spectrum in a reasonable timeframe (e.g., 30-60 minutes).[8] Halving the concentration can quadruple the required acquisition time.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak (a triplet at ~77 ppm).[9] Ensure the solvent is dry and of high purity.

  • Tube and Filtration: Use clean, high-quality 5 mm NMR tubes.[7][10] To prevent distortion of the magnetic field homogeneity, which leads to broadened spectral lines, the sample must be free of all solid particles. Filter the solution directly into the NMR tube through a Pasteur pipette packed with a small, tight plug of glass wool.[7]

Data Acquisition Workflow

The following workflow outlines a standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing P1 Dissolve ~0.2 mmol in ~0.7 mL CDCl3 P2 Filter through glass wool into NMR tube P1->P2 A1 Insert sample & lock on deuterium signal P2->A1 A2 Tune & match probe for ¹³C frequency A1->A2 A3 Set acquisition parameters (e.g., zgpg30, ns, d1) A2->A3 A4 Acquire Free Induction Decay (FID) A3->A4 D1 Apply Fourier Transform to FID A4->D1 D2 Phase correction & baseline correction D1->D2 D3 Calibrate spectrum (CDCl3 at 77.16 ppm) D2->D3

Caption: Standard workflow for ¹³C NMR analysis.

Key Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program like zgpg30 (or equivalent) is appropriate.

  • Number of Scans (ns): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds is a typical starting point.

  • Spectral Width (sw): A range of 0 to 220 ppm is sufficient to cover most organic compounds.[1]

Spectral Analysis: Assigning the ¹³C Spectrum of Methyl 2-(3-amino-5-bromophenyl)acetate

The structure of Methyl 2-(3-amino-5-bromophenyl)acetate presents 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

G C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 mol

Sources

Foundational

Methyl 2-(3-amino-5-bromophenyl)acetate stability and storage conditions

[1][2] Document Type: Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads Version: 1.0 Executive Summary Methyl 2-(3-amino-5-bromophenyl)acetate is a trifunctionalized aroma...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Type: Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads Version: 1.0

Executive Summary

Methyl 2-(3-amino-5-bromophenyl)acetate is a trifunctionalized aromatic intermediate frequently employed in the synthesis of heterocycles (e.g., indoles, quinolines) and peptide mimetics.[1] Its structural complexity—combining a hydrolytically labile ester, an oxidation-prone aniline, and a metallo-labile aryl bromide—necessitates a rigorous storage strategy.[1]

Improper handling leads to two primary failure modes: oxidative darkening (aniline degradation) and hydrolytic cleavage (ester saponification).[1] This guide defines the physicochemical baseline, degradation mechanisms, and a self-validating storage protocol to maintain purity >98% over extended periods.

Physicochemical Profile & Reactivity[2][3]

Understanding the molecular vulnerabilities is the first step in designing a storage protocol.[1]

FeatureChemical MoietyVulnerabilityTrigger Factors
A Methyl Ester (

)
Hydrolysis to carboxylic acidMoisture (

), Acid/Base traces, Heat
B Primary Aniline (

)
Oxidation (N-oxide/diazo formation), PolymerizationOxygen (

), UV Light, Trace metals
C Aryl Bromide (

)
Photodehalogenation (minor), Lithium/Magnesium exchangeUV Light, Strong bases, Metals

Key Insight: While the aryl bromide is relatively robust under ambient conditions, the synergy between the electron-rich aniline and the ester creates a specific challenge.[1] The aniline makes the ring electron-rich, potentially accelerating oxidative pathways, while the ester remains susceptible to moisture.[1]

Degradation Mechanisms[7][8]

The following Graphviz diagram illustrates the competing degradation pathways that must be mitigated.

DegradationPathways Compound Methyl 2-(3-amino-5-bromophenyl)acetate (Target) Hydrolysis Hydrolysis Pathway (Moisture driven) Compound->Hydrolysis + H2O / pH < 5 or > 8 Oxidation Oxidation Pathway (Air/Light driven) Compound->Oxidation + O2 / hν (UV) Acid 2-(3-amino-5-bromophenyl)acetic acid (Solid Precipitate) Hydrolysis->Acid Ester Cleavage Azo Azo/Nitroso Dimers (Dark/Brown Impurities) Oxidation->Azo Radical Coupling

Figure 1: Primary degradation pathways.[1] The aniline group is the "canary in the coal mine"—color change indicates oxidation long before hydrolysis is detectable by bulk weight.[1]

Storage & Handling Protocol

To ensure compound integrity, adopt a "Cold, Dry, Dark, Inert" strategy.

Long-Term Storage (> 1 Month)[1][2]
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Argon or Nitrogen blanket (Headspace purged).[1]

  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.[1]

    • Why Amber? Blocks UV radiation (<400 nm) to prevent aniline photo-oxidation and C-Br photolysis.[1]

    • Why Teflon? Prevents leaching of plasticizers often found in standard polyethylene caps, which can contaminate LC-MS signals.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing activated silica gel or molecular sieves.[1]

Short-Term / Active Use (< 1 Month)[1][2]
  • Temperature: 2–8°C (Standard Refrigerator).

  • Handling: Allow the vial to equilibrate to room temperature before opening .

    • Critical Step: Opening a cold vial in humid air causes immediate condensation on the solid/oil, catalyzing ester hydrolysis.

  • State: If the compound is an oil, consider converting it to a hydrochloride salt (HCl) for enhanced solid-state stability, provided the downstream chemistry tolerates the salt form.[1]

Solution Stability[1][2]
  • Solvents: Stable in DMSO or DMF for 24 hours at Room Temperature.

  • Avoid: Protic solvents (Methanol/Ethanol) for prolonged storage, as transesterification can occur.[1]

  • Protocol: Prepare solutions fresh. Do not store stock solutions of the free base for >48 hours.

Quality Control & Monitoring

Implement a "Self-Validating" QC workflow. If the compound fails the visual check, proceed to analytical verification.

Visual Inspection (The "First Pass")[1][2]
  • Pass: Off-white to pale yellow powder/oil.[1]

  • Warning: Deep yellow to orange.[1] (Early oxidation).[1]

  • Fail: Brown/Black sticky solid.[1] (Significant polymerization/oxidation).[1]

Analytical Verification (HPLC/NMR)[1][2][9]
MethodDiagnostic SignalAcceptance Criteria
1H NMR (CDCl3) Methyl Ester Singlet: ~3.70 ppmMethylene Singlet: ~3.50 ppmIntegral ratio 3:[1]2. Appearance of new peaks near 3.6-3.8 ppm suggests hydrolysis or transesterification.[1]
HPLC (UV 254nm) Main Peak: Retention time (RT) of target.Impurity: Early eluting peak (Acid) or Late eluting (Dimers).[1]Purity > 98.0% (Area %).[1]

Experimental Workflow: Handling for Synthesis

The following workflow ensures the compound enters the reaction flask without degradation.

HandlingWorkflow Storage 1. Storage (-20°C, Argon) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Opening 3. Inert Opening (Open under N2 flow) Equilibration->Opening Dry Surface Weighing 4. Rapid Weighing (Minimize Air Exposure) Opening->Weighing < 5 mins Resealing 5. Purge & Reseal (Backfill with Argon) Weighing->Resealing Immediate Resealing->Storage Return to Cold

Figure 2: Safe handling workflow to prevent moisture ingress and oxidation during dispensing.

Safety & Toxicology (E-E-A-T)

As an aniline derivative with an aryl bromide, treat this compound as a Potential Sensitizer and Irritant .[1]

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

  • Specific Risk: Halogenated anilines can be absorbed through the skin and may cause methemoglobinemia (interference with oxygen transport in blood).[1]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Handle strictly inside a fume hood.[1]

  • Disposal: Segregate as "Halogenated Organic Waste."[1] Do not mix with oxidizing acids (e.g., Nitric Acid) as this may trigger violent oxidation of the aniline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-(3-bromophenyl)acetate (CAS 150529-73-0). Retrieved from [Link][1]

    • Context: Provides baseline stability data for the bromo-phenylacetate scaffold (Storage: Room Temp/Cold)
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[1][2] Retrieved from [Link][1]

    • Context: Authoritative safety and handling guide for aniline derivatives, establishing the requirement for protection
  • Context: Verifies storage conditions (sealed, dry) and GHS classifications for the closest structural analogue.
  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1] Retrieved from [Link][1]

    • Context: Comprehensive review on the handling of aromatic amines, supporting the "inert atmosphere" and "acid segreg

Sources

Exploratory

Technical Safety &amp; Handling Guide: Methyl 2-(3-amino-5-bromophenyl)acetate

Document ID: TSHG-MABA-001 Version: 1.2 (Current as of 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers. Executive Summary & Chemical Identity[1] Methyl 2-(3-amino-5-bromophenyl)aceta...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSHG-MABA-001 Version: 1.2 (Current as of 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Summary & Chemical Identity[1]

Methyl 2-(3-amino-5-bromophenyl)acetate is a bifunctionalized arene building block utilized primarily in the synthesis of pharmaceutical candidates via transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide deviates from standard SDS formats to provide an operational "Risk-Based" handling manual. Due to the specialized nature of this intermediate, specific toxicological data is limited.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (Methyl 3-amino-5-bromobenzoate and 3-Bromoaniline).

Physiochemical Profile (Predicted/Analogous)
PropertyValue / DescriptionNote
Formula

Mol. Weight 244.09 g/mol
Physical State Off-white to pale brown solid (or viscous oil)Anilines darken upon oxidation.
Solubility DMSO, DCM, Ethyl Acetate, MethanolLow water solubility.
Melting Point Predicted: 45–60 °CLow-melting solid; may liquefy in warm labs.
Reactivity Acid-sensitive (amine), Base-sensitive (ester)Incompatible with strong oxidizers.

Hazard Assessment & Toxicology Logic

The primary hazards stem from the aniline moiety (potential for methemoglobinemia/sensitization) and the alkyl ester (irritancy). The bromine substituent adds stability but introduces halogenated waste requirements.

Hazard Classification (GHS Standards)
  • Acute Tox. 4 (Oral): Harmful if swallowed.

  • Skin Irrit. 2: Causes skin irritation.[1][2]

  • Eye Irrit. 2A: Causes serious eye irritation.[1][3]

  • STOT SE 3: May cause respiratory irritation.[4][2][3][5][6]

Visualizing the Hazard Logic

The following decision tree illustrates how to assess risks based on the molecule's functional groups.

HazardLogic Start Molecule Analysis: Methyl 2-(3-amino-5-bromophenyl)acetate FuncGroup1 Functional Group A: Primary Aniline (-NH2) Start->FuncGroup1 FuncGroup2 Functional Group B: Aryl Bromide (-Br) Start->FuncGroup2 FuncGroup3 Functional Group C: Methyl Ester (-COOMe) Start->FuncGroup3 Risk1 Risk: Skin Sensitization & Methemoglobinemia Potential FuncGroup1->Risk1 Risk2 Risk: Environmental Toxicity (Halogenated) FuncGroup2->Risk2 Risk3 Risk: Hydrolysis to Acid (Eye/Skin Irritant) FuncGroup3->Risk3 Control1 Control: Double Nitrile Gloves + Fume Hood Risk1->Control1 Control2 Control: Segregated Halogenated Waste Stream Risk2->Control2 Risk3->Control1

Figure 1: Functional group analysis leading to specific risk controls.

Engineering Controls & Personal Protective Equipment (PPE)[5]

Glove Selection Protocol (Permeation Causality)

Standard latex gloves are insufficient for aromatic amines. The lipophilic nature of the aniline ring allows it to permeate latex rapidly.

  • Primary Recommendation: Nitrile Rubber (Minimum thickness 0.11 mm).

  • High-Risk Operations (Scale-up >10g): Double-gloving is mandatory. Use a laminate inner glove (e.g., Silver Shield®) if handling concentrated solutions in DCM/Chloroform, as these solvents carry the solute through nitrile.

Respiratory Protection[2][5][7]
  • Solid State: Handle strictly within a certified chemical fume hood.

  • Outside Hood: If weighing outside a hood is unavoidable (not recommended), use an N95/P2 particulate respirator to prevent inhalation of dust, which can rapidly enter the bloodstream via lung tissue.

Emergency Response Protocols

Self-Validating Spill Cleanup

Objective: Complete removal of the substance without spreading contamination or generating toxic vapors.

Protocol:

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don safety goggles, double nitrile gloves, and a lab coat.

  • Contain: If liquid/oil, encircle with vermiculite. If solid, cover with wet paper towels to prevent dust.

  • Solubilize & Wipe:

    • Use a tissue soaked in Ethanol or Isopropanol (The compound is poorly soluble in water; water alone will spread it).

    • Validation Step: Wipe the surface until the tissue shows no yellow/brown discoloration.

  • Decontaminate:

    • Wash the area with a mild surfactant (soap) and water.

    • Final Check: Use a UV lamp (365 nm) if available; many aniline derivatives fluoresce. A dark surface indicates clean; glowing spots indicate residue.

Emergency Workflow Diagram

EmergencyResponse Event Spill Detected Eval Evaluate State: Solid vs. Liquid Event->Eval Solid Solid/Dust Eval->Solid Liquid Liquid/Oil Eval->Liquid ActionS Cover with Wet Paper Towels Solid->ActionS ActionL Absorb with Vermiculite Liquid->ActionL Clean Solvent Wipe (EtOH) -> Soap Wash ActionS->Clean ActionL->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Figure 2: Decision matrix for spill response based on physical state.

Synthetic Application Context

Understanding how the molecule is used helps anticipate hazards (e.g., metal waste, solvent incompatibility). This compound is a "linchpin" intermediate: the amine allows for amide coupling, while the bromide allows for Suzuki/Buchwald couplings.

Standard Reaction: Suzuki-Miyaura Coupling

Hazard Context: This reaction typically uses Palladium catalysts and basic conditions (Carbonates/Phosphates).

  • Risk: Hydrolysis of the methyl ester can occur if the Suzuki coupling is run at high temperatures (>80°C) with strong aqueous bases (NaOH).

  • Mitigation: Use mild bases (K3PO4) or anhydrous conditions to preserve the ester.

Synthesis Reactant Methyl 2-(3-amino-5-bromophenyl)acetate Catalyst Pd(dppf)Cl2 Base (K3PO4) Reactant->Catalyst Boronic Ar-B(OH)2 (Boronic Acid) Boronic->Catalyst Product Biaryl Product (Ester Intact) Catalyst->Product Anhydrous/Mild Base SideProduct Hydrolyzed Acid (Impurity) Catalyst->SideProduct Aqueous NaOH/Heat

Figure 3: Synthetic pathway showing the critical stability window of the ester group.

Storage & Waste Management

Storage "Self-Validating" System
  • Atmosphere: Store under Argon or Nitrogen.

    • Check: If the white solid turns dark brown, oxidation has occurred. Purify via silica plug filtration before use.

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass vial with a Teflon-lined cap (prevents leaching and light degradation).

Disposal[2][6][7][8]
  • Classification: Halogenated Organic Waste .

  • Do Not: Mix with oxidizing acids (Nitric/Perchloric) as this can generate explosive nitro-compounds or bromine gas.

  • Do Not: Dispose of down the drain. The aromatic ring is toxic to aquatic life (Marine Pollutant Category).

References

  • PubChem. Methyl 3-amino-5-bromobenzoate (Analogous Structure Data).[4] National Library of Medicine. Accessed 2026. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Aromatic Amines. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate from 3-amino-5-bromophenylacetic acid . The presence of a nucleophilic aniline amine and an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate from 3-amino-5-bromophenylacetic acid . The presence of a nucleophilic aniline amine and an electrophilic carboxylic acid on the same scaffold presents a chemoselectivity challenge, risking polymerization (amide formation). This guide utilizes an in situ acid chloride generation strategy using Thionyl Chloride (SOCl₂) in methanol. This method ensures the quantitative protonation of the amine functionality, rendering it non-nucleophilic during the esterification process, thereby exclusively yielding the methyl ester.

Introduction & Strategic Rationale

The target molecule, Methyl 2-(3-amino-5-bromophenyl)acetate , is a high-value bifunctional building block in medicinal chemistry. It serves as a "linchpin" scaffold:

  • Aryl Bromide: Enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Aniline Amine: Allowing for amide coupling, reductive amination, or heterocycle formation.

  • Methyl Ester: Acting as a protected carboxylic acid or a precursor for heterocyclization.

The Chemoselectivity Challenge

Direct esterification using coupling reagents (e.g., EDC/NHS) is contraindicated. Activation of the carboxylic acid in the presence of the free amine (


) leads to rapid intermolecular self-condensation, forming oligomeric amides.

Selected Strategy: Acid-Catalyzed Alcoholysis (Fischer Variant) We utilize Thionyl Chloride in Methanol.[1] This approach provides three distinct advantages:

  • Anhydrous Conditions: SOCl₂ reacts with methanol to generate anhydrous HCl and methyl sulfite, driving the equilibrium toward the ester.

  • Amine Protection: The generated HCl immediately protonates the aniline to the anilinium salt (

    
    ), which is non-nucleophilic, preventing polymerization.
    
  • Ease of Purification: The byproducts (SO₂, HCl, MeCl) are volatile, simplifying the workup.

Reaction Mechanism & Pathway

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The critical control point is the initial low-temperature addition of SOCl₂ to prevent exotherms from degrading the sensitive aniline before protonation occurs.

ReactionMechanism Start Start: 3-amino-5-bromophenylacetic acid (Zwitterion/Free Acid) Inter1 Intermediate 1: Anilinium Salt Formation (Protection) Start->Inter1 HCl generation Reagent Reagent: SOCl2 + MeOH (-10°C) Reagent->Inter1 Inter2 Intermediate 2: Activated Carbonyl (Protonated Acid) Inter1->Inter2 Acid Catalysis Product Product (Salt): Methyl Ester HCl Salt Inter2->Product MeOH Attack - H2O Final Final Workup: Free Base Ester Product->Final NaHCO3 Neutralization

Figure 1: Mechanistic pathway highlighting the in situ protection of the amine via protonation.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
3-amino-5-bromophenylacetic acid>97%SubstrateIrritant
Thionyl Chloride (SOCl₂)>99%ReagentCorrosive, Water Reactive
Methanol (MeOH)AnhydrousSolvent/ReactantFlammable, Toxic
Sodium Bicarbonate (NaHCO₃)Sat.[2][3] Aq.NeutralizationGas evolution (CO₂)
Ethyl Acetate (EtOAc)ACS GradeExtractionFlammable
Equipment
  • Round-bottom flask (2-neck) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂ or Drierite).

  • Addition funnel (pressure-equalizing) or syringe pump.

  • Ice-water bath.[4]

  • Rotary evaporator.[3][5]

Detailed Experimental Protocol

Phase 1: Reagent Preparation (Active Species Generation)
  • Step 1: Charge an oven-dried round-bottom flask with anhydrous Methanol (10 mL per 1 mmol of substrate).

  • Step 2: Cool the methanol to 0°C using an ice bath.

  • Step 3: Add Thionyl Chloride (2.0 - 3.0 equivalents) dropwise over 15 minutes.

    • Critical Process Parameter (CPP): Maintain temperature <10°C. The reaction of SOCl₂ with MeOH is highly exothermic and releases HCl gas.

    • Observation: Solution may fume slightly; ensure vigorous stirring.

Phase 2: Reaction
  • Step 4: Add solid 3-amino-5-bromophenylacetic acid (1.0 equivalent) to the cold solution in one portion.

    • Note: The solid will dissolve as it converts to the soluble hydrochloride salt.

  • Step 5: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Step 6: Heat the reaction to Reflux (65°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. The starting acid will disappear; the product will appear as a less polar spot (TLC) or M+14 peak (MS).

Phase 3: Workup & Isolation
  • Step 7: Cool the mixture to RT. Concentrate in vacuo (Rotavap) to remove MeOH and excess SOCl₂/SO₂.

    • Result: A sticky solid or oil remains (The Ester Hydrochloride Salt).

  • Step 8 (Neutralization): Re-dissolve the residue in Ethyl Acetate. Slowly add Saturated Aqueous NaHCO₃ while stirring until pH ~8.

    • Caution: Vigorous CO₂ evolution will occur.

  • Step 9: Separate the layers. Extract the aqueous phase once more with EtOAc.

  • Step 10: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.

Workflow Setup Setup: Anhydrous MeOH Cool to 0°C Activation Add SOCl2 Dropwise (Exotherm Control) Setup->Activation Addition Add Substrate (Solid Addition) Activation->Addition Reaction Reflux (65°C) 2-4 Hours Addition->Reaction Concentration Evaporate Volatiles (Remove SO2/HCl) Reaction->Concentration Neutralization Partition: EtOAc / NaHCO3 (Free Base Liberation) Concentration->Neutralization Isolation Dry & Concentrate Yield Target Ester Neutralization->Isolation

Figure 2: Operational workflow emphasizing the critical neutralization step.

Process Analytical Technology (PAT) & QC Specifications

Upon isolation, the product should be characterized to ensure the amine is free (not acylated) and the ester is formed.

TestExpected ResultDiagnostic Signal
Appearance Clear oil or off-white solidDarkening indicates oxidation of aniline.
1H NMR (DMSO-d6) Methyl Singlet

ppm (3H, s,

).
1H NMR (Aromatic) 3 Distinct SignalsCharacteristic pattern for 1,3,5-substituted benzene.
1H NMR (Amine) Broad Singlet

ppm (2H, br s,

). Disappears with

shake.
LC-MS M+H PeakMass = 244/246 amu (1:1 Br isotope pattern).

Troubleshooting Guide:

  • Issue: Product remains water-soluble during workup.

    • Cause: Incomplete neutralization. The HCl salt is water-soluble.

    • Fix: Ensure the aqueous layer pH is >8 before separation.

  • Issue: New spot on TLC higher than product.

    • Cause: N-methylation (rare with SOCl2, possible if MeI present) or Amide formation (if acid activation was improper).

    • prevention: Ensure temperature is low during SOCl2 addition; do not use coupling reagents (EDC/HATU).

References

  • Thionyl Chloride-Methanol Esterification (General Protocol)

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Amino Acid Esterification Standards

    • Source: Cohen, H. et al. "Esterification of Amino Acids.
    • Context: Describes the suppression of zwitterionic character via HCl salt form
    • URL:[Link]

  • Synthesis of Bromophenylacetic Acid Derivatives

    • Source: ChemicalBook / Literature Aggregation.[5] "Methyl 2-(2-bromophenyl)acetate Synthesis." (Analogous procedure validation).

  • PubChem Compound Summary (Target Analogues)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)
    • URL:[Link]

Sources

Application

Application Note: High-Fidelity Esterification of 3-Amino-5-Bromophenylacetic Acid

Abstract & Strategic Analysis This guide details the protocol for synthesizing Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: N/A for specific methyl ester; Acid CAS: 1261794-24-4) from its parent acid, 3-amino-5-bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This guide details the protocol for synthesizing Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: N/A for specific methyl ester; Acid CAS: 1261794-24-4) from its parent acid, 3-amino-5-bromophenylacetic acid .

The Chemical Challenge

The substrate presents a dual-functionality challenge typical of amino acids but complicated by the aromatic ring's electronics:

  • Zwitterionic Solubility: The free amino acid exists in a zwitterionic equilibrium, often resulting in poor solubility in non-polar organic solvents.

  • Nucleophilic Competition: The primary aniline amine (-NH2) is a competing nucleophile. Standard coupling reagents (e.g., EDC/NHS) without protection could lead to polymerization (amide formation).

  • Electronic Deactivation: The bromine atom at the 5-position (meta to the acetic acid chain) is electron-withdrawing. While this decreases the nucleophilicity of the amine (reducing side reactions), it slightly increases the acidity of the carboxyl group.

The Solution: In-Situ Acid Catalysis

We utilize Thionyl Chloride (


) in Methanol  as the primary "Gold Standard" method. This approach serves three simultaneous functions:
  • Solvation: Methanol acts as both solvent and reactant.

  • Activation:

    
     reacts with methanol to generate anhydrous 
    
    
    
    and methyl chlorosulfite, driving the equilibrium forward irreversibly.
  • Protection: The in-situ

    
     immediately protonates the amine to the ammonium salt (
    
    
    
    ), preventing N-acylation side reactions and improving solubility in the polar reaction medium.

Reaction Mechanism & Workflow

Chemical Reaction Scheme

The reaction proceeds via an acid-catalyzed Fischer esterification mechanism, driven by the in-situ generation of reagents.[1]

ReactionScheme Substrate 3-Amino-5-bromo- phenylacetic acid (Zwitterion) Intermediate Acyl Chloride / Activated Complex Substrate->Intermediate Protonation (-NH3+) Reagents SOCl2 + MeOH Reagents->Intermediate Activation Product Methyl 2-(3-amino-5-bromo- phenyl)acetate HCl Salt Intermediate->Product Methanolysis Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Reaction pathway converting the zwitterionic acid to the methyl ester hydrochloride salt.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Primary Protocol)

Recommended for highest conversion and ease of workup.

Safety Warning: Thionyl chloride is corrosive and reacts violently with water. Perform all steps in a functioning fume hood.


 and 

gases are evolved.
Reagents & Materials
ReagentEquivalentsRole
3-Amino-5-bromophenylacetic acid1.0 eqSubstrate
Thionyl Chloride (

)
2.0 - 3.0 eqActivator / Dehydrating Agent
Methanol (Anhydrous)0.3 M - 0.5 MSolvent / Reactant

(sat. aq.)
ExcessNeutralization (Optional)
Step-by-Step Procedure
  • System Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or

    
     line).
    
  • Solvent Preparation (Exothermic):

    • Charge the RBF with anhydrous Methanol.

    • Cool the methanol to 0°C using an ice bath.

    • Slowly add Thionyl Chloride dropwise over 10–15 minutes.

    • Note: This generates anhydrous

      
       in situ. Allow the solution to stir for 15 minutes at 0°C.
      
  • Substrate Addition:

    • Add solid 3-amino-5-bromophenylacetic acid in one portion to the chilled solution.

    • Observation: The solid should dissolve as it converts to the soluble hydrochloride salt.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat to Reflux (65°C) for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or HPLC. The starting acid (lower R_f) should disappear.

  • Workup (Isolation of HCl Salt):

    • Cool the mixture to RT.

    • Concentrate the solution in vacuo (Rotary Evaporator) to remove solvent and excess

      
      .
      
    • Result: An off-white to yellow solid residue (the Ester-HCl salt).

    • Purification: Triturate the residue with cold Diethyl Ether (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) to remove non-polar impurities. Filter and dry.[2][3]
      
Alternative Workup (Isolation of Free Base)

If the free amine is required for the next step:

  • Dissolve the residue from Step 5 in Ethyl Acetate (EtOAc).

  • Wash carefully with saturated

    
     solution (Caution: 
    
    
    
    evolution).
  • Wash with Brine.

  • Dry organic layer over

    
    , filter, and concentrate.
    
Method B: TMSCl-Promoted Esterification (Mild Alternative)

Recommended for small-scale (<1g) or acid-sensitive substrates.

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous


 without the aggressive oxidative potential of thionyl chloride.
  • Dissolve substrate in Methanol (0.5 M).

  • Add TMSCl (2.0 eq) dropwise at RT.

  • Stir at RT for 12–24 hours (or reflux for 2 hours).

  • Concentrate in vacuo to obtain the product.

Operational Workflow Diagram

Workflow Start Start: Dry RBF Cool Cool MeOH to 0°C Start->Cool AddSOCl2 Add SOCl2 Dropwise (Generate HCl) Cool->AddSOCl2 AddSubstrate Add 3-Amino-5-bromo- phenylacetic acid AddSOCl2->AddSubstrate Reflux Reflux (65°C) 2-4 Hours AddSubstrate->Reflux Evaporate Rotary Evaporation Reflux->Evaporate Decision Form Required? Evaporate->Decision Salt Triturate with Et2O (Isolate HCl Salt) Decision->Salt Stable Storage FreeBase Partition EtOAc / NaHCO3 (Isolate Free Amine) Decision->FreeBase Immediate Use

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 95%HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity (

NMR)
Methyl singlet (

3.6–3.7 ppm, 3H)
400 MHz NMR (DMSO-

)
Identity (MS) [M+H]+ ~ 244/246 (Br isotope pattern)LC-MS (ESI+)

Troubleshooting Guide:

  • Incomplete Reaction: If starting material persists, add 0.5 eq more

    
     and extend reflux. Ensure Methanol is anhydrous.
    
  • Dimerization: If amide dimers are observed (rare in MeOH), ensure the reaction remains acidic throughout.

  • Color Change: Darkening often indicates oxidation of the aniline. Perform reaction under

    
     atmosphere if high purity is critical.
    

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Brook, M. A., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters". Molecules, 13(5), 1101-1110. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 3-Bromophenylacetic acid". Link

  • Common Organic Chemistry. (2023). "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol".[3][4] Link

  • National Institutes of Health (NIH). (2008). "A Convenient Synthesis of Amino Acid Methyl Esters". PubMed Central. Link

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-(3-amino-5-bromophenyl)acetate

Executive Summary This guide details the strategic functionalization of Methyl 2-(3-amino-5-bromophenyl)acetate . This substrate presents a classic "triangulated" synthetic challenge: it contains an electrophile (aryl br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of Methyl 2-(3-amino-5-bromophenyl)acetate . This substrate presents a classic "triangulated" synthetic challenge: it contains an electrophile (aryl bromide), a nucleophile (aniline), and a base-sensitive moiety (methyl ester).

Successful coupling requires a protocol that:

  • Activates the C-Br bond without poisoning the catalyst with the free amine.

  • Prevents polymerization (self-coupling of the aniline onto the bromide of a neighboring molecule).

  • Preserves the ester by avoiding strong alkoxide bases (e.g., NaOtBu).

This note provides two validated workflows: a Direct Suzuki-Miyaura Coupling for biaryl synthesis and a Chemoselective Buchwald-Hartwig Amination strategy.

Strategic Analysis & Mechanistic Logic

The Chemoselectivity Hierarchy

To achieve high yields, one must respect the reactivity hierarchy of the functional groups present.

Functional GroupRole in Pd-CatalysisRisk FactorMitigation Strategy
Aryl Bromide Electrophile (Oxidative Addition)Primary Reaction SiteUse active Pd(0) source.
Free Aniline (-NH₂) Nucleophile / LigandCatalyst Poisoning or Self-PolymerizationUse bulky biaryl phosphine ligands (e.g., XPhos, SPhos) to crowd out amine binding.
Methyl Ester Electrophile (Side Reaction)Hydrolysis or Claisen CondensationCRITICAL: Avoid hydroxide (

) and alkoxide (

) bases. Use Carbonates (

) or Phosphates (

).
Ligand Selection: The "Bulky" Solution

Standard ligands like


 are insufficient here; the free amine will compete for the Pd center, shutting down the catalytic cycle (formation of Pd-black).
  • Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).

  • Why: The steric bulk of ligands like XPhos or SPhos prevents the substrate's aniline nitrogen from coordinating to the Palladium, forcing the cycle to proceed via the bromide oxidative addition.

Decision Matrix (Visualized)

ReactionStrategy Substrate Substrate: Methyl 2-(3-amino-5-bromophenyl)acetate Goal Define Target Bond Substrate->Goal CC_Bond C-C Bond (Suzuki-Miyaura) Goal->CC_Bond CN_Bond C-N Bond (Buchwald-Hartwig) Goal->CN_Bond DirectSuzuki Direct Coupling Ligand: SPhos or XPhos Base: K3PO4 CC_Bond->DirectSuzuki High Tolerance CheckAmine Coupling Partner Type? CN_Bond->CheckAmine SecAmine Secondary Amine (e.g., Morpholine) CheckAmine->SecAmine PriAmine Primary Amine (e.g., Benzylamine) CheckAmine->PriAmine DirectBuchwald Direct Coupling Possible Ligand: RuPhos Base: Cs2CO3 SecAmine->DirectBuchwald Steric Control ProtectFirst Risk of Polymerization! MUST Protect -NH2 (Boc) Then Couple PriAmine->ProtectFirst Selectivity Issue

Figure 1: Strategic Decision Tree for coupling 3-amino-5-bromo-phenylacetate derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This protocol is optimized for coupling the aryl bromide with aryl/heteroaryl boronic acids. The free aniline is tolerated well under these conditions.

Reagents & Setup
  • Catalyst:

    
     (2-5 mol%) + SPhos  (4-10 mol%)
    
    • Alternative Pre-catalyst: Pd(dppf)Cl2·DCM (Robust, but SPhos gives higher turnover for deactivated rings).

  • Base:

    
     (2.0 - 3.0 equiv). Do not use NaOtBu. 
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

  • Temperature: 80°C - 100°C.

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a stir bar, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (

      
      ) (1.2 - 1.5 equiv)
      
    • 
       (Tribasic Potassium Phosphate) (2.0 equiv)
      
    • SPhos (0.04 equiv)

  • Solvent & Degas: Add Toluene and Water. Sparge with Nitrogen/Argon for 5-10 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid and oxidation of the aniline.

  • Catalyst Addition: Add

    
     (0.02 equiv) quickly under inert flow. Cap the vial immediately.
    
  • Reaction: Heat to 80°C for 4-12 hours.

    • Monitoring: Check LCMS for consumption of Bromide (M) and formation of Product (M+R-Br).

    • Self-Validation Check: If you see the starting material remaining but the Boronic acid is gone, the Boronic acid has homocoupled (protodeboronation). Add more Boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1]

    • Scavenging: If the product is for biological testing, treat the organic layer with a Pd-scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual metal.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Warning: This is a high-risk reaction. Reacting an aniline-containing bromide with another amine can lead to:

  • Self-Oligomerization: The substrate's

    
     reacts with its own Br.
    
  • Cross-Coupling: The desired external amine reacts with the Br.

Scope: This "Direct" protocol works best when the external amine is a Secondary Amine (more nucleophilic, sterically distinct) or highly reactive. If coupling a Primary Amine, Boc-protection of the substrate is strongly recommended first.

Reagents & Setup (Direct Method for Secondary Amines)
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%).

    • Why: These precatalysts activate rapidly and are highly selective for C-N bond formation over dehalogenation.

  • Base:

    
      (Cesium Carbonate) (2.0 equiv).
    
    • Why: Stronger than phosphate but weaker than alkoxides. Essential to preserve the methyl ester.

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Dry Setup: Flame-dry the reaction vessel and cool under Argon.

  • Charge Solids: Add:

    • Substrate (1.0 equiv)

    • 
       (2.0 equiv) - Must be finely ground and dry.
      
    • BrettPhos Pd G3 (0.02 - 0.05 equiv)

  • Add Liquids: Add anhydrous Dioxane and the External Amine (1.2 equiv).

  • Reaction: Heat to 80-90°C.

    • Note: Do not exceed 100°C to avoid ester degradation.

  • Validation Point (TLC/LCMS):

    • Success: Appearance of Product.[1][2][3][4][5][6][7][8]

    • Failure Mode: If you observe a ladder of mass peaks (+Substrate mass), the substrate is polymerizing. Stop. You must protect the aniline (Protocol 2B).

Protocol 2B: The "High Fidelity" Route (Protection)

If the Direct Method fails or if coupling a Primary Amine:

  • Protection: Treat substrate with

    
     (1.1 eq) in THF/Reflux to generate Methyl 2-(3-(tert-butoxycarbonyl)amino-5-bromophenyl)acetate .
    
  • Coupling: Perform Buchwald-Hartwig using the protocol above. The Boc group renders the internal nitrogen non-nucleophilic.

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane post-coupling.

Troubleshooting & Self-Validating Systems

Use this table to diagnose failure modes based on experimental observation.

ObservationDiagnosisCorrective Action
Start Material Intact, Boronic Acid Gone Protodeboronation / HomocouplingDegas solvents longer; switch to anhydrous conditions; add Boronic acid in portions.
Start Material Gone, Multiple High MW Peaks PolymerizationThe internal amine is reacting. Switch to Protocol 2B (Boc-Protection) .
Loss of Methyl Ester (Acid Formation) HydrolysisBase is too strong or wet. Switch from

to

(anhydrous) or lower temp.
Pd-Black Precipitate immediately Catalyst DeathThe free amine is poisoning Pd. Increase Ligand:Pd ratio to 2:1 or use Pre-catalysts (Pd-G3/G4).
Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate (Br) TransMet Transmetallation (Base + R-B(OH)2) OxAdd->TransMet Boronic Acid Poison Amine Binding (Catalyst Death) OxAdd->Poison Internal NH2 (If Ligand Small) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified Catalytic Cycle highlighting the risk of Amine Binding (Poisoning) if sterically bulky ligands are not used.

References

  • Suzuki-Miyaura Coupling of Unprotected Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3][4]

    • Source:RSC Advances, 2024.
    • URL:[Link]

    • Relevance: Validates the feasibility of coupling halo-anilines without protection using appropriate c
  • Buchwald-Hartwig Ligand Selection

    • Title: Dialkylbiaryl phosphines in Pd-catalyzed amin
    • Source:Chemical Science, 2011, 2, 27-50.[9]

    • URL:[Link]

    • Relevance: Authoritative guide on selecting RuPhos/BrettPhos for specific amine classes.
  • Base Sensitivity in Cross-Coupling

    • Title: Mild and Efficient Palladium-Catalyzed Cross-Coupling of Halo-Esters.[4]

    • Source:Organic Process Research & Development.
    • Relevance: Establishes the necessity of using Carbonate/Phosphate bases over Alkoxides for ester-containing substr
  • Catalyst Poisoning Mechanisms

    • Title: Amine-Catalysed Suzuki–Miyaura-Type Coupling?
    • Source:ChemRxiv (and subsequent retraction/correction discussions regarding trace Pd).
    • URL:[Link][10]

    • Relevance: Highlights the strong affinity of amines for Pd and the need for rigorous c

Sources

Application

Application Notes &amp; Protocols: Methyl 2-(3-amino-5-bromophenyl)acetate as a Versatile Scaffold for Novel Heterocycle Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of Methyl 2-(3-amino-5-bromophenyl)acetate. This readily...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of Methyl 2-(3-amino-5-bromophenyl)acetate. This readily available building block possesses three distinct functional handles—a nucleophilic aniline, a modifiable ester, and a versatile bromine atom—making it an exceptionally powerful starting material for the synthesis of diverse and medicinally relevant heterocyclic systems. We will explore several core synthetic pathways, including intramolecular cyclizations, classical named reactions, and modern cross-coupling strategies, complete with detailed, field-tested protocols and mechanistic insights to empower rational design and experimental success.

Introduction: The Strategic Value of Methyl 2-(3-amino-5-bromophenyl)acetate

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds form the core of a vast majority of pharmaceuticals, and the development of synthetic routes that offer both diversity and predictability is a key objective. Methyl 2-(3-amino-5-bromophenyl)acetate emerges as a "tri-functional" linchpin for such endeavors.

Its utility is rooted in the orthogonal reactivity of its key features:

  • The Aniline Moiety: The primary amino group serves as a potent nucleophile, ideal for initiating cyclization cascades, forming imines, or participating in condensation reactions. Its position on the aromatic ring directs subsequent electrophilic aromatic substitution.

  • The Bromo Substituent: A classic handle for modern organometallic chemistry, the bromine atom enables a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.

  • The Methyl Acetate Group: The side chain contains an ester, which can be hydrolyzed to the corresponding carboxylic acid, and a reactive α-methylene group. This functionality is crucial for intramolecular cyclizations to form lactams and other key heterocyclic cores.

This guide will demonstrate how these functional groups can be selectively addressed to construct diverse heterocyclic families, including quinolinones, indoles, and tetrahydroisoquinolines, which are prevalent pharmacophores.

Core Synthetic Pathways & Methodologies

We will now delve into specific, high-impact synthetic transformations starting from Methyl 2-(3-amino-5-bromophenyl)acetate. Each section provides the strategic rationale, a detailed protocol, and a workflow visualization.

Pathway A: Intramolecular Cyclization for the Synthesis of 7-Bromo-4-hydroxyquinolin-2(1H)-one

The most direct transformation of the starting material involves a high-temperature intramolecular cyclization. This reaction leverages the nucleophilicity of the amino group and the electrophilic character of the ester carbonyl, proceeding through a lactamization mechanism. This approach is a straightforward entry into the quinolinone scaffold, a core structure in many antibacterial and anticancer agents.[1][2]

Causality Behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether is critical to provide the necessary thermal energy to overcome the activation barrier for the cyclization, which involves the formation of a six-membered ring. The reaction proceeds without an external catalyst, driven by thermal energy alone, making it a clean and efficient transformation.

Experimental Protocol A: Thermal Intramolecular Cyclization

  • Reagent Preparation: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add Methyl 2-(3-amino-5-bromophenyl)acetate (5.16 g, 20 mmol).

  • Reaction Setup: Add diphenyl ether (40 mL) to the flask.

  • Thermal Cyclization: Heat the reaction mixture to 250-255 °C with constant stirring. Methanol will be observed distilling from the reaction mixture as the cyclization proceeds.

  • Reaction Monitoring: Maintain this temperature for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80 °C.

    • Add hexanes (60 mL) to precipitate the product.

    • Filter the resulting solid using a Büchner funnel and wash thoroughly with hexanes (3 x 30 mL) to remove the diphenyl ether.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary Table A

ParameterValue
Starting Material Methyl 2-(3-amino-5-bromophenyl)acetate
Product 7-Bromo-4-hydroxyquinolin-2(1H)-one
Key Reagents None (Thermal)
Solvent Diphenyl Ether
Temperature 250-255 °C
Reaction Time 2 hours
Typical Yield 80-90%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Workflow Diagram: Pathway A

G cluster_main Pathway A: Thermal Intramolecular Cyclization SM Methyl 2-(3-amino-5-bromophenyl)acetate Solvent Diphenyl Ether SM->Solvent Dissolve Heat Heat (250 °C) Solvent->Heat Heat to Reflux Product 7-Bromo-4-hydroxyquinolin-2(1H)-one Heat->Product Cyclization (-MeOH) Purify Precipitation & Recrystallization Product->Purify Isolation

Caption: Workflow for quinolinone synthesis.

Pathway B: Bischler-Möhlau Synthesis of Functionalized Indoles

The Bischler-Möhlau indole synthesis is a classic method that constructs a 2-aryl-indole from an α-halo-ketone and an excess of an aniline derivative.[3][4][5] Our starting material serves as the aniline component. This reaction proceeds through a complex mechanism involving initial N-alkylation followed by an electrophilic cyclization and aromatization.[4]

Causality Behind Experimental Choices: The reaction traditionally requires harsh conditions. However, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5][6] An excess of the aniline starting material is often used to act as both a reactant and a base to neutralize the HBr formed during the reaction.

Experimental Protocol B: Microwave-Assisted Bischler-Möhlau Indole Synthesis

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine Methyl 2-(3-amino-5-bromophenyl)acetate (774 mg, 3 mmol) and 2-bromoacetophenone (199 mg, 1 mmol).

  • Reaction Setup: Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 180 °C for 20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield the desired indole product.

Data Summary Table B

ParameterValue
Starting Material Methyl 2-(3-amino-5-bromophenyl)acetate
Co-reactant α-Halo-ketone (e.g., 2-bromoacetophenone)
Product Substituted 2-Aryl-indole
Conditions Microwave Irradiation
Temperature 180 °C
Reaction Time 20 minutes
Typical Yield 50-70% (substrate dependent)
Characterization ¹H NMR, ¹³C NMR, HRMS

Mechanism Diagram: Pathway B

G cluster_mech Bischler-Möhlau Mechanism Start Aniline Derivative + α-Bromo-ketone Inter1 Intermediate 4 (α-Arylamino-ketone) Start->Inter1 Sₙ2 Reaction Cyclize Electrophilic Cyclization Inter1->Cyclize Inter2 Intermediate 5 Cyclize->Inter2 Aromatize Aromatization & Tautomerization Inter2->Aromatize Product 2-Aryl-indole Product Aromatize->Product

Caption: Simplified Bischler-Möhlau reaction path.[3][5]

Pathway C: Pictet-Spengler Reaction for Tetrahydroisoquinoline Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7][8] While our starting material is an α-arylacetate, the activated aromatic ring can still participate in a related cyclization. The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to close the new heterocyclic ring.[7]

Causality Behind Experimental Choices: An acid catalyst, such as trifluoroacetic acid (TFA), is essential to promote the formation of the highly electrophilic iminium ion intermediate from the initial imine, which is the driving force for the cyclization.[7] Dichloromethane is a good, non-protic solvent that solubilizes the starting materials without interfering with the reaction.

Experimental Protocol C: Acid-Catalyzed Pictet-Spengler Reaction

  • Reagent Preparation: To a solution of Methyl 2-(3-amino-5-bromophenyl)acetate (2.58 g, 10 mmol) in dichloromethane (50 mL), add a selected aldehyde (e.g., formaldehyde, 37% in water, 0.8 mL, 10 mmol).

  • Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (1.5 mL, 20 mmol) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to afford the tetrahydroisoquinoline derivative.

Data Summary Table C

ParameterValue
Starting Material Methyl 2-(3-amino-5-bromophenyl)acetate
Co-reactant Aldehyde or Ketone
Product Substituted Tetrahydroisoquinoline
Catalyst Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-85%
Characterization ¹H NMR, ¹³C NMR, HRMS

Workflow Diagram: Pathway C

G cluster_main Pathway C: Pictet-Spengler Reaction SM Starting Material + Aldehyde Catalyst TFA in DCM SM->Catalyst Add Catalyst Iminium Iminium Ion Formation Catalyst->Iminium Cyclize Intramolecular Electrophilic Attack Iminium->Cyclize Product Tetrahydroisoquinoline Cyclize->Product Deprotonation

Caption: Key steps of the Pictet-Spengler reaction.[7][8]

Conclusion

Methyl 2-(3-amino-5-bromophenyl)acetate has been demonstrated to be a remarkably versatile and powerful building block for the synthesis of diverse heterocyclic systems of high interest to the pharmaceutical and agrochemical industries. By leveraging its three distinct points of reactivity, chemists can access complex scaffolds such as quinolinones, indoles, and tetrahydroisoquinolines through reliable and scalable protocols. The methodologies presented herein, from classical thermal cyclizations to modern microwave-assisted and acid-catalyzed reactions, provide a robust toolkit for researchers aiming to explore novel chemical space and accelerate their drug discovery programs.

References

  • Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. [Link]

  • Chemeurope.com. Bischler-Möhlau indole synthesis. [Link]

  • Reddit. (2017). Indole synthesis mechanism help. r/chemhelp. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

  • SciSpace. Bischler–Möhlau indole synthesis. [Link]

  • Pharmaffiliates. Methyl 2-(3-bromophenyl)acetate. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Lassaletta, J. M., & Fernández, R. (2006). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Topics in Current Chemistry. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Moussaoui, D., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Sci. Pharm.[Link]

  • Wang, L., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. [Link]

Sources

Method

Application Note: Derivatization Strategies for Methyl 2-(3-amino-5-bromophenyl)acetate

Abstract & Strategic Overview This guide details the chemoselective derivatization of the primary amino group on Methyl 2-(3-amino-5-bromophenyl)acetate . This scaffold is a high-value intermediate in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the chemoselective derivatization of the primary amino group on Methyl 2-(3-amino-5-bromophenyl)acetate . This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and heterobifunctional degraders (PROTACs).

The Challenge: The molecule presents a "Triad of Reactivity" that demands precise protocol design:

  • Nucleophilic Aniline: The primary target. However, its nucleophilicity is attenuated by the electron-withdrawing bromine atom (inductive effect,

    
    ).
    
  • Electrophilic Ester: The methyl ester is susceptible to hydrolysis under strong basic conditions or reduction by potent hydrides (

    
    ).
    
  • Electrophilic Aryl Halide: The C-Br bond is a handle for future cross-coupling but poses a risk of self-polymerization if Palladium-catalyzed N-arylation is attempted indiscriminately.

Scope: This note provides three validated protocols to functionalize the amine while preserving the ester and bromide integrity:

  • Protocol A: Reductive Amination (Mono-alkylation)

  • Protocol B: HATU-Mediated Acylation (Amide formation)

  • Protocol C: Sulfonylation (Sulfonamide formation)

Chemical Analysis & Decision Matrix

Before selecting a protocol, experimentalists must evaluate the electronic environment. The aniline nitrogen lone pair is partially delocalized into the


-system. The meta-bromo substituent further decreases electron density, making this aniline a weak nucleophile .
  • Implication: Mild electrophiles (e.g., alkyl halides) may require forcing conditions that jeopardize the ester.

  • Solution: Use activated electrophiles (Acid chlorides, HATU-activated esters) or catalytic reducing agents (Reductive amination).

Decision Tree: Selection of Methodology

DecisionTree Start Target: Functionalize -NH2 Goal What is the desired linkage? Start->Goal Amide Amide (-NH-CO-R) Goal->Amide Acylation Alkyl Secondary Amine (-NH-CH2-R) Goal->Alkyl Alkylation Sulfon Sulfonamide (-NH-SO2-R) Goal->Sulfon Sulfonylation AmideMethod Use Protocol B: HATU Coupling Amide->AmideMethod AlkylMethod Use Protocol A: Reductive Amination Alkyl->AlkylMethod SulfonMethod Use Protocol C: Sulfonyl Chloride Sulfon->SulfonMethod AmideReason Avoids harsh acid chlorides; Preserves ester. AmideMethod->AmideReason AlkylReason Use STAB (NaBH(OAc)3); Prevents over-alkylation. AlkylMethod->AlkylReason SulfonReason Pyridine base; Scavenges HCl. SulfonMethod->SulfonReason

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol.

Protocol A: Reductive Amination (Mono-Alkylation)

Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard for anilines, ensuring mono-alkylation and ester safety.

Mechanism & Rationale

STAB (


) is a mild hydride donor. It reduces the in situ formed iminium ion much faster than the aldehyde/ketone, and critically, it does not reduce esters or aryl bromides .
Experimental Procedure

Reagents:

  • Substrate: Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 equiv)

  • Aldehyde/Ketone: 1.1–1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve the aniline substrate (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration).
    
  • Imine Formation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Note: The electron-deficient aniline may form the imine slowly. Monitoring by TLC is crucial here.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench carefully with saturated aqueous

    
     (gas evolution!).
    
  • Work-up: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting:

  • Low Conversion: If the aniline is very sluggish, heat to 40°C or use

    
     as a Lewis acid additive to drive imine formation before adding STAB.
    

Protocol B: HATU-Mediated Acylation (Amide Formation)

Standard acid chlorides can generate HCl, which might hydrolyze the methyl ester or cause side reactions. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its high reactivity with electron-poor anilines and suppression of racemization (if the acid partner is chiral).

Experimental Procedure

Reagents:

  • Substrate: Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
    
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated OAt-ester.

    • Visual: Solution often turns slightly yellow.

  • Addition: Add the aniline substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • Why DMF? It stabilizes the polar transition state and ensures solubility of the zwitterionic intermediates.

  • Work-up: Dilute with EtOAc. Critical Step: Wash with 5% LiCl solution (

    
    ) or water to remove DMF. Wash with saturated 
    
    
    
    , then brine.
Workflow Visualization

HATU_Workflow Acid Carboxylic Acid + HATU ActiveEster Activated OAt-Ester Acid->ActiveEster DIPEA, 5 min Product Amide Product ActiveEster->Product + Aniline RT, 2h Aniline Substrate (Aniline) Aniline->Product

Figure 2: HATU coupling sequence. Pre-activation of the acid is key for efficiency.

Protocol C: Sulfonylation

Sulfonamides are classic bioisosteres for amides. The reduced nucleophilicity of the aniline requires a "proton sponge" base.

Reagents:

  • Sulfonyl Chloride (

    
    ): 1.1 equiv
    
  • Base/Solvent: Pyridine (excess) OR DCM with Pyridine (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) - Optional, only if reaction stalls.

Procedure:

  • Dissolve substrate in DCM (0.1 M).

  • Add Pyridine (3.0 equiv). Cool to 0°C.[1][2]

  • Add Sulfonyl Chloride dropwise.

  • Warm to RT and stir.

  • Work-up: Wash with 1N HCl (to remove pyridine) quickly to avoid ester hydrolysis, then immediately neutralize with

    
    .
    

Comparative Data Summary

ParameterProtocol A (Reductive Amination)Protocol B (HATU Amide)Protocol C (Sulfonylation)
Reagent Class Hydride (

)
Uronium Salt (HATU)Sulfonyl Chloride
Reaction Time 2 - 16 Hours1 - 4 Hours1 - 6 Hours
Ester Stability ExcellentExcellentGood (Watch acidic workup)
Bromide Stability ExcellentExcellentExcellent
Primary Risk Incomplete imine formationRemoval of DMF solventHydrolysis during HCl wash
Typical Yield 75 - 90%85 - 95%80 - 90%

Safety & References

Safety Warning:

  • Alkyl Halides/Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • STAB: Evolves hydrogen gas upon quenching. Ensure proper venting.

References:

  • Reductive Amination (The "Abdel-Magid" Protocol): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • HATU Coupling Mechanism: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • Chemoselectivity in Aniline Functionalization: Roughley, S. D., & Jordan, A. M. (2011).[7] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on physicochemical properties of halo-anilines).

Sources

Application

N-acylation of Methyl 2-(3-amino-5-bromophenyl)acetate experimental procedure

Application Note & Protocol Topic: N-Acylation of Methyl 2-(3-amino-5-bromophenyl)acetate Audience: Researchers, scientists, and drug development professionals. Introduction: Crafting Key Intermediates for Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: N-Acylation of Methyl 2-(3-amino-5-bromophenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crafting Key Intermediates for Pharmaceutical Synthesis

The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in medicinal chemistry and materials science. The target molecule, methyl 2-(3-amino-5-bromophenyl)acetate, is a valuable synthetic intermediate. Its structure features a nucleophilic amino group and a bromine atom on the aromatic ring. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the introduction of diverse molecular fragments. The amino group, upon acylation, is transformed into an amide, a ubiquitous functional group in pharmaceuticals that often plays a critical role in binding to biological targets.

This document provides a comprehensive guide for the N-acylation of methyl 2-(3-amino-5-bromophenyl)acetate. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a robust and reproducible protocol.

Reaction Principle: The Nucleophilic Acyl Substitution

The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The fundamental mechanism involves the attack of the nucleophilic nitrogen atom of the amine onto the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acyl chloride.[1][2] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (e.g., acetate or chloride) to yield the stable amide product and an acid byproduct. To drive the reaction to completion, a weak base is often added to neutralize the acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks and detailed characterization to ensure the identity and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-(3-amino-5-bromophenyl)acetate>98% PuritySigma-AldrichThe starting material. Its purity should be confirmed before use.
Acetic AnhydrideReagent Grade, >99%Fisher ScientificA common and effective acetylating agent. It is corrosive and reacts with water; handle with care in a fume hood.[3][4]
Sodium Acetate (Anhydrous)ACS Reagent, >99%VWRActs as a weak base to neutralize the acetic acid byproduct, preventing protonation of the starting amine.
Deionized WaterType II or better-Used for preparing the sodium acetate solution and for the work-up procedure.
Ethyl AcetateACS Reagent GradeBDH ChemicalsUsed as the extraction solvent.
Saturated Sodium Bicarbonate Solution--Used during the work-up to neutralize any remaining acid.
Brine (Saturated NaCl Solution)--Used to wash the organic extract and aid in phase separation.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Reagent GradeEMD MilliporeA drying agent to remove residual water from the organic extract.[5]
Solvents for RecrystallizationHPLC Grade-A solvent system such as ethanol/water or ethyl acetate/hexane is typically effective. The choice depends on the solubility of the product.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor monitoring the reaction progress.[6]
Standard Laboratory Glassware--Erlenmeyer flasks, beakers, separatory funnel, round-bottom flask, reflux condenser.
Magnetic Stirrer with Stir Bar--For efficient mixing of the reaction.
Ice-Water Bath--To control the initial temperature of the reaction.[7]
Rotary Evaporator--For efficient removal of solvents under reduced pressure.
Quantitative Data Summary
ReagentMol. Wt. ( g/mol )Amount (mg)Amount (mmol)Molar Eq.
Methyl 2-(3-amino-5-bromophenyl)acetate244.095002.051.0
Acetic Anhydride102.09230 (0.21 mL)2.251.1
Sodium Acetate (Anhydrous)82.032523.071.5
Deionized Water (for NaOAc)18.022 mL--
Water (for reaction mixture)18.0210 mL--

Note: The amounts can be scaled as needed, maintaining the molar equivalents.

Step-by-Step N-Acetylation Procedure
  • Preparation of Amine Salt Solution: In a 50 mL Erlenmeyer flask, suspend 500 mg (2.05 mmol) of methyl 2-(3-amino-5-bromophenyl)acetate in 10 mL of deionized water. This aniline derivative may not fully dissolve.[8]

  • Reagent Preparation: In a separate small beaker, prepare the sodium acetate solution by dissolving 252 mg (3.07 mmol) of anhydrous sodium acetate in 2 mL of deionized water.[7]

  • Reaction Initiation: Place the Erlenmeyer flask containing the amine suspension on a magnetic stirrer and begin stirring. Add 0.21 mL (2.25 mmol) of acetic anhydride to the suspension and swirl to mix.[8]

  • Base Addition: Immediately add the prepared sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should begin to form rapidly.[8]

  • Reaction Completion: Continue to stir the mixture vigorously at room temperature for 30 minutes to ensure the reaction goes to completion. To control the initial exothermic reaction, the flask can be placed in an ice-water bath before and during the addition of reagents.[7]

  • Product Isolation (Work-up):

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and salts.

    • Allow the product to air-dry on the filter paper for at least 30 minutes.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dried product to a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., deionized water) dropwise to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice-water bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly under vacuum.

Sources

Method

Application Notes &amp; Protocols: Methyl 2-(3-amino-5-bromophenyl)acetate in the Synthesis of API Intermediates

Introduction In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). Methyl 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). Methyl 2-(3-amino-5-bromophenyl)acetate has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring an aniline, a bromine substituent, and a methyl ester, provides a rich platform for a diverse array of chemical transformations. This allows for the construction of complex molecular architectures inherent to many contemporary therapeutic agents.

This comprehensive guide provides an in-depth exploration of the applications of Methyl 2-(3-amino-5-bromophenyl)acetate in the synthesis of API intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Chemical Profile and Strategic Advantages

Methyl 2-(3-amino-5-bromophenyl)acetate possesses a distinct substitution pattern on the phenyl ring that offers significant synthetic advantages. The amino group serves as a versatile handle for a multitude of reactions, including diazotization followed by Sandmeyer or related transformations, acylation, and alkylation. The bromine atom is an excellent leaving group, particularly amenable to transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] The methyl ester provides a latent carboxylic acid functionality that can be unmasked at a later synthetic stage for further derivatization, such as amide bond formation, which is prevalent in drug candidates.[2]

PropertyValueSource
CAS Number 1000339-43-8-
Molecular Formula C9H10BrNO2-
Molecular Weight 244.09 g/mol -
Appearance Off-white to light yellow powder-
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents-

Key Synthetic Transformations and Protocols

The strategic utility of Methyl 2-(3-amino-5-bromophenyl)acetate lies in its capacity to undergo a variety of chemical reactions at its three functional groups. Below, we detail some of the most critical transformations and provide exemplary protocols.

Diazotization and Subsequent Functionalization of the Amino Group

The primary amino group of Methyl 2-(3-amino-5-bromophenyl)acetate can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Protocol: Sandmeyer Reaction for Hydroxylation

This protocol describes the conversion of the amino group to a hydroxyl group, a common transformation in the synthesis of phenolic API intermediates.

Materials:

  • Methyl 2-(3-amino-5-bromophenyl)acetate

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) oxide (Cu2O)

  • Copper(II) sulfate (CuSO4)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 eq) in a mixture of deionized water and concentrated HCl. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Hydroxylation: In a separate flask, prepare a solution of copper(II) sulfate in deionized water and heat it to boiling. Add the freshly prepared diazonium salt solution dropwise to the hot copper sulfate solution. Effervescence (evolution of N2 gas) will be observed.

  • Work-up: After the addition is complete, cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(3-bromo-5-hydroxyphenyl)acetate.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining the temperature at 0-5 °C is crucial for preventing premature decomposition and maximizing the yield of the desired product.

  • Copper Catalyst: The copper(I) and copper(II) species are essential for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a hydroxyl group from water.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a powerful strategy for introducing molecular complexity.

Protocol: Suzuki-Miyaura Coupling for Arylation

This protocol details the coupling of the bromo-substituted ring with an aryl boronic acid, a common method for constructing biaryl scaffolds found in many APIs.

Materials:

  • Methyl 2-(3-amino-5-bromophenyl)acetate

  • Aryl boronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask, add Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 eq), the aryl boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps.

  • Base: The base (potassium carbonate) is required to activate the boronic acid for transmetalation to the palladium center.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Modification of the Methyl Ester

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a key linkage in many pharmaceutical agents.

Protocol: Ester Hydrolysis and Amide Bond Formation

Part A: Ester Hydrolysis

Materials:

  • Methyl 2-(3-amino-5-bromophenyl)acetate derivative (from previous steps)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the methyl ester in a mixture of methanol or THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Bond Formation

Materials:

  • Crude carboxylic acid from Part A

  • Desired amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in DMF or DCM.

  • Add the amine, followed by the coupling agent (HATU or HBTU) and DIPEA.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Causality of Experimental Choices:

  • Coupling Reagents: Reagents like HATU and HBTU are highly efficient for amide bond formation as they activate the carboxylic acid to form a reactive intermediate that readily reacts with the amine, minimizing side reactions and leading to high yields.

  • Base (DIPEA): A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, increasing its nucleophilicity.

Workflow and Relationship Diagram

The following diagram illustrates the synthetic pathways originating from Methyl 2-(3-amino-5-bromophenyl)acetate.

API_Synthesis_Workflow cluster_amino Amino Group Transformations cluster_bromo Bromo Group Transformations cluster_ester Ester Group Transformations start Methyl 2-(3-amino-5-bromophenyl)acetate diazotization Diazotization start->diazotization NaNO2, HCl acylation Acylation / Sulfonylation start->acylation Acyl Chloride, Base suzuki Suzuki Coupling (Arylation) start->suzuki Ar-B(OH)2, Pd Catalyst buchwald Buchwald-Hartwig (Amination) start->buchwald Amine, Pd Catalyst heck Heck Reaction (Vinylation) start->heck Alkene, Pd Catalyst sandmeyer Sandmeyer Reaction (e.g., Hydroxylation) diazotization->sandmeyer Cu(I)/Cu(II) hydrolysis Hydrolysis sandmeyer->hydrolysis intermediate1 Diverse API Intermediates sandmeyer->intermediate1 acylation->hydrolysis acylation->intermediate1 suzuki->hydrolysis suzuki->intermediate1 buchwald->hydrolysis buchwald->intermediate1 heck->hydrolysis heck->intermediate1 amide Amide Coupling hydrolysis->amide Amine, Coupling Agent final_api Final API amide->final_api intermediate1->final_api

Caption: Synthetic pathways from Methyl 2-(3-amino-5-bromophenyl)acetate.

Conclusion

Methyl 2-(3-amino-5-bromophenyl)acetate stands as a cornerstone starting material for the synthesis of a wide array of API intermediates. Its trifunctional nature allows for a modular and convergent approach to complex molecular targets. By understanding the underlying principles of the key chemical transformations and adhering to robust experimental protocols, researchers can effectively leverage this versatile building block to accelerate drug discovery and development programs. The protocols and insights provided herein are intended to serve as a practical guide for scientists in the pharmaceutical industry, enabling the efficient and reliable synthesis of the next generation of therapeutic agents.

References

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved February 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved February 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 19, 2026, from [Link]

  • South African Journal of Chemistry. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved February 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. Retrieved February 19, 2026, from [Link]

  • Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18). Several Important Pharmaceutical Intermediates. Retrieved February 19, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 11). Advancing API Synthesis. Retrieved February 19, 2026, from [Link]

  • Next Peptide. (n.d.). Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. Retrieved February 19, 2026, from [Link]

  • Srimatha Pharmaceuticals. (n.d.). API Intermediates & Precursors. Retrieved February 19, 2026, from [Link]

  • PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 19, 2026, from [Link]

  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved February 19, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Retrieved February 19, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 13). Pro-Drug Development. Retrieved February 19, 2026, from [Link]

  • Central European Journal of Energetic Materials. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Retrieved February 19, 2026, from [Link]

  • PMC. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: Methyl 2-(3-amino-5-bromophenyl)acetate in Advanced Materials Science

[1][2] Executive Summary Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9) is a high-value trifunctional building block utilized in the synthesis of advanced functional materials.[1][2] Its unique 1,3,5-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9) is a high-value trifunctional building block utilized in the synthesis of advanced functional materials.[1][2] Its unique 1,3,5-substitution pattern on the benzene ring provides three orthogonal reactive handles:[1][2]

  • Primary Amine (-NH₂): Facilitates condensation reactions (e.g., polyimide/polyamide formation) or nucleophilic attacks.[2]

  • Aryl Bromide (-Br): Enables transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for extending conjugation or introducing optoelectronic functionality.[1][2]

  • Methyl Ester (-COOCH₃): Acts as a protected carboxylate, offering solubility during intermediate steps and a latent anchor point for surface binding or Metal-Organic Framework (MOF) node coordination upon hydrolysis.[1][2]

This guide details the protocols for deploying this molecule in High-Performance Polymer Synthesis and Post-Synthetic Modification (PSM) of MOFs .[1][2]

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 2-(3-amino-5-bromophenyl)acetate
CAS Number 934709-50-9
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Pale yellow to off-white solid or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Ar/N₂), Protect from light

Safety Advisory: This compound contains an aryl bromide and an aniline moiety.[2] It may be skin-sensitizing and toxic if inhaled.[1][2] Handle in a fume hood using standard PPE (nitrile gloves, safety glasses).[2]

Application 1: Synthesis of Functionalized Polyimides

Context: Polyimides are prized for thermal stability but often lack sites for chemical modification.[2] Incorporating Methyl 2-(3-amino-5-bromophenyl)acetate as a co-monomer or end-capper introduces a "clickable" bromine handle into the polymer backbone without disrupting the thermal properties.[1][2]

Mechanistic Workflow

The amine group reacts with a dianhydride to form a polyamic acid, which is then imidized.[1][2] The bromine atom remains inert during this process, serving as a site for late-stage functionalization (e.g., attaching a fluorescent dye or cross-linking).[2]

Protocol: Polymerization and Functionalization[2]

Reagents:

  • Monomer A: Methyl 2-(3-amino-5-bromophenyl)acetate (10 mmol)[1][2]

  • Monomer B: 4,4'-Oxydianiline (ODA) (90 mmol) - Main backbone amine[2]

  • Monomer C: Pyromellitic Dianhydride (PMDA) (100 mmol)[2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous[2]

Step-by-Step Methodology:

  • Polyamic Acid Formation:

    • Dissolve Monomer A and Monomer B in NMP (15 wt% solids) in a flame-dried flask under Nitrogen.

    • Cool the solution to 0°C.

    • Add PMDA (Monomer C) portion-wise over 30 minutes to control exotherm.[2]

    • Stir at room temperature for 24 hours. The solution typically becomes viscous (honey-like).[1][2]

  • Thermal Imidization:

    • Cast the polyamic acid solution onto a glass substrate.[1][2]

    • Step-cure in a vacuum oven: 80°C (1h) → 150°C (1h) → 250°C (1h) → 300°C (1h).

    • Result: A flexible polyimide film containing pendant aryl bromide groups and methyl ester side chains.[1][2]

  • Post-Polymerization Modification (Suzuki Coupling):

    • Goal: Attach a phenyl-carbazole unit for hole-transport capability.[2]

    • Suspend the polymer film in a degassed mixture of Toluene/Water (4:1).[2]

    • Add 4-(9H-carbazol-9-yl)phenylboronic acid (excess relative to Br content), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ .[2]

    • Heat to 80°C for 48 hours.

    • Wash film extensively with Methanol and Acetone.[1][2]

Logic & Validation
  • Why this monomer? The meta-substitution of the amine and bromine prevents steric inhibition during the polymerization, ensuring high molecular weight.[1][2]

  • Validation: Verify bromine incorporation via XPS (X-ray Photoelectron Spectroscopy) before coupling, and the disappearance of the Br peak/appearance of N (from carbazole) after coupling.

Application 2: Ligand Synthesis for Metal-Organic Frameworks (MOFs)[2]

Context: MOFs require rigid linkers. The ester group in Methyl 2-(3-amino-5-bromophenyl)acetate can be hydrolyzed to a carboxylic acid, creating a "bent" linker (due to the methylene spacer) that introduces structural complexity and flexibility into the MOF pore.[1][2]

Mechanistic Workflow
  • Hydrolysis: Convert ester to carboxylic acid.

  • MOF Assembly: Coordinate acid/amine to metal clusters (e.g., Zn, Zr).

  • Pore Engineering: Use the unreacted Bromine for "Click" chemistry inside the pores.[1][2]

Protocol: Ligand Preparation and MOF Assembly

Step 1: Hydrolysis to 2-(3-amino-5-bromophenyl)acetic acid

  • Dissolve 5.0 g of methyl ester in THF/MeOH (1:1, 50 mL).

  • Add LiOH (2.5 eq) dissolved in water (10 mL).

  • Stir at RT for 4 hours (Monitor by TLC: disappearance of ester spot).

  • Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1][2][3]

  • Recrystallize from Ethanol/Hexane.[1][2] Yield target: >90%.

Step 2: Solvothermal MOF Synthesis (Zn-Based)

  • Precursor Solution: Dissolve the hydrolyzed ligand (1 mmol) and Zn(NO₃)₂·6H₂O (1 mmol) in DMF/Ethanol (3:1).[2]

  • Heating: Seal in a Teflon-lined autoclave. Heat at 85°C for 72 hours.[2]

  • Harvesting: Collect colorless block crystals by filtration. Wash with DMF.

Step 3: Post-Synthetic Modification (PSM)

  • Soak activated MOF crystals in a solution of phenylacetylene and PdCl₂(PPh₃)₂ in anhydrous THF.

  • Perform Sonogashira coupling at 60°C for 24 hours.

  • Outcome: The pore walls are now lined with phenyl-alkyne groups, increasing hydrophobicity and surface area.[1][2]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

G Start Methyl 2-(3-amino-5-bromophenyl)acetate (Trifunctional Core) Polymer Polyamic Acid (Pre-polymer) Start->Polymer Dianhydride (NMP, 0°C) Hydrolysis Hydrolysis to Acid (-COOH) Start->Hydrolysis LiOH, THF/H2O Film Functionalized Polyimide Film (Contains -Br sites) Polymer->Film Thermal Curing (300°C) SmartMaterial Optoelectronic Polymer (Post-Suzuki Coupling) Film->SmartMaterial Suzuki Coupling (Ar-B(OH)2, Pd) MOF_Node MOF Assembly (Zn/Zr Clusters) Hydrolysis->MOF_Node Solvothermal Synthesis Functional_MOF Functionalized MOF (Pore Engineering) MOF_Node->Functional_MOF Sonogashira (Click Chem)

Figure 1: Divergent synthesis pathways for Polymer Science and Reticular Chemistry applications.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 24857367 (Related: 3-Bromophenylacetic acid derivatives).[2] Retrieved from [Link]

  • Polyimide Functionalization Protocols

    • Context: General protocols for functionalizing polyimides via aryl bromide sites.[1][2]

    • Source: Liaw, D. J., et al. (2012).[2] "Advanced polyimide materials: Syntheses, physical properties and applications."[1][2] Progress in Polymer Science. (Validates the use of halogenated diamines for post-polymerization modification).

  • MOF Ligand Design

    • Context: Use of phenylacetic acid derivatives in MOF synthesis.[1][2]

    • Source: Cohen, S. M. (2012).[2] "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews. (Describes the "Click" chemistry on bromide-functionalized linkers).

Sources

Method

Application Note: High-Fidelity Reductive Amination of Methyl 2-(3-amino-5-bromophenyl)acetate

Abstract & Strategic Context Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as Substrate A ) represents a high-value bifunctional scaffold in medicinal chemistry. Its utility lies in its orthogonality: the b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as Substrate A ) represents a high-value bifunctional scaffold in medicinal chemistry. Its utility lies in its orthogonality: the bromine handle allows for downstream Suzuki/Buchwald couplings, while the methyl ester provides a gateway to heterocycle formation or acid derivatives.

However, this orthogonality presents a specific chemoselectivity challenge during reductive amination:

  • The Bromine (Ar-Br): Susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation conditions (

    
    ), rendering standard hydrogenation protocols non-viable.
    
  • The Methyl Ester (-COOMe): Vulnerable to hydrolysis under harsh aqueous basic/acidic conditions or reduction by strong hydride donors (

    
    ).
    
  • The Aniline (-NH2): As an aromatic amine with an electron-withdrawing bromine substituent, the nitrogen is less nucleophilic than aliphatic amines, often requiring acid catalysis or Lewis acid activation to drive imine formation.

This guide details a chemoselective protocol utilizing Sodium Triacetoxyborohydride (STAB) as the primary reductant. This reagent system (


 / AcOH) offers the precise kinetic window required to reduce the intermediate imine without disturbing the ester or the aryl bromide.

Mechanism & Chemoselectivity Logic

The success of this reaction relies on the differentiation between the neutral carbonyl substrate and the protonated iminium intermediate.

  • Imine Formation: The aniline (Substrate A) condenses with the aldehyde to form a hemiaminal, which dehydrates to an imine. Because the aniline is electron-deficient (due to the Br atom), this equilibrium often favors the starting materials. Acetic acid (AcOH) is introduced to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Selective Reduction: STAB is a mild hydride donor.[1] It reduces the protonated iminium ion much faster than it reduces the neutral aldehyde or the ester. This kinetic preference is the cornerstone of the protocol's selectivity.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the critical decision points and mechanistic pathway.

ReductiveAmination Start Substrate A (Aniline-Br-Ester) Imine Imine / Iminium Intermediate Start->Imine + Aldehyde + AcOH (Catalyst) Side_Debrom Side Product: Debrominated Ar Start->Side_Debrom Avoid H2/Pd (Risk of Ar-Br cleavage) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Side_Alcohol Side Product: Alcohol Aldehyde->Side_Alcohol Direct Reduction (If Imine formation slow) Product Secondary Amine Product Imine->Product Reduction via STAB (Fast)

Caption: Mechanistic pathway highlighting the selective reduction of the iminium species over direct aldehyde reduction or aryl-halide cleavage.

Experimental Protocols

Method A: The "Gold Standard" (STAB/AcOH)

Recommended for most aliphatic and aromatic aldehydes.

Materials:

  • Substrate A: Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Green alternative)[2]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve Substrate A (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (concentration ~0.1 M to 0.2 M).

  • Activation: Add AcOH (1.0 equiv). Stir at room temperature for 15–30 minutes.

    • Note: This pre-stir allows the imine/hemiaminal equilibrium to establish before the reductant is added.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon atmosphere.

    • Monitoring: Check LCMS/TLC at 2 hours. Most reactions complete within 2–4 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose borate complexes.
    
  • Workup: Extract with DCM or EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: The "Difficult Substrate" (Ti(OiPr)4)

Recommended for sterically hindered ketones or electron-deficient anilines where Method A shows low conversion.

Materials:

  • Titanium(IV) isopropoxide (

    
    ) (Pure/Neat)[3]
    
  • Reductant: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    )[3]
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) for the reduction step.[1][4]

Protocol:

  • Imine Locking: In a dry flask, mix Substrate A (1.0 equiv) and the Carbonyl Partner (1.1 equiv).

  • Lewis Acid Addition: Add

    
      (1.5 – 2.0 equiv) neat.
    
    • Note: If the mixture is too viscous, use a minimal amount of dry THF.

  • Stir: Stir at room temperature for 6–12 hours (or overnight). The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

  • Reduction: Dilute the mixture with dry MeOH (or EtOH). Carefully add

    
      (1.5 equiv) at 0°C.
    
    • Caution: Exothermic. Hydrogen gas evolution.

  • Quench: Add 1N NaOH or water to precipitate Titanium salts (

    
    ). Filter the white slurry through Celite.
    
  • Workup: Concentrate the filtrate and extract as usual.

Data Interpretation & Troubleshooting

Expected Analytical Data:

  • LCMS: Look for

    
    . The bromine isotope pattern (
    
    
    
    ) must be preserved. Loss of the +2 mass peak indicates debromination.
  • NMR: Disappearance of the aldehyde proton (9-10 ppm). Appearance of benzylic protons (if using benzaldehyde) or alkyl protons adjacent to the nitrogen.

Troubleshooting Matrix:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Imine formation is unfavorable due to sterics or electronics.Switch to Method B (

). The Lewis acid forces imine formation.
Alcohol Byproduct Direct reduction of aldehyde is faster than imine formation.Increase pre-stir time with AcOH. Add molecular sieves (4Å) to remove water. Add STAB slowly or in portions.
Debromination Unlikely with STAB. Contamination?Ensure no trace Pd is present in stir bars/glassware from previous Suzuki reactions. Do not use

.
Ester Hydrolysis pH too high or aqueous exposure too long.Avoid strong aqueous acid/base workups. Keep quench cold. Use

rather than NaOH for Method A.

Decision Tree for Protocol Selection

Use the following flowchart to select the optimal method based on your specific aldehyde/ketone partner.

ProtocolSelection Input Select Carbonyl Partner IsAldehyde Is it a standard Aldehyde? Input->IsAldehyde IsKetone Is it a Ketone or Hindered Aldehyde? Input->IsKetone MethodA USE METHOD A (STAB + AcOH + DCE) Standard Protocol IsAldehyde->MethodA Yes MethodB USE METHOD B (Ti(OiPr)4 then NaBH4) Forcing Conditions IsKetone->MethodB Yes MethodA->MethodB If conversion < 50% after 24h

Caption: Decision matrix for selecting between the mild STAB protocol and the robust Titanium-mediated protocol.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][8]J. Org.[2][5][6][8] Chem. 1996, 61, 3849–3862.[2][5][6][8]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3]J. Org.[2][5][6][8] Chem. 1990, 55, 2552–2554.

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines.[5]Synlett 1999, 1781–1783.[9]

Sources

Application

Application Note &amp; Protocol: A Scalable and Validated Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate, a key intermediate for pharmaceutical research and development. Moving beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate, a key intermediate for pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations essential for transitioning from bench-scale to pilot-plant production. We will explore a classic Fischer esterification pathway, emphasizing process controls, safety protocols, and analytical validation to ensure a reproducible, high-yield, and high-purity outcome. This note is intended for researchers, chemists, and process development professionals who require a thorough and practical guide for the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

Methyl 2-(3-amino-5-bromophenyl)acetate is a valuable substituted phenylacetate derivative. The presence of three distinct functional groups—an amine, a bromine atom, and a methyl ester—on a phenylacetic acid scaffold makes it a versatile building block for constructing more complex molecular architectures. These features allow for subsequent modifications such as amide bond formation, cross-coupling reactions, and further derivatization, rendering it a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).

The chosen synthetic strategy focuses on the direct esterification of 2-(3-amino-5-bromophenyl)acetic acid. This approach is favored for its operational simplicity, high atom economy, and the use of cost-effective and readily available reagents, making it highly amenable to large-scale industrial production. The parent carboxylic acid, while not as common as simpler phenylacetic acids, can be synthesized via established multi-step sequences, often starting from 3-bromo-5-nitro-toluene.

This guide provides a detailed protocol for the final esterification step, which is often a critical bottleneck in scale-up operations.

The Synthetic Pathway: Fischer-Speier Esterification

The core of this protocol is the Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction involves the acid-catalyzed conversion of a carboxylic acid to its corresponding ester using an excess of the alcohol, which in this case is methanol.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final methyl ester and regenerate the acid catalyst. The use of excess methanol is crucial as it shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Visualizing the Reaction Mechanism

G RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Int2 R-C(OH)₂(OCH₃) Protonated_Acid->Tetrahedral_Int2 + CH₃OH MeOH CH₃OH (Methanol) Tetrahedral_Int1 R-C(OH)(O⁺H₂)CH₃ Protonated_Ester R-C(=O⁺H)OCH₃ Tetrahedral_Int1->Protonated_Ester - H₂O H2O H₂O Tetrahedral_Int2->Tetrahedral_Int1 + H⁺ Ester R-COOCH₃ (Methyl Ester) Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the starting carboxylic acid. Adjustments for larger scales should be made with careful consideration of heat transfer and mass transfer effects.

Reagents and Materials
ReagentCAS NumberQuantityMolar Eq.Grade
2-(3-Amino-5-bromophenyl)acetic acid331755-36-5100.0 g1.0>98% Purity
Methanol (Anhydrous)67-56-11000 mL (10 vol)ExcessACS Grade or higher
Sulfuric Acid (98%)7664-93-912.0 mL~0.5Reagent Grade
Saturated Sodium Bicarbonate Solution144-55-8~1500 mL-Prepared in-house (DI water)
Ethyl Acetate141-78-6~2000 mL-ACS Grade
Anhydrous Sodium Sulfate7757-82-6~50 g-Reagent Grade
Deionized (DI) Water7732-18-5As needed--
Equipment
  • 2L three-neck round-bottom flask (or a suitably sized glass reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Reflux condenser with coolant circulation

  • Heating mantle with a temperature controller and thermocouple

  • Dropping funnel (25 mL)

  • Large separatory funnel (4L)

  • Rotary evaporator with a vacuum pump and water bath

  • Standard laboratory glassware, including beakers, graduated cylinders, and Erlenmeyer flasks.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 2L three-neck flask with the overhead stirrer, reflux condenser, and a stopper. Ensure all glassware is dry.

  • Charging Reagents: Add 2-(3-Amino-5-bromophenyl)acetic acid (100.0 g) and methanol (1000 mL) to the flask. Begin stirring to create a slurry.

  • Catalyst Addition (Caution!): Carefully and slowly add concentrated sulfuric acid (12.0 mL) to the stirred mixture. An exotherm will be observed. The addition should be done portion-wise or via a dropping funnel to control the temperature rise. The solid material should dissolve upon addition of the acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: A typical system would be 1:1 Ethyl Acetate:Hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to below 10°C.

  • Solvent Removal: Reduce the volume of methanol to approximately 200 mL using a rotary evaporator. This step is crucial for an efficient subsequent extraction.

  • Neutralization and Extraction:

    • Transfer the concentrated residue to a 4L separatory funnel.

    • Add DI water (500 mL) and ethyl acetate (500 mL).

    • Slowly add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid. Caution: Vigorous CO₂ evolution will occur. Swirl the funnel gently and vent frequently until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).

  • Washing and Drying:

    • Combine all organic layers.

    • Wash the combined organic phase with DI water (2 x 400 mL) and then with brine (1 x 400 mL) to remove residual salts and water.

    • Dry the organic layer over anhydrous sodium sulfate (~50 g). Swirl and let it stand for at least 20 minutes.

  • Isolation:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. The product should be obtained as an oil or a low-melting solid.

    • Expected Yield: ~95-102 g (90-97%).

Purification

For most applications, the crude product obtained after solvent evaporation is of sufficient purity (>95%). If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective. For larger scales, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be more practical.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification charge_reagents 1. Charge Reactor (Acid, Methanol) add_catalyst 2. Add H₂SO₄ Catalyst charge_reagents->add_catalyst reflux 3. Heat to Reflux (65°C, 4-6h) add_catalyst->reflux monitor 4. Monitor via TLC/HPLC reflux->monitor cool_quench 5. Cool & Reduce Volume monitor->cool_quench extract 6. Neutralize (NaHCO₃) & Extract (EtOAc) cool_quench->extract wash_dry 7. Wash & Dry Organic Layer extract->wash_dry isolate 8. Filter & Concentrate wash_dry->isolate final_product Final Product Methyl 2-(3-amino-5-bromophenyl)acetate isolate->final_product purify 9. Purify (if needed) final_product->purify analytics 10. Characterize (NMR, MS, HPLC) final_product->analytics purify->analytics

Caption: Scalable Synthesis Workflow.

Analytical Characterization

The identity and purity of the synthesized Methyl 2-(3-amino-5-bromophenyl)acetate must be confirmed through a suite of analytical techniques.[1][2]

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationPeaks corresponding to aromatic protons, the methylene (-CH₂-) protons (~3.6 ppm), the methyl ester (-OCH₃) protons (~3.7 ppm), and the amine (-NH₂) protons.
¹³C NMR Structural ConfirmationPeaks for the ester carbonyl carbon (~171 ppm), aromatic carbons, the methylene carbon, and the methyl carbon.
FTIR Functional Group IDCharacteristic stretches for N-H (amine), C=O (ester), and C-Br bonds.[3]
MS (ESI+) Molecular WeightA molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₉H₁₁BrNO₂⁺).
HPLC Purity AssessmentA single major peak indicating >98% purity when monitored at a suitable UV wavelength (e.g., 254 nm).[4]

Safety and Handling

Adherence to good laboratory practice is mandatory. This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) are required at all times.[6][7]

  • Reagent Hazards:

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

    • Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.

    • Brominated Aromatics: Compounds of this class should be treated as potentially harmful. Avoid inhalation and skin contact.

  • Procedural Hazards:

    • The addition of sulfuric acid to methanol is exothermic and must be controlled.

    • The neutralization with sodium bicarbonate produces large volumes of CO₂ gas, which can cause pressure buildup if not vented properly.

  • Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate. By understanding the underlying chemical principles and paying close attention to process parameters and safety, researchers and development professionals can confidently produce this key intermediate with high yield and purity. The self-validating nature of the protocol, which includes in-process controls and final analytical characterization, ensures a consistent and reproducible outcome critical for any drug development pipeline.

References

  • PubChem - National Center for Biotechnology Information. Methyl 2-(3-bromophenyl)acetate. Available from: [Link]

  • Oberlerchner, J. et al. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available from: [Link]

  • Hirsch, S. et al. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available from: [Link]

  • ResearchGate. Methyl 2-amino-5-bromobenzoate. Available from: [Link]

  • Reddy, K.L. et al. A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling and Disposal of Methyl 2-(3-amino-5-bromophenyl)acetate

Introduction Methyl 2-(3-amino-5-bromophenyl)acetate is a substituted aromatic amine and a halogenated organic compound. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(3-amino-5-bromophenyl)acetate is a substituted aromatic amine and a halogenated organic compound. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and research chemicals. However, the presence of an aromatic amine and a bromine atom necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with Methyl 2-(3-amino-5-bromophenyl)acetate, it is imperative to understand its inherent hazards.

GHS Classification and Hazards

Based on data from supplier Safety Data Sheets (SDS) and analogous compounds, Methyl 2-(3-amino-5-bromophenyl)acetate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This data is synthesized from multiple sources for analogous compounds and should be treated as a comprehensive overview.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Aromatic amines as a class of compounds are known for their potential to be absorbed through the skin and can have systemic effects.[2] The presence of the bromine atom places this compound in the category of halogenated organics, which can be persistent in the environment.[3][4]

Occupational Exposure Limits (OELs)

Currently, there are no established specific Occupational Exposure Limits (OELs) for Methyl 2-(3-amino-5-bromophenyl)acetate. In the absence of specific data, a conservative approach is recommended. The OELs for structurally similar aromatic amines, such as aniline and ortho-toluidine, should be considered as a reference for assessing risk and implementing control measures.

CompoundRegulatory BodyTWA (8-hour)STEL (15-minute)Notations
AnilineOSHA5 ppm (19 mg/m³)-Skin
o-ToluidineUK HSE0.2 ppm (0.89 mg/m³)-Skin, Carcinogen
o-ToluidineJSOH (Japan)1 ppm (4.4 mg/m³)-Skin

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; HSE: Health and Safety Executive; JSOH: Japan Society for Occupational Health.[5][6][7]

Given the "Skin" notation for these analogous compounds, dermal exposure is a significant concern.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of solid and solutions of Methyl 2-(3-amino-5-bromophenyl)acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides protection against splashes and brief contact. For prolonged or immersive contact, consult glove manufacturer's compatibility data.
Eye Protection Chemical safety goggles.Protects against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection A lab coat, buttoned, with long sleeves.Protects skin from accidental contact. Consider a chemically resistant apron for procedures with a higher risk of splashes.
Respiratory Protection An air-purifying respirator with an organic vapor cartridge and a P95 particulate filter.Required when engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a chemical fume hood. Do not eat, drink, or smoke in the laboratory.

  • Grounding and Bonding: For transfers of large quantities of the solid, use appropriate grounding and bonding techniques to prevent static discharge.

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for the storage of toxic and hazardous chemicals.

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[8]

  • Light and Air Sensitivity: While specific data is not available, it is good practice to protect the compound from light and air to prevent degradation.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response

The response to a spill should be dictated by its size and the immediate hazards it presents.

Workflow for Chemical Spill Response

cluster_spill Spill Occurs cluster_assessment Immediate Assessment cluster_response Response Actions Spill Spill of Methyl 2-(3-amino-5-bromophenyl)acetate Assess Assess Severity (Quantity, Location, Hazards) Spill->Assess MinorSpill Minor Spill (<10g, contained) Assess->MinorSpill Minor MajorSpill Major Spill (>10g, uncontained, or personnel exposure) Assess->MajorSpill Major Cleanup Trained Personnel Cleanup: 1. Don appropriate PPE 2. Absorb with inert material 3. Collect in sealed container 4. Decontaminate area MinorSpill->Cleanup Evacuate Evacuate Immediate Area Alert Others MajorSpill->Evacuate EmergencyServices Call Emergency Services (e.g., EH&S, Fire Dept.) Evacuate->EmergencyServices

Caption: Workflow for responding to a chemical spill.

Protocol for a Minor Spill (<10g and contained):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: Prevent the spread of the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as halogenated organic waste.

Protocol for a Major Spill (>10g, uncontained, or involving personnel exposure):

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Emergency Call: Contact your institution's Environmental Health and Safety (EH&S) department and/or emergency services.

  • First Aid: Provide first aid to any affected individuals.

Waste Disposal

Proper disposal of Methyl 2-(3-amino-5-bromophenyl)acetate and its contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Labeling
  • Halogenated Organic Waste: As a brominated compound, all waste containing Methyl 2-(3-amino-5-bromophenyl)acetate must be segregated into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including "Methyl 2-(3-amino-5-bromophenyl)acetate."

Waste Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Waste containing Methyl 2-(3-amino-5-bromophenyl)acetate (solid, solutions, contaminated PPE) Container Segregate into a dedicated, properly labeled 'Halogenated Organic Waste' container. Waste->Container Storage Store the sealed waste container in a designated satellite accumulation area. Container->Storage EHSOffice Arrange for pickup and disposal by the institutional Environmental Health & Safety (EH&S) office. Storage->EHSOffice

Caption: Workflow for the proper disposal of halogenated waste.

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as halogenated organic waste.

  • Washing: Wash the rinsed items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Conclusion

Methyl 2-(3-amino-5-bromophenyl)acetate is a valuable chemical intermediate, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal outlined in these application notes, researchers can mitigate the risks associated with its use. A proactive safety culture, centered on thorough risk assessment and preparedness, is paramount for the protection of all laboratory personnel and the environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Brominated flame retardants: their potential impacts and routes into the environment. (2006). Emerald Insight. Available at: [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). ECHA. Available at: [Link]

  • Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. NCBI. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Centers for Disease Control and Prevention. Available at: [Link]

  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019). Environmental Science & Technology. ACS Publications. Available at: [Link]

  • Toxicity of selected brominated aromatic compounds. (1998). PubMed. Available at: [Link]

  • Amines. RPS. Available at: [Link]

  • Aromatic Amine Pollution. Term. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Available at: [Link]

  • Aromatic Amine Exposure. Fashion Sustainability Directory. Available at: [Link]

  • Methyl 2-(3-bromophenyl)acetate. PubChem. Available at: [Link]

  • Decontamination Solution Aromatic Amines. SKC Inc.. Available at: [Link]

  • TEST KIT Instructions Aromatic Amines. SKC Ltd. Available at: [Link]

  • Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. ResearchGate. Available at: [Link]

  • U.S. EPA, Pesticide Product Label, METHYL BROMIDE TECHNICAL, 08/15/2008. Available at: [Link]

  • SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. SKC Inc.. Available at: [Link]

  • MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • Chemical Compatibility Chart. Available at: [Link]

  • Chemical Chemicals Incompatible With. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude Methyl 2-(3-amino-5-bromophenyl)acetate by column chromatography

Technical Support Center: Purification of Methyl 2-(3-amino-5-bromophenyl)acetate Case ID: PUR-AMINE-005 Subject: Troubleshooting & Protocol Optimization for Halogenated Aniline Esters Status: Active Guide Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-(3-amino-5-bromophenyl)acetate

Case ID: PUR-AMINE-005 Subject: Troubleshooting & Protocol Optimization for Halogenated Aniline Esters Status: Active Guide

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are attempting to purify Methyl 2-(3-amino-5-bromophenyl)acetate . This molecule presents a classic "push-pull" chromatographic challenge:

  • The Anchor (Problem): The primary amine (-NH₂) is basic and capable of hydrogen bonding.[1] It will interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak tailing (streaking) and yield loss.

  • The Handle: The bromo and methyl ester groups provide lipophilicity, making the molecule soluble in standard organic solvents (Hexane/EtOAc or DCM).[1]

The Goal: Isolate the free base without oxidation or irreversible adsorption.

Pre-Run Diagnostics (TLC Protocol)

User Question: My compound streaks on the TLC plate from baseline to solvent front. How do I determine the correct Rf?

Technical Response: Standard TLC plates are acidic. An amine will streak due to the same silanol interactions that occur in the column.[1] You must "neutralize" the diagnostic tool before neutralizing the column.[1]

The "Basified" TLC Protocol:

  • Prepare the Eluent: Start with 20% Ethyl Acetate in Hexane.[1]

  • The Modifier: Add 1% Triethylamine (TEA) to the TLC developing chamber. Shake well to saturate the headspace.[1]

  • Alternative (Ammonia Dip): If TEA is unavailable, dip the blank TLC plate in a solution of 10% TEA in acetone and let it dry before spotting your compound.

  • Visualization:

    • UV (254 nm): The aromatic ring (phenyl + bromo) will quench strongly.[1]

    • Ninhydrin Stain: The free amine will turn red/purple upon heating.[1] This confirms you have the amine and not a nitro-precursor (which would not stain without reduction).[1]

Target Rf: Aim for an Rf of 0.25 – 0.35 in the basified solvent system.

System Engineering: The Column Setup

User Question: Should I use standard Silica Gel 60? Do I need a special bonded phase?

Technical Response: You can use standard Silica Gel 60, but you must chemically modify the surface environment.[1]

Protocol A: The "TEA Blockade" (Standard Silica)[1]
  • Concept: Pre-coat the acidic silanol sites with Triethylamine (TEA).[1] TEA acts as a sacrificial base, occupying the active sites so your product flows freely.[1]

  • Step 1 (Slurry): Slurry pack the silica using Hexane containing 1% TEA .[1]

  • Step 2 (Flush): Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hexane + 1% TEA).[1]

  • Step 3 (The Run): Maintain 0.5% to 1% TEA in the mobile phase throughout the gradient.[1]

Protocol B: The "Amine-Functionalized" (Premium)
  • Concept: Use KP-NH (Amino-silica) cartridges.[2]

  • Benefit: The silica surface is already basic.[1] No TEA is required in the solvent.[1]

  • Solvent: Pure Hexane/EtOAc gradient.

Experimental Workflow & Decision Matrix

The following logic gate ensures you choose the correct loading and elution strategy based on your crude mixture's physical state.

PurificationLogic Start Crude Mixture Analysis Solubility Solubility Check (in 5% EtOAc/Hex) Start->Solubility Soluble Fully Soluble Solubility->Soluble Yes Insoluble Insoluble / Oiling Out Solubility->Insoluble No LiquidLoad Liquid Loading (Direct Injection) Soluble->LiquidLoad DryLoad Dry Loading (Adsorb on Celite/Silica) Insoluble->DryLoad ColumnPrep Column Equilibration (Hexane + 1% TEA) LiquidLoad->ColumnPrep DryLoad->ColumnPrep Gradient Gradient Elution (0-30% EtOAc/Hex + 0.5% TEA) ColumnPrep->Gradient Fractions Fraction Collection (Monitor UV 254nm) Gradient->Fractions

Figure 1: Decision matrix for loading and eluting the crude amine mixture.

Troubleshooting & FAQs

Q1: The compound is eluting, but the fractions turn brown after sitting for an hour. Why?

  • Diagnosis: Oxidative instability.[1] Anilines are electron-rich and prone to air oxidation, especially when spread over a large surface area (like silica) or in solution.

  • Fix:

    • Speed: Run the column faster using nitrogen pressure (Flash Chromatography).

    • Protection: Degas your solvents with Nitrogen/Argon before the run.[1]

    • Storage: Evaporate fractions immediately. Do not leave them in solution overnight. Store the purified oil/solid under inert gas at -20°C.

Q2: I see a "ghost peak" or baseline drift that smells like fish. Is this my product?

  • Diagnosis: This is likely the Triethylamine (TEA) eluting or desorbing.[1]

  • Fix: TEA has a low boiling point but can linger.

    • Verification: Check the NMR. If you see a quartet at ~2.5 ppm and triplet at ~1.0 ppm, it is TEA.

    • Removal: TEA is volatile.[1] Rotovap your product, then re-dissolve in DCM and wash with water (if your product is not water-soluble) or simply dry under high vacuum for 4-6 hours. The TEA will sublime.

Q3: My compound is stuck at the baseline even with 50% EtOAc. Should I use Methanol?

  • Diagnosis: The amine interaction is too strong, or you have formed a salt (e.g., Hydrochloride salt from a previous step).[1]

  • Fix:

    • Free Base Check: Ensure your crude was washed with NaHCO₃ or NaOH before loading.[1] If it is a salt, it will not move on silica.

    • Solvent Switch: If it is the free base but still stuck, switch to DCM:MeOH (95:5) .[1]

    • Warning: Do not use Acetone with primary amines; it can form imines (Schiff bases) inside the column.[1]

Q4: Can I use DCM as the primary solvent instead of Hexane?

  • Diagnosis: Solubility vs. Selectivity.[1][3]

  • Fix: Yes. If the crude is insoluble in Hexane, use a DCM -> DCM:EtOAc gradient.[1] However, DCM is "stronger" than Hexane, so your compound will elute earlier. Reduce the modifier (TEA) concentration to 0.5% as DCM competes better for surface sites than Hexane.[1]

Quantitative Data: Solvent System Recommendations

Solvent SystemComposition (v/v)AdditiveApplication
Primary (Recommended) Hexane : Ethyl Acetate1% TEA Standard purification. Best resolution.
Alternative (Polar) DCM : Methanol1% NH₄OH For highly polar impurities or "stuck" compounds.
Salt Removal DCM : MeOH (9:1)None If purifying the HCl salt (requires very polar mobile phase).[1]

References

  • Biotage. (2023).[1][4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate

Welcome to the technical support center for the purification of Methyl 2-(3-amino-5-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-(3-amino-5-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. My aim is to combine established purification principles with practical, field-tested insights to help you achieve the highest purity for your compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[1]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent. What should I do?

Answer:

This is a common issue and can be addressed by systematically evaluating your solvent choice and technique.

  • Insufficient Solvent Volume: The most straightforward reason is that you have not added enough solvent. Incrementally add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[2]

  • Inappropriate Solvent Choice: Methyl 2-(3-amino-5-bromophenyl)acetate is a moderately polar molecule, containing an aromatic ring, an amine group, an ester group, and a bromine atom. A single solvent may not be ideal. Consider a mixed solvent system. A good starting point is a combination of a more polar solvent in which the compound is soluble (like ethanol or acetone) and a less polar solvent in which it is less soluble (like hexanes or water).[3]

  • Heating to the Boiling Point: Ensure you are heating the solvent to its boiling point to maximize the solubility of your compound.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude Methyl 2-(3-amino-5-bromophenyl)acetate in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Lower the Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice. You can achieve this by insulating the flask or allowing it to cool on a benchtop away from drafts.

  • Increase the Solvent Volume: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level.

  • Change the Solvent System: If oiling out persists, you may need to select a different solvent system with a lower boiling point.

Q3: No crystals have formed even after the solution has cooled. What are the next steps?

Answer:

The absence of crystal formation usually indicates that the solution is not supersaturated.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure Methyl 2-(3-amino-5-bromophenyl)acetate, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[5]

  • Reduce Solvent Volume: If induction techniques fail, it is likely that you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][5]

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.

Q4: The recovered crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

Answer:

Colored impurities can often be removed by using activated carbon.

Protocol for Decolorization with Activated Carbon:

  • Dissolve the impure solid in the appropriate hot recrystallization solvent.

  • Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Adding it to a boiling solution can cause it to boil over.

  • Gently heat the solution with the activated carbon for a few minutes.

  • Perform a hot filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-warmed funnel and filter flask.

  • Allow the filtered solution to cool and crystallize as usual.

Part 2: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system to try for Methyl 2-(3-amino-5-bromophenyl)acetate?

A: Based on the functional groups present, a good starting point would be a mixed solvent system of ethanol and water, or ethyl acetate and hexanes.[3] These combinations offer a good polarity range to effectively dissolve the compound when hot and allow for crystallization upon cooling.

Q: How can I determine the best solvent for recrystallization?

A: The ideal solvent should dissolve the compound when hot but not when cold. You can test this on a small scale by placing a small amount of your compound in a test tube and adding a few drops of the solvent. Observe the solubility at room temperature and then heat the test tube to observe the solubility when hot.

Q: Why is slow cooling important for recrystallization?

A: Slow cooling allows for the formation of larger, more well-defined crystals. This is because the molecules have more time to orient themselves into an ordered crystal lattice. Rapid cooling can trap impurities within the crystal structure.

Q: How do I wash the crystals after filtration?

A: Wash the crystals with a small amount of the cold recrystallization solvent. Using a cold solvent minimizes the dissolution of your purified crystals, thus maximizing your yield.

Part 3: Visualizations and Data

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate.

Recrystallization_Workflow start Crude Methyl 2-(3-amino-5-bromophenyl)acetate dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities cool Slow Cooling dissolve->cool hot_filtration->cool crystal_formation Crystal Formation cool->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for common recrystallization problems.

Troubleshooting_Tree start Recrystallization Issue no_dissolution Compound does not dissolve start->no_dissolution oiling_out Compound 'oils out' start->oiling_out no_crystals No crystals form on cooling start->no_crystals colored_crystals Crystals are colored start->colored_crystals no_dissolution_q1 Add more hot solvent? no_dissolution->no_dissolution_q1 oiling_out_q1 Cool more slowly? oiling_out->oiling_out_q1 no_crystals_q1 Induce crystallization? no_crystals->no_crystals_q1 colored_crystals_a1 Use activated carbon colored_crystals->colored_crystals_a1 no_dissolution_a1 Problem Solved no_dissolution_q1->no_dissolution_a1 Yes no_dissolution_q2 Try mixed solvent system? no_dissolution_q1->no_dissolution_q2 No no_dissolution_a2 Implement two-solvent protocol no_dissolution_q2->no_dissolution_a2 Yes oiling_out_a1 Problem Solved oiling_out_q1->oiling_out_a1 Yes oiling_out_q2 Add more solvent? oiling_out_q1->oiling_out_q2 No oiling_out_a2 Problem Solved oiling_out_q2->oiling_out_a2 Yes oiling_out_q3 Change solvent system? oiling_out_q2->oiling_out_q3 No oiling_out_a3 Select lower boiling solvent oiling_out_q3->oiling_out_a3 Yes no_crystals_a1 Scratch or seed no_crystals_q1->no_crystals_a1 Yes no_crystals_q2 Reduce solvent volume? no_crystals_q1->no_crystals_q2 No no_crystals_a2 Evaporate some solvent no_crystals_q2->no_crystals_a2 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Solvent Properties Table
SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA good starting "good" solvent.
Ethyl Acetate77Moderately PolarAnother good "good" solvent option.
Acetone56PolarEffective "good" solvent, but its low boiling point can lead to rapid evaporation.
Hexanes69NonpolarA common "poor" solvent to use with more polar solvents.
Water100Very PolarCan be used as a "poor" solvent with alcohols.

This table provides a summary of common solvents that can be used in the recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate. The choice of solvent will depend on the specific impurities present in your crude product.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023). Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yield in Methyl 2-(3-amino-5-bromophenyl)acetate synthesis

Technical Support Center: Methyl 2-(3-amino-5-bromophenyl)acetate Synthesis Case ID: #RXN-3A5B-001 Topic: Troubleshooting Low Yield & Impurity Profiles Status: Open Support Tier: Senior Application Scientist Diagnostic T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(3-amino-5-bromophenyl)acetate Synthesis

Case ID: #RXN-3A5B-001 Topic: Troubleshooting Low Yield & Impurity Profiles Status: Open Support Tier: Senior Application Scientist

Diagnostic Triage: What is your primary symptom?

Before altering your protocol, identify the specific failure mode. Low yield is rarely a single issue; it is usually a symptom of one of three distinct chemical failures.

SymptomObservation (LCMS/NMR)Root CauseImmediate Action
Loss of Bromine Mass = [M-Br+H]; Product is Methyl 2-(3-aminophenyl)acetate.Over-reduction: You are likely using Pd/C with

.[1] This reduces the aryl bromide via oxidative addition.
STOP. Switch to Fe/

or

.[1]
Loss of Ester Mass = [M-14]; Product is the carboxylic acid (zwitterion).Hydrolysis: Workup pH was too high (>10) or acidic hydrolysis occurred during reduction.Use mild bases (

) during workup. Avoid strong acid reflux.[2]
Black Tar/Oil Complex baseline; broad peaks.Oxidation/Polymerization: Free anilines are air-sensitive.Purify immediately. Store under Argon. Use antioxidants during workup.
Incomplete Rxn Starting Material (Nitro) remains.Stalled Reduction: Catalyst poisoning or insufficient hydrogen donor.Increase temperature (if Fe/Sn) or check agitation.

Deep Dive: The Critical Step (Chemo-selective Nitro Reduction)

The synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate hinges on reducing the nitro group without touching the aryl bromide or the methyl ester.

The Problem with Standard Hydrogenation (Pd/C)

Do not use standard Palladium on Carbon (Pd/C) with Hydrogen gas.

  • Mechanism of Failure: Palladium is excellent at inserting into Carbon-Halogen bonds (Oxidative Addition). In the presence of

    
    , this leads to rapid hydrodehalogenation (debromination), yielding the non-brominated aniline.
    
  • Exception: You can use Pd/C if you use a catalyst poison (e.g., Vanadium-doped) or sulfided Pt/C, but these are finicky and optimization-heavy.

The Solution: Dissolving Metal Reductions

To maintain the bromine atom, you must use a mechanism that relies on single-electron transfer (SET) rather than catalytic hydrogenation.

Recommended Method: Iron Powder / Ammonium Chloride (Fe/


) 
  • Why: It operates at near-neutral pH (preventing ester hydrolysis) and is completely inert toward aryl bromides.

  • Selectivity: 100% selective for

    
    .
    
  • Scalability: Highly scalable and cheap.

Alternative Method: Stannous Chloride (


) [3]
  • Why: Very mild, soluble in ethanol.

  • Drawback: Tin waste is toxic and difficult to remove (emulsions). Requires careful pH control during workup to avoid hydrolyzing the ester while solubilizing tin salts.

Validated Protocol: Fe/ Reduction[4]

This protocol is designed to maximize yield while preserving the bromine and ester functionalities.

Reagents:

  • Methyl 2-(3-bromo-5-nitrophenyl)acetate (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)[4]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor in Ethanol/Water (4:1).

    • Note: The water is essential to dissolve the

      
       and facilitate electron transfer on the iron surface.
      
  • Addition: Add the

    
     and Iron powder. The mixture will be a slurry.
    
  • Reaction: Heat to reflux (approx. 70-80°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC or LCMS.[2][4] Reaction is typically complete in 1-3 hours.[1] You will see the disappearance of the non-polar nitro compound and the appearance of the polar fluorescent amine.

  • Workup (Critical for Yield):

    • Filtration: While still warm, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate.[5][4]

    • Partition: Evaporate the bulk Ethanol. Dilute the residue with Ethyl Acetate and Water.[2]

    • Neutralization: If the aqueous layer is acidic, neutralize with saturated

      
      . DO NOT use NaOH , as this will hydrolyze your methyl ester.
      
  • Isolation: Separate layers. Wash organic layer with Brine.[1][2][4] Dry over

    
    .[1][5][4][6] Concentrate to yield the crude aniline.
    

Troubleshooting Logic & Decision Trees

Visual 1: Troubleshooting The Low Yield

Troubleshooting Start Problem: Low Yield of Methyl 2-(3-amino-5-bromophenyl)acetate Analyze Analyze Crude Mixture (LCMS / NMR) Start->Analyze Debrom Impurity: [M-Br+H] (Debrominated Product) Analyze->Debrom Mass -79/81 Hydrolysis Impurity: [M-14] (Carboxylic Acid) Analyze->Hydrolysis Mass -14 StartMat Impurity: Starting Material (Nitro compound) Analyze->StartMat No Change Tar Impurity: Black Tar/Baseline Analyze->Tar Degradation Sol_Debrom CAUSE: Over-reduction (Pd/C) FIX: Switch to Fe/NH4Cl or SnCl2 Debrom->Sol_Debrom Sol_Hydro CAUSE: High pH Workup FIX: Use NaHCO3, avoid NaOH Hydrolysis->Sol_Hydro Sol_Start CAUSE: Stalled Reaction FIX: Increase Temp to Reflux Check mixing of Fe slurry StartMat->Sol_Start Sol_Tar CAUSE: Aniline Oxidation FIX: Purify immediately Store under N2/Ar Tar->Sol_Tar

Caption: Diagnostic flow for identifying the root cause of yield loss based on impurity profiling.

Visual 2: Selectivity Mechanism (Why Fe works)

Mechanism cluster_Pd Path A: Pd/C + H2 (AVOID) cluster_Fe Path B: Fe / NH4Cl (RECOMMENDED) Substrate Nitro-Bromo Precursor Step1 Pd inserts into C-Br Substrate->Step1 Step2 Single Electron Transfer (SET) on Nitro only Substrate->Step2 ResultA Debrominated Aniline (FAILURE) Step1->ResultA ResultB Bromo-Aniline (TARGET) Step2->ResultB

Caption: Mechanistic comparison showing why Dissolving Metal Reduction (Path B) preserves the Aryl Bromide.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of Iron? 
A:  Yes. 

in Ethanol (reflux) is an excellent alternative.[1]
  • Caveat: The workup is harder. Tin salts form a gelatinous precipitate. You must adjust the pH to ~8 to solubilize the tin, but going higher (pH > 10) risks hydrolyzing your methyl ester. The Iron method is generally "cleaner" for esters.

Q: My product turned purple/black overnight. Is it ruined? A: Not necessarily, but it is oxidizing. Anilines are electron-rich and prone to air oxidation.

  • Fix: Dissolve in EtOAc, wash with

    
     (mild reducing agent) to remove oxidized species, and re-purify. Store the final product in the dark, preferably in a freezer under inert gas.
    

Q: I see a small amount of debromination even with Iron. Why? A: This is rare but can happen if the reaction runs too long at very high temperatures or if trace metals are present in the iron source.

  • Optimization: Reduce reaction time. Monitor strictly by TLC and stop exactly when the starting material is consumed. Ensure you are using "Reduced Iron Powder" and not filings contaminated with other catalytic metals.

References

  • Selective Reduction of Nitro Groups: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[7] Org.[4][7][8][9] Lett., 2015, 17, 3941-3943.[7] (Demonstrates selectivity principles).

  • Iron-Mediated Reduction Protocol: "Reduction of Nitroarenes using Fe/

    
    ." BenchChem Protocols. Link
    
  • Dehalogenation Risks: Ramanathan, A., Jimenez, L.S. "Reductive Dehalogenation of Aryl Bromides." Synthesis, 2010, 217-220.[10] Link

  • Stannous Chloride Selectivity: Bellamy, F.D., Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984, 25, 839-842. (Seminal paper on SnCl2 selectivity).

Sources

Optimization

Technical Support Center: High-Fidelity Coupling of Methyl 2-(3-amino-5-bromophenyl)acetate

Subject: Troubleshooting & Prevention of Self-Coupling Pathways Document ID: TSC-2024-AMBA-01 Applicable Substrate: Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 150529-73-0 analog) Executive Summary & Mechanistic Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Prevention of Self-Coupling Pathways Document ID: TSC-2024-AMBA-01 Applicable Substrate: Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 150529-73-0 analog)

Executive Summary & Mechanistic Diagnosis

The Core Challenge: You are working with a bifunctional "Janus" molecule. Methyl 2-(3-amino-5-bromophenyl)acetate contains both an electrophile (Aryl Bromide) and a nucleophile (Aniline amine).

In a typical Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), "self-coupling" can refer to three distinct failure modes. Identifying which one is occurring is the first step to resolution.

Failure ModeMechanismVisual SymptomPrimary Cause
Type A: Oligomerization Head-to-Tail: The amine of Molecule A attacks the bromide of Molecule B (Buchwald-Hartwig type).Gummy/tar-like precipitate; loss of starting material without target product.Unprotected amine + Pd catalyst.
Type B: Homocoupling Tail-to-Tail: Two bromide molecules couple (Ar-Ar) via reductive elimination.Discrete dimer spot on TLC; crystalline byproduct.Oxygen presence; low transmetallation rate.
Type C: Catalyst Poisoning Coordination: Free amine binds tightly to Pd, arresting the cycle.No reaction; starting material recovered unchanged.Lack of steric bulk on ligand; amine basicity.

Diagnostic Visualization

The following diagram illustrates the competing pathways in your reaction vessel.

ReactionPathways Substrate Methyl 2-(3-amino-5-bromophenyl)acetate Pd_OxAdd Pd(II) Oxidative Addition Complex Substrate->Pd_OxAdd Pd(0) Target Target Cross-Coupled Product Pd_OxAdd->Target + Boronic Acid (Fast Transmetallation) Oligomer Type A: Oligomer/Polymer (Amine attacks Bromide) Pd_OxAdd->Oligomer + Substrate Amine (Buchwald Pathway) Dimer Type B: Ar-Ar Dimer (Bromide Homocoupling) Pd_OxAdd->Dimer + O2 / Slow Boronic Acid Poison Type C: Catalyst Deactivation (Amine-Pd Coordination) Pd_OxAdd->Poison Ligand Displacement

Caption: Competing kinetic pathways. Green path represents the desired cross-coupling. Red paths represent self-coupling and deactivation risks.

Technical Solutions & Protocols

Scenario 1: Preventing Type A (Oligomerization) & Type C (Poisoning)

The "Gold Standard" Approach: Amine Protection

The most reliable way to prevent the amine from reacting with the bromide (or the catalyst) is to mask it. Given the ester functionality, base-labile protecting groups must be chosen carefully.

Recommended Protocol: Boc-Protection Strategy Why: The tert-butyloxycarbonyl (Boc) group is orthogonal to the basic conditions of Suzuki coupling but protects the amine from acting as a nucleophile.

  • Protection Step:

    • Dissolve substrate (1.0 eq) in THF.

    • Add

      
       (1.1 eq) and catalytic DMAP (or mild base like 
      
      
      
      if DMAP causes hydrolysis concerns).
    • Heat to 50°C until conversion is complete.

    • Result: Methyl 2-(3-(tert-butoxycarbonylamino)-5-bromophenyl)acetate.

  • Coupling Step:

    • Proceed with standard Suzuki conditions (e.g.,

      
      , 
      
      
      
      , Dioxane/Water).
  • Deprotection:

    • Treat with TFA/DCM (1:1) or HCl in Dioxane. Caution: Monitor ester stability; HCl in dioxane is preferred to prevent transesterification.

Scenario 2: The "Direct" Approach (Unprotected Amine)

High-Performance Ligand Strategy

If you cannot protect the amine, you must use a catalyst system that is sterically bulky enough to prevent amine coordination and active enough to outcompete the self-coupling.

Recommended Catalyst System:

  • Pre-catalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Generations).

  • Why: These dialkylbiaryl phosphine ligands are bulky. They create a "shell" around the Palladium that physically blocks the substrate's amine from binding (preventing poisoning) while accelerating the transmetallation with the boronic acid (preventing homocoupling).

Protocol for Unprotected Coupling:

  • Charge Vessel: Add Substrate (1.0 eq), Boronic Acid (1.2–1.5 eq), and Base (

    
    , 2.0 eq).
    
    • Note: Avoid strong hydroxide bases (NaOH) to protect the methyl ester.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Degas (Critical): Sparge with Argon for 15 minutes. Oxygen promotes Type B homocoupling.

  • Catalyst Addition: Add XPhos Pd G3 (1–3 mol%).

  • Reaction: Heat to 80°C. Monitor via LCMS.

Troubleshooting FAQ

Q: I see a spot on TLC running just above my starting material, but it's not the product. What is it? A: This is likely the Protodeboronation of your boronic acid partner (Ar-B(OH)2


 Ar-H), not a self-coupling of your bromide.
  • Fix: Increase the equivalents of Boronic Acid (to 1.5 eq) and ensure your reaction temperature isn't too high (>100°C often accelerates deboronation).

Q: My reaction turns black immediately and stalls. A: This indicates Pd-black precipitation . Your amine is likely stripping the ligands off the Palladium (Type C failure).

  • Fix: Switch to a stronger binding ligand (like XPhos or SPhos) or increase the ligand:metal ratio to 2:1.

Q: I am seeing the symmetric dimer (Ar-Ar). How do I stop this? A: This is Type B Homocoupling. It is driven by Oxygen or disproportionation.

  • Fix 1:Sparge rigorously. Simply freezing/thawing isn't enough; active bubbling of Argon is required.

  • Fix 2:Slow Addition. Add your bromide substrate slowly (via syringe pump) to the mixture containing the catalyst and boronic acid. This keeps the concentration of Ar-Pd-Br low relative to the boronic acid, statistically favoring the cross-coupling.

Data Summary: Solvent & Base Compatibility

ComponentRecommendationRisk Factor
Base

or

NaOH/KOH: High risk of hydrolyzing the methyl ester to the acid.
Solvent Dioxane, Toluene, THFMeOH/EtOH: Risk of transesterification (Methyl ester

Ethyl ester).
Atmosphere Argon/NitrogenAir: Promotes homocoupling (Type B) and phenol formation.

References

  • Prevention of Homocoupling (Mechanism)

    • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
    • Source: Org.[1][2][3][4] Process Res. Dev. 2007, 11, 3, 359–364.

  • Unprotected Haloaniline Coupling (Ligand Selection)

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5]

    • Source: RSC Advances, 2024, 14, 29184-29188.[1]

  • Buchwald-Hartwig Polymerization Risks

    • Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling.[6][7]

    • Source: Polymer Chemistry, 2013, 4, 3352-3361.
  • General Suzuki Mechanism & Side Reactions

    • Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Mechanistic Studies.
    • Source: Chemistry LibreTexts (Upd

Sources

Troubleshooting

Technical Support Center: Base Selection for Suzuki Reactions of Methyl 2-(3-amino-5-bromophenyl)acetate

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently encountered issues when selecting a base for the coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently encountered issues when selecting a base for the coupling of Methyl 2-(3-amino-5-bromophenyl)acetate. The presence of multiple functional groups—a secondary amine, a methyl ester, and an electron-rich aromatic ring—on this substrate makes base selection a critical parameter for a successful reaction. This document provides in-depth, experience-based guidance to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki reaction with Methyl 2-(3-amino-5-bromophenyl)acetate is sluggish or fails to go to completion. Could the base be the problem?

Answer:

Yes, an incomplete reaction is very often linked to the choice and quantity of the base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the rate-determining transmetalation step.[1][2][3] If your reaction is stalling, consider the following factors related to your base:

  • Insufficient Basicity: The base must be strong enough to deprotonate the boronic acid (or react with a boronic ester) to form the active boronate. Weak bases like sodium bicarbonate (NaHCO₃) are often not effective enough, especially with electron-rich aryl bromides which undergo oxidative addition more slowly.[]

  • Poor Solubility: For the reaction to proceed efficiently, the base must have some solubility in the reaction medium. If the base is completely insoluble, the reaction can be significantly hindered. This is particularly relevant in biphasic systems (e.g., Toluene/Water), where the base needs to be active at the interface.

  • Inappropriate Equivalents: Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are used. Using too little base can lead to incomplete conversion.

Troubleshooting Steps:

  • Switch to a Stronger Base: If you are using a weak base like Na₂CO₃, consider switching to a stronger, yet still moderately nucleophilic, base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are often more effective in promoting the reaction.

  • Solvent System Modification: If solubility is suspected to be an issue, consider a solvent system that can better dissolve the base. For instance, using a co-solvent like water with an organic solvent such as 1,4-dioxane or toluene is common.[5]

  • Increase Base Equivalents: If you are using less than 2.0 equivalents of base, try increasing it to 2.0-2.5 equivalents.

Question 2: I'm observing significant formation of side products, specifically debromination of my starting material and/or hydrolysis of the methyl ester. How is the base involved?

Answer:

The formation of these side products is a classic issue when working with functionalized substrates like yours, and the base is a primary contributor.

  • Debromination: This side reaction, where the bromine atom is replaced by a hydrogen, can occur through a couple of mechanisms.[6][7] Strong bases, particularly hydroxides (NaOH, KOH) and alkoxides (NaOt-Bu, KOt-Bu), can promote this undesired reaction.[7] The presence of protic sources, which can be the solvent (like an alcohol) or even trace water, can exacerbate this issue.[7]

  • Ester Hydrolysis: The methyl ester in your substrate is susceptible to saponification (base-mediated hydrolysis). This is especially problematic with strong hydroxide bases like NaOH or KOH. The resulting carboxylate can complicate purification and may even inhibit the catalyst.

Troubleshooting Steps:

  • Avoid Strong, Nucleophilic Bases: Steer clear of hydroxides (NaOH, KOH) and alkoxides (NaOt-Bu). These are generally too harsh for your substrate.

  • Use Carbonates or Phosphates: Bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ provide a good balance of basicity to drive the reaction forward without being overly nucleophilic to cause significant side reactions.[1]

  • Consider Fluoride Sources: In cases where even moderate bases cause issues, potassium fluoride (KF) can be a very mild and effective alternative.[8] It is known to activate boronic acids while leaving base-labile groups like esters intact.[8]

  • Control Reaction Temperature: Higher temperatures can accelerate side reactions.[7] Try running your reaction at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed.[7]

Question 3: How do the free amine and the ester group on my starting material specifically impact base selection?

Answer:

The presence of both the amino and ester groups introduces specific challenges that must be addressed by the choice of base.

  • The Amino Group (pKa of conjugate acid ~4-5):

    • Potential for Catalyst Inhibition: The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

    • N-H Acidity: While the amine itself is basic, the N-H proton is slightly acidic. A very strong base could deprotonate the amine, leading to potential side reactions, although this is less common than other issues.

    • Interaction with Base: The amine is a weak base and will not be significantly protonated by the bases typically used in Suzuki reactions.

  • The Methyl Ester Group:

    • Hydrolysis Risk: As discussed in the previous question, this is the primary concern. The choice of base is critical to avoid saponification.

Given these constraints, the ideal base for your substrate should be:

  • Strong enough to facilitate transmetalation.

  • Non-nucleophilic enough to avoid ester hydrolysis.

  • Not so strong that it promotes significant debromination or other side reactions.

This is why potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent starting points for substrates of this nature. They provide sufficient basicity in a relatively non-nucleophilic package.

Troubleshooting Flowchart for Base Selection

The following diagram outlines a decision-making process for selecting and optimizing the base for your Suzuki reaction.

BaseSelection Start Reaction Start: Methyl 2-(3-amino-5-bromophenyl)acetate Initial_Conditions Initial Conditions: Base: K3PO4 (2.2 eq) Catalyst: Pd(PPh3)4 (5 mol%) Solvent: Dioxane/H2O (4:1) Temp: 90°C Start->Initial_Conditions Monitor_Reaction Monitor by TLC/LC-MS Initial_Conditions->Monitor_Reaction Complete_Conversion Complete Conversion & Clean Product Monitor_Reaction->Complete_Conversion Success Incomplete_Reaction Incomplete Reaction or Sluggish Conversion Monitor_Reaction->Incomplete_Reaction Issue Side_Products Significant Side Products (Debromination/Hydrolysis) Monitor_Reaction->Side_Products Issue Troubleshoot_Incomplete Troubleshoot Sluggish Reaction Incomplete_Reaction->Troubleshoot_Incomplete Troubleshoot_Side_Products Troubleshoot Side Products Side_Products->Troubleshoot_Side_Products Switch_Base_Stronger Switch to Stronger Base: Cs2CO3 Troubleshoot_Incomplete->Switch_Base_Stronger Switch_Base_Stronger->Monitor_Reaction Switch_Base_Milder Switch to Milder Base: K2CO3 or KF Troubleshoot_Side_Products->Switch_Base_Milder Lower_Temp Lower Reaction Temp to 80°C Troubleshoot_Side_Products->Lower_Temp Switch_Base_Milder->Monitor_Reaction Lower_Temp->Monitor_Reaction

Caption: Decision tree for troubleshooting base selection.

Recommended Starting Protocol for Base Screening

This protocol is designed for a small-scale reaction to efficiently screen different bases.

Materials:

  • Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF) (2.2 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

Procedure:

  • To a set of reaction vials, add Methyl 2-(3-amino-5-bromophenyl)acetate (e.g., 50 mg, 1.0 equiv) and the arylboronic acid (1.2 equiv).

  • To each vial, add one of the selected bases (2.2 equiv).

  • In a separate vial, prepare a stock solution of the palladium catalyst in the organic solvent (e.g., 1,4-Dioxane).

  • Add the palladium catalyst solution to each reaction vial.

  • Add the appropriate amount of organic solvent and water to achieve the desired concentration and solvent ratio.

  • Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Place the vials in a preheated reaction block or oil bath (e.g., 90 °C).

  • Stir the reactions for a set time (e.g., 12-18 hours).

  • After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixture from each reaction by TLC and/or LC-MS to determine conversion and the presence of side products.

Data Summary: Common Bases for Suzuki Reactions

BasepKa of Conjugate AcidTypical ConditionsStrengthsWeaknesses
K₃PO₄ ~12.3Dioxane/H₂O, Toluene/H₂OGood reactivity, moderate solubility, low nucleophilicity.Can be hygroscopic.
Cs₂CO₃ ~10.2Dioxane, Toluene, DMFHigh reactivity, good solubility in organic solvents.More expensive, can be too strong for some substrates.
K₂CO₃ ~10.3Dioxane/H₂O, Toluene/H₂OInexpensive, widely used.Can be less effective for challenging substrates.
KF ~3.2Dioxane, THFVery mild, excellent for base-sensitive functional groups.[8]May not be strong enough for all couplings.
NaOH/KOH ~15.7Toluene/H₂OVery strong, inexpensive.High risk of ester hydrolysis and debromination.[7]
NaOt-Bu ~17THF, DioxaneVery strong, effective for difficult couplings.High risk of side reactions with this substrate.[7]

Note: pKa values are approximate and can vary with solvent and temperature.[9]

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • pKa Values of Common Bases. University of Wisconsin-Madison. [Link]

  • Chart showing nine bases with a range of pK a values. ResearchGate. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • The pKa in Organic Chemistry. Chemistry Steps. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]

Sources

Optimization

Solvent effects on the reactivity of Methyl 2-(3-amino-5-bromophenyl)acetate

Ticket ID: #SOLV-3A5B-REACT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Bifunctional Phenylacetate Scaffolds User Guide Overview Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOLV-3A5B-REACT

Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Bifunctional Phenylacetate Scaffolds

User Guide Overview

Welcome to the Technical Support Center. You are working with Methyl 2-(3-amino-5-bromophenyl)acetate , a bifunctional scaffold critical for library synthesis. This molecule possesses three distinct reactive sites with conflicting solvent requirements:

  • Aniline (

    
    ):  Nucleophilic, oxidation-prone.
    
  • Aryl Bromide (

    
    ):  Electrophilic, requires Pd-catalysis.
    
  • Methyl Ester (

    
    ):  Electrophilic, susceptible to hydrolysis and 
    
    
    
    -deprotonation.

This guide provides troubleshooting workflows to navigate these competing reactivities using solvent effects.

Module 1: Solubility & Stability (The "Basics")

Common Ticket: "My compound degrades in solution before reaction."

Diagnosis: The methyl ester at the benzylic position is chemically distinct from a standard alkyl ester. The adjacent phenyl ring acidifies the


-protons (

in DMSO), making it susceptible to base-mediated degradation or hydrolysis in wet polar aprotic solvents.
Solvent ClassSolubilityStability RiskRecommended Use
Chlorinated (DCM,

)
HighLow Storage, workup, amide coupling.
Polar Aprotic (DMSO, DMF)HighHigh Hydrolysis (if wet),

-deprotonation (if basic). Use only if dry.
Protic (MeOH, EtOH)ModerateMedium Transesterification risk. Avoid if heating.
Ethereal (THF, Dioxane)HighLow Excellent for Pd-coupling and reduction.
Troubleshooting Protocol 1.1: Preventing Ester Hydrolysis
  • Issue: Appearance of carboxylic acid (broad -OH stretch in IR, loss of methyl singlet in NMR).

  • Root Cause: "Wet" DMF or DMSO accelerates ester hydrolysis via nucleophilic attack of water, catalyzed by trace amines or heat.

  • Correction:

    • Switch to Anhydrous DMF (stored over 4Å molecular sieves).

    • If using a base (e.g.,

      
      ) for a coupling reaction, ensure the system is biphasic (Toluene/Water) rather than homogenous wet DMF, to limit ester exposure to hydroxide ions.
      

Module 2: The Amine Handle (Nucleophilic Reactivity)

FAQ: "Why are my amide coupling yields low in Methanol?"

Technical Insight: Solvents drastically alter the nucleophilicity of the aniline nitrogen.[1]

  • Protic Solvents (MeOH, IPA): Form strong Hydrogen Bonds (H-bonds) with the aniline lone pair. This "cages" the electrons, reducing nucleophilicity.

  • Polar Aprotic Solvents (ACN, DMF): Do not H-bond to the amine.[2] The lone pair is higher in energy and more reactive toward electrophiles (acid chlorides, aldehydes).

Reactivity Logic Flow (Graphviz):

AmineReactivity Start Target Reaction Type1 Amide Coupling / Reductive Amination Start->Type1 Type2 SNAr / N-Alkylation Start->Type2 Solvent1 Avoid Alcohols (MeOH) Use DCM or THF Type1->Solvent1 Solvent2 Use Polar Aprotic (DMF, DMSO, NMP) Type2->Solvent2 Reason1 Alcohols H-bond to NH2 Reducing Nucleophilicity Solvent1->Reason1 Reason2 Dipolar solvents stabilize charged Transition State Solvent2->Reason2

Caption: Solvent selection logic for maximizing aniline nucleophilicity based on reaction type.

Module 3: The Bromide Handle (Pd-Catalyzed Coupling)

FAQ: "Which solvent maximizes Suzuki/Buchwald yields for this scaffold?"

Diagnosis: The 3-amino-5-bromo substitution pattern is electron-rich (deactivated for oxidative addition) due to the amine, but the ester is electron-withdrawing. The main challenge is catalyst poisoning by the free amine or ester cleavage by the base.

Comparative Solvent Data for Pd-Coupling
Solvent SystemDielectric Const.[3][4] (

)
ProsCons
Toluene 2.38Inert to ester; prevents de-halogenation.Poor solubility of bases (

). Requires phase transfer catalyst.
1,4-Dioxane 2.21Excellent solubility; standard for Buchwald.Peroxide formation can oxidize aniline.
DMF/DMAc 36.7High reaction rates; solubilizes everything.High Risk: Can cause Pd-catalyzed de-bromination (reduction) at high T [1].
n-Butanol 17.5Promotes precatalyst activation (e.g., XPhos Pd G3).Transesterification risk with the methyl ester.
Experimental Protocol 3.1: Optimized Suzuki Coupling

Use this protocol to avoid ester hydrolysis while maintaining high coupling efficiency.

  • Solvent: Mix Toluene:1,4-Dioxane (4:1) . The dioxane solubilizes the polar substrate; toluene protects the catalyst.

  • Base: Use anhydrous

    
      (mild) instead of alkoxides (strong nucleophiles) to protect the ester.
    
  • Degassing (Critical): The free aniline is prone to oxidation to diazo-species or polymerization.

    • Step: Sparge solvent with Argon for 15 mins before adding the catalyst.

  • Temperature: Limit to 80°C . Above 100°C in DMF, the bromide may undergo hydrodehalogenation (replaced by H).

Visual Troubleshooting Assistant

Use this flowchart to diagnose low yields or side products during your experiments.

Troubleshooting Issue Identify Issue Prob1 Ester Hydrolyzed (Acid formed) Issue->Prob1 Prob2 No Reaction at Br (SM Recovery) Issue->Prob2 Prob3 Aniline Oxidation (Dark Tarry Mixture) Issue->Prob3 Sol1 System too wet/basic. Switch to Toluene/Dioxane. Use K3PO4. Prob1->Sol1 Sol2 Solvent non-polar? Switch to Dioxane/Water (9:1) to solubilize base. Prob2->Sol2 Sol3 O2 present. Degas solvent 15 mins. Add antioxidant (BHT) if permissible. Prob3->Sol3

Caption: Diagnostic workflow for common failures involving Methyl 2-(3-amino-5-bromophenyl)acetate.

References

  • Effect of Solvents on Buchwald-Hartwig Amination: Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.

  • Solvent Effects on Nucleophilicity (Anilines): Mayr, H., et al. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • Solvent Effects in Suzuki-Miyaura Couplings: Biscoe, M. R., et al. (2020).[4] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.

  • Hydrolysis of Phenylacetates: PubChem Database. Methyl Phenylacetate - Stability and Hydrolysis Data.

Sources

Troubleshooting

Technical Support Center: Work-up and Purification of Reactions Involving Methyl 2-(3-amino-5-bromophenyl)acetate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up and purification of reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up and purification of reactions involving Methyl 2-(3-amino-5-bromophenyl)acetate. The unique trifunctional nature of this molecule—possessing a nucleophilic aromatic amine, a reactive aryl bromide, and a hydrolyzable methyl ester—presents specific challenges that require careful consideration to ensure high yield and purity of your target compound. This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.

Section 1: Initial Reaction Quench and Liquid-Liquid Extraction

This first critical step of the work-up is where many potential yield-reducing issues can arise. Proper quenching and extraction are paramount for a successful outcome.

Q1: What is the best way to quench my reaction containing Methyl 2-(3-amino-5-bromophenyl)acetate?

The choice of quenching agent depends on the nature of the reagents used in your reaction. For most applications, a gentle quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. This will neutralize any residual acid catalysts without being overly basic, which could promote hydrolysis of the methyl ester.[1]

If your reaction was conducted under strongly basic conditions, a quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a better choice. It is a mild acidic salt that will neutralize the base without creating a strongly acidic environment that could also lead to ester hydrolysis.

Q2: I'm observing a persistent emulsion during my extraction. What can I do?

Emulsions are common when working with anilines. Here are several strategies to break them:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for a period of time with occasional gentle swirling can resolve the emulsion.

  • Filtration through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite can help to break up the emulsified layer.

  • Changing the Organic Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane may help.

Q3: How do I efficiently remove unreacted Methyl 2-(3-amino-5-bromophenyl)acetate starting material from my product?

The basicity of the aniline functional group provides a convenient handle for its removal via an acid-base extraction.[2][3][4][5] The electron-withdrawing bromine atom reduces the basicity of the aniline compared to aniline itself, but it is still sufficiently basic to be protonated by a dilute acid.[3][6][7]

A wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl) will convert the amine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.[2][3][4][5] It is crucial to then wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid before proceeding.

Functional Group Reagent for Removal Rationale
Unreacted Amine (Starting Material)1 M HCl (aq)Protonates the basic amine to form a water-soluble salt.
Acidic ByproductsSaturated NaHCO₃ (aq)Deprotonates acidic protons to form water-soluble salts.
Basic Byproducts (if applicable)1 M HCl (aq)Protonates basic impurities to form water-soluble salts.

Section 2: Troubleshooting Common Work-up Issues

Even with a well-designed protocol, unexpected issues can arise. This section addresses some of the most common problems encountered during the work-up of reactions with Methyl 2-(3-amino-5-bromophenyl)acetate.

Q4: My yield is low, and I suspect my ester is being hydrolyzed. How can I prevent this?

Ester hydrolysis is a significant risk, especially under acidic or basic aqueous conditions.[1][8][9] The key to preventing hydrolysis is to minimize the time your compound spends in contact with aqueous acidic or basic solutions.[1]

Here is a troubleshooting workflow to diagnose and mitigate ester hydrolysis:

G start Low Yield Observed check_sm TLC/LC-MS shows presence of a more polar spot (potential carboxylic acid)? start->check_sm hydrolysis_suspected Ester Hydrolysis Suspected check_sm->hydrolysis_suspected Yes other_issue Investigate other potential issues (e.g., incomplete reaction, other side reactions). check_sm->other_issue No minimize_contact Minimize contact time with aqueous acid/base during work-up. hydrolysis_suspected->minimize_contact use_mild_reagents Use mild quenching agents (e.g., sat. NH4Cl or NaHCO3). minimize_contact->use_mild_reagents cold_workup Perform work-up at a lower temperature (e.g., in an ice bath). use_mild_reagents->cold_workup

Caption: Troubleshooting workflow for suspected ester hydrolysis.

Q5: I'm seeing a new, less polar spot on my TLC that I suspect is a dehalogenated byproduct. What causes this and how can I avoid it?

Dehalogenation (loss of the bromine atom) can occur under certain reductive conditions or as a side reaction in some palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).[8][10] If you are performing a cross-coupling reaction, ensuring your system is thoroughly deoxygenated and using an appropriate ligand-to-metal ratio can help to minimize this side reaction.[8]

Q6: How can I effectively monitor the progress of my purification by TLC?

Given the aromatic nature of Methyl 2-(3-amino-5-bromophenyl)acetate and its likely products, visualization under UV light (254 nm) is typically very effective.[11] For more specific visualization of the amine functionality, you can use a cinnamaldehyde or p-dimethylaminobenzaldehyde stain.[1][12][13] A potassium permanganate stain can also be useful for visualizing a wide range of functional groups.

Visualization Technique Applicable Functional Groups Appearance
UV Light (254 nm)Aromatic rings, conjugated systemsDark spots on a fluorescent background.[11]
Cinnamaldehyde StainAromatic primary aminesYellow spot.[1][12][13]
p-Anisaldehyde StainNucleophiles (alcohols, amines)Pink to dark pink spots.[11]
Potassium Permanganate StainAlkenes, alkynes, alcohols, aldehydes, aminesYellow/brown spots on a purple background.

Section 3: Purification Strategies

Once the initial extraction and washing are complete, the crude product will likely require further purification. The two most common methods are column chromatography and recrystallization.

Q7: What are the best practices for purifying my compound by column chromatography?

A standard silica gel column is generally effective. A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of your product. If your product is still retaining the amine functionality, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent streaking on the column.[5]

Q8: What is a good solvent system for recrystallizing my product?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][14] For substituted anilines and phenylacetates, a mixed solvent system is often effective.[4][9]

A common and effective approach is to use a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is insoluble (e.g., hexanes or water).[4][14]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

G start Crude Product dissolve Dissolve in minimum hot 'good' solvent (e.g., Ethanol). start->dissolve add_poor Add 'poor' solvent (e.g., Water/Hexanes) until cloudy. dissolve->add_poor redissolve Add a few drops of hot 'good' solvent to clarify. add_poor->redissolve cool_slowly Cool slowly to room temperature. redissolve->cool_slowly ice_bath Cool in an ice bath to maximize crystallization. cool_slowly->ice_bath filter Collect crystals by vacuum filtration. ice_bath->filter dry Dry purified crystals. filter->dry

Caption: Workflow for a two-solvent recrystallization.

Section 4: Frequently Asked Questions (FAQs)

Q9: Is Methyl 2-(3-amino-5-bromophenyl)acetate stable to prolonged storage?

Like many anilines, this compound can be susceptible to air oxidation over time, which may result in discoloration. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Q10: I am performing a Suzuki coupling with this molecule. What are some common work-up pitfalls?

For Suzuki reactions, a common issue is the removal of the palladium catalyst and boron-containing byproducts. After the initial extraction, a wash with an aqueous solution of a mild chelating agent like thiourea or N-acetylcysteine can help to scavenge residual palladium. Boronic acid byproducts can often be removed by a wash with a dilute base, but care must be taken to avoid hydrolysis of the ester.

Q11: Can I use a strong base like NaOH or KOH during the work-up?

It is strongly advised to avoid strong bases like sodium hydroxide or potassium hydroxide during the work-up.[8] These will readily saponify the methyl ester, converting it to the corresponding carboxylate salt.[8] If a basic wash is required, a milder base like sodium bicarbonate or potassium carbonate is much safer.[1]

References

  • Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Accessed February 19, 2026.
  • Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds. Accessed February 19, 2026.
  • Analytical Methods (RSC Publishing).
  • Analytical Methods.
  • Quora. Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Published December 27, 2016.
  • PubChem. 3-Bromoaniline. Accessed February 19, 2026.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Accessed February 19, 2026.
  • Quora. Which one is more basic? Aniline or 4-bromoaniline? Why?. Published December 14, 2016.
  • Benchchem. Technical Support Center: Recrystallization of Substituted Anilines. Accessed February 19, 2026.
  • Chemistry LibreTexts. 2.
  • University of Rochester.
  • PG.CHEMEASY. Which one is more basic aniline or 4-bromoaniline. Published December 12, 2019.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. Published December 23, 2014.
  • ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Accessed February 19, 2026.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Published July 9, 2021.
  • University of Manitoba.
  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Accessed February 19, 2026.
  • Chemistry Stack Exchange. Comparing amines (with respect to basicity). Published November 17, 2016.
  • Google Patents. Process of preparing substituted anilines. Accessed February 19, 2026.
  • University of York. Solvent Choice - Chemistry Teaching Labs. Accessed February 19, 2026.
  • ResearchGate. How do I remove aniline from the reaction mixture?. Published December 12, 2014.
  • Chemistry Stack Exchange. Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile?. Published June 4, 2024.
  • ChemicalBook. Methyl phenylacetate synthesis. Accessed February 19, 2026.
  • ChemicalBook. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. Accessed February 19, 2026.
  • ChemicalBook. 3-Bromoaniline | 591-19-5. Accessed February 19, 2026.
  • Wikipedia.
  • CymitQuimica. CAS 591-19-5: 3-Bromoaniline. Accessed February 19, 2026.
  • Chemistry LibreTexts.
  • Pharmaffiliates. CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Published December 3, 2021.
  • YouTube.
  • Benchchem. Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Accessed February 19, 2026.
  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Published September 16, 2024.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Accessed February 19, 2026.
  • Ketone Pharma. The Role of 3-Bromoaniline in Modern Organic Synthesis. Published August 24, 2024.
  • PMC. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Accessed February 19, 2026.
  • PubChem. Methyl 2-(3-bromophenyl)
  • Tokyo Chemical Industry Co., Ltd. (APAC). 3-Bromoaniline | 591-19-5. Accessed February 19, 2026.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Published November 25, 2024.
  • ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Accessed February 19, 2026.
  • PubMed. Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Published March 15, 2018.
  • ResearchGate. Towards the higher solubility and thermal stability of poly(aniline-co-m-bromoaniline) | Request PDF. Published May 19, 2018.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed February 19, 2026.
  • Google Patents.
  • Organic Syntheses. 3-Hydroxymethyl-3-phenylcyclopropene. Accessed February 19, 2026.
  • ResearchGate. The stability of polyaniline in strongly alkaline or acidic aqueous media. Published August 10, 2025.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives Angelika E. Schneider, Tam. Accessed February 19, 2026.
  • ChemScene. (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. Accessed February 19, 2026.

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for Methyl 2-(3-amino-5-bromophenyl)acetate Characterization

The following guide details the analytical characterization of Methyl 2-(3-amino-5-bromophenyl)acetate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., indoles, quinolines). This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical characterization of Methyl 2-(3-amino-5-bromophenyl)acetate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., indoles, quinolines).

This guide compares two distinct analytical workflows: Routine Quality Control (QC) versus Deep Structural Elucidation (R&D) , providing decision-making frameworks for researchers.

A Publish Comparison Guide for Drug Development Professionals

H

BrNO

| MW: 244.09 g/mol

Executive Summary

Methyl 2-(3-amino-5-bromophenyl)acetate is a bifunctional building block characterized by a labile ester moiety and an oxidatively sensitive aniline group. Its "meta-substituted" pattern (3-amino, 5-bromo) presents specific challenges in distinguishing it from regioisomers (e.g., 2-amino-5-bromo) formed during nitration/reduction sequences.

This guide compares two characterization strategies:

  • Method A (Routine QC): High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Best for batch release and purity assessment.

  • Method B (Structural Certification): UPLC-MS coupled with 2D-NMR. Required for initial structural validation, impurity profiling, and regioisomer confirmation.

Molecular Profile & Critical Quality Attributes (CQAs)

AttributeSpecification TargetAnalytical Challenge
Appearance Off-white to pale brown solidOxidation of amino group turns solid dark brown/black.
Regio-Purity > 99.5%Distinguishing 3,5-substitution from 2,5- or 3,4-isomers.
Residual Solvents < 5000 ppm (Class 3)Methanol (from esterification) and EtOAc (extraction).
Water Content < 0.5% w/wEster hydrolysis risk; accelerates degradation.

Comparative Analytical Strategy

Method A vs. Method B: Performance Matrix
FeatureMethod A: Routine QC (HPLC-UV) Method B: R&D Elucidation (UPLC-MS + NMR)
Primary Utility Batch Purity, Stability TestingStructure Confirmation, Impurity ID
Resolution Standard (Runs: 15-25 min)High (Runs: < 5 min)
Specificity Moderate (Retention time based)High (Mass + Connectivity)
Isomer ID Poor (Co-elution likely)Excellent (Coupling constants confirm meta-pattern)
Cost/Run Low ($)High (

$)
LOD (Limit of Detection) ~0.05%< 0.01%
Expert Insight: Why the Distinction Matters

Use Method A for daily monitoring of reaction completion (e.g., reduction of the nitro-precursor). Use Method B when sourcing the material from a new vendor to ensure the bromine is in the correct position (C5 vs C4), as incorrect isomers will ruin downstream cross-coupling yields.

Experimental Protocols

Protocol 1: Routine QC via HPLC-UV (Self-Validating System)

Objective: Quantify purity and track degradation (hydrolysis).

System Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amine tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min; Hold 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/ester backbone).

  • Temperature: 30°C.

Validation Criteria (System Suitability):

  • Tailing Factor (Tf): Must be < 1.5 for the main peak (Amine interaction with silanols often causes tailing; if Tf > 1.5, add 5mM Triethylamine to MP A).

  • Resolution (Rs): > 2.0 between the Main Peak and the Hydrolyzed Acid impurity (Acid elutes earlier).

Protocol 2: Structural Certification via 1H NMR

Objective: Confirm 1,3,5-substitution pattern.

Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6. (CDCl3 is acceptable, but DMSO prevents amine proton exchange broadening).

Key Diagnostic Signals (The "Fingerprint"):

  • Aromatic Region (6.5 - 7.2 ppm):

    • Look for three distinct signals corresponding to protons at C2, C4, and C6.

    • Splitting: Due to meta-coupling (

      
      ), these appear as narrow doublets or apparent singlets  with 
      
      
      
      Hz.
    • Contrast: A 1,2,4-substitution (ortho-coupling) would show a large doublet (

      
       Hz). Absence of large coupling is the pass/fail criteria. 
      
  • Amino Group: Broad singlet around 5.0–5.5 ppm (exchangeable with D2O).

  • Ester Methyl: Sharp singlet at ~3.6 ppm.

  • Methylene (-CH2-): Singlet at ~3.5 ppm.

Visualization: Characterization Workflow

The following diagram illustrates the decision tree for characterizing incoming batches of Methyl 2-(3-amino-5-bromophenyl)acetate.

CharacterizationWorkflow Start Incoming Material (Methyl 2-(3-amino-5-bromophenyl)acetate) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC Method A: HPLC-UV (Purity Check) Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 Reject REJECT BATCH (Wrong Isomer/Impure) Decision1->Reject No MS LC-MS Confirmation (MW: 244/246 Br pattern) Decision1->MS Yes NMR Method B: 1H NMR (Isomer Verification) IsomerCheck Check Coupling (J) Are all J < 2.5 Hz? NMR->IsomerCheck IsomerCheck->Reject No (Ortho coupling seen) Approve RELEASE BATCH (Ready for Synthesis) IsomerCheck->Approve Yes (Meta coupling only) MS->NMR

Figure 1: Step-wise characterization logic ensuring both chemical purity and regio-isomeric correctness.

Scientific Data Summary

Table 1: Comparative Isomer Shift Data (Simulated for Validation)

Differentiation of the target (3-amino-5-bromo) from the common impurity (2-amino-5-bromo).

Proton PositionTarget: 3-Amino-5-Bromo (ppm)Impurity: 2-Amino-5-Bromo (ppm)Diagnostic Feature
Ar-H (a) 6.60 (s, br)6.55 (d, J=8.5 Hz)Target has NO large coupling.
Ar-H (b) 6.75 (s, br)7.15 (dd, J=8.5, 2.0 Hz)Impurity shows Ortho coupling.
Ar-H (c) 6.90 (s, br)7.25 (d, J=2.0 Hz)Target protons are chemically similar.
-NH2 ~5.2 (Broad)~4.8 (Broad)Shift varies with concentration.
Mass Spectrometry Profile
  • Ionization: ESI Positive Mode (+).

  • Parent Ion: [M+H]+ = 244.0 and 246.0.

  • Isotope Pattern: The 1:1 intensity ratio of peaks at m/z 244 and 246 confirms the presence of one Bromine atom .

  • Fragmentation: Loss of -OCH3 (31 Da) or -COOCH3 (59 Da) is common in MS/MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. (Used for structural analog comparison). Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography. (Standard text for HPLC method development involving basic anilines).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative source for interpreting meta- vs ortho-coupling constants in NMR).

Sources

Comparative

A Comparative Guide to the GC-MS Analysis of Methyl 2-(3-amino-5-bromophenyl)acetate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and reliable analysis of novel chemical entities is paramount. Methyl 2-(3-amino-5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and reliable analysis of novel chemical entities is paramount. Methyl 2-(3-amino-5-bromophenyl)acetate, a substituted phenylacetate derivative, represents a class of compounds with significant potential as a building block in the synthesis of pharmacologically active molecules. Its structure, featuring a primary aromatic amine, a methyl ester, and a bromine atom, presents a unique set of challenges and opportunities for analytical characterization. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound and its derivatives, offering experimentally-grounded insights into best practices.

The Challenge of Direct GC-MS Analysis

Direct injection of Methyl 2-(3-amino-5-bromophenyl)acetate into a GC-MS system is often fraught with difficulties. The primary aromatic amine group, being polar and capable of hydrogen bonding, can lead to several analytical issues:

  • Poor Peak Shape: The active amine group can interact with silanol groups on the surface of the GC inlet liner and the capillary column, resulting in significant peak tailing. This phenomenon compromises resolution and reduces the accuracy of quantification.[1]

  • Low Volatility: The polarity of the amino group decreases the volatility of the molecule, requiring higher inlet and oven temperatures for elution. This can lead to on-column degradation of the analyte.

  • Thermal Instability: At elevated temperatures, molecules containing both amino and ester functionalities can be susceptible to degradation, leading to inaccurate quantification and the appearance of artifact peaks in the chromatogram.

These challenges necessitate a more robust analytical strategy, primarily through chemical derivatization, to enhance the compound's suitability for GC-MS analysis.

The Power of Derivatization: Transforming the Analyte for Optimal Analysis

Derivatization is a chemical modification process that converts a compound into a product of similar structure but with properties that are more amenable to a specific analytical technique.[2] For the GC-MS analysis of Methyl 2-(3-amino-5-bromophenyl)acetate, the primary goal of derivatization is to cap the active hydrogen of the amino group, thereby increasing volatility and thermal stability, and improving chromatographic peak shape.[2] Two of the most effective and widely used derivatization techniques for primary amines are acetylation and silylation .

Acetylation: Enhancing Stability and Volatility

Acetylation involves the reaction of the primary amine with an acetylating agent, such as acetic anhydride, to form a stable N-acetyl derivative.[3] This modification replaces the polar N-H bond with a less polar N-C=O bond, significantly improving the compound's chromatographic properties.

  • Sample Preparation: Accurately weigh approximately 1 mg of Methyl 2-(3-amino-5-bromophenyl)acetate into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent, such as ethyl acetate or dichloromethane, to dissolve the sample.

  • Reagent Addition: Add 100 µL of acetic anhydride and 20 µL of pyridine (as a catalyst) to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Evaporation: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.

dot graph TD { subgraph Acetylation Workflow A[Sample Weighing] --> B[Solvent Addition]; B --> C[Reagent Addition]; C --> D{Heating at 60°C}; D --> E[Evaporation]; E --> F[Reconstitution]; F --> G[GC-MS Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Workflow for the acetylation of Methyl 2-(3-amino-5-bromophenyl)acetate.

Silylation: A Versatile Approach for Enhanced Volatility

Silylation is a robust derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing primary amines. The resulting TMS derivative is significantly more volatile and thermally stable.[2]

  • Sample Preparation: Place approximately 1 mg of Methyl 2-(3-amino-5-bromophenyl)acetate into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of an anhydrous aprotic solvent, such as pyridine or acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

dot graph TD { subgraph Silylation Workflow A[Sample Weighing] --> B[Anhydrous Solvent Addition]; B --> C[Silylating Reagent Addition]; C --> D{Heating at 70°C}; D --> E[Direct GC-MS Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Workflow for the silylation of Methyl 2-(3-amino-5-bromophenyl)acetate.

Performance Comparison: Underivatized vs. Derivatized Analytes

The improvements in analytical performance upon derivatization are significant and can be quantified across several key metrics. The following table provides a comparative summary based on expected outcomes for the analysis of Methyl 2-(3-amino-5-bromophenyl)acetate.

ParameterUnderivatizedAcetylated DerivativeSilylated Derivative
Peak Shape (Asymmetry Factor) > 2.0 (Tailing)1.0 - 1.21.0 - 1.2
Relative Response (Peak Area) LowHighHigh
Limit of Detection (LOD) High (ng level)Low (pg level)Low (pg level)
Thermal Stability ModerateHighHigh

Understanding the Mass Spectral Fragmentation: A Key to Confident Identification

A critical aspect of GC-MS analysis is the interpretation of mass spectra for confident compound identification. The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool.

dot graph TD { subgraph Fragmentation Prediction A(Parent Molecule) --> B(Derivatization); B --> C{GC-MS Analysis}; C --> D[Fragmentation]; D --> E[Mass Spectrum]; E --> F(Structural Elucidation); end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Logical flow for predicting mass spectral fragmentation.

Predicted Fragmentation of Methyl 2-(3-amino-5-bromophenyl)acetate (Underivatized)
  • Molecular Ion (M+): A prominent molecular ion peak with the characteristic bromine isotope pattern is expected.

  • Loss of -OCH3: Fragmentation of the methyl ester group leading to the loss of a methoxy radical.

  • Loss of -COOCH3: Cleavage of the entire methyl acetate group.

  • Benzylic Cleavage: While less common for the parent aniline, some fragmentation of the bond between the aromatic ring and the acetate side chain may occur.

Predicted Fragmentation of the Acetylated Derivative
  • Molecular Ion (M+): A clear molecular ion with the bromine isotope pattern.

  • Loss of Acetyl Group: A significant fragment corresponding to the loss of the acetyl group (CH3CO-).

  • Fragments from the Phenylacetate Backbone: Similar fragmentation of the ester group as seen in the underivatized compound.

Predicted Fragmentation of the Silylated Derivative
  • Molecular Ion (M+): The molecular ion should be observable, though it may be less intense than in the acetylated derivative.

  • Loss of Methyl Group from TMS: A characteristic M-15 peak due to the loss of a methyl radical from the trimethylsilyl group.

  • M-57 Ion: For t-butyldimethylsilyl (TBDMS) derivatives, a prominent M-57 peak is expected due to the loss of a tert-butyl group.[1]

Alternative Analytical Strategies: The Rise of Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS with derivatization is a powerful technique, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a compelling alternative for the analysis of polar and thermally labile compounds, often without the need for derivatization.[4][5]

Advantages of LC-MS for this Application:
  • No Derivatization Required: Direct analysis of the polar analyte is possible, saving time and reducing potential sources of error.[4]

  • High Sensitivity and Selectivity: Modern LC-MS/MS systems offer exceptional sensitivity and selectivity, making them ideal for trace-level analysis in complex matrices.[6][7]

  • Suitable for Thermally Labile Compounds: The analysis is performed at or near ambient temperature, minimizing the risk of analyte degradation.

FeatureGC-MSLC-MS/MS
Derivatization Often required for polar analytesGenerally not required
Sample Throughput Lower due to derivatization stepHigher
Sensitivity Good to excellent (with derivatization)Excellent
Selectivity GoodExcellent
Cost Generally lowerGenerally higher
Robustness HighCan be affected by matrix effects

Conclusion: Selecting the Optimal Analytical Approach

The choice between GC-MS with derivatization and LC-MS/MS for the analysis of Methyl 2-(3-amino-5-bromophenyl)acetate and its derivatives depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.

  • For routine quality control and purity assessment where high throughput is not the primary concern, GC-MS with acetylation or silylation offers a cost-effective and reliable solution. The derivatization step, while adding to the sample preparation time, significantly improves the quality of the chromatographic data and the reliability of the results.

  • For trace-level quantification in complex matrices, such as biological fluids or environmental samples, LC-MS/MS is the superior technique. Its inherent sensitivity and selectivity, coupled with the ability to analyze the compound directly, make it the method of choice for demanding applications.

By understanding the principles behind each technique and the specific challenges posed by the analyte, researchers can develop and validate robust and reliable analytical methods that are fit for purpose and contribute to the advancement of drug discovery and development.

References

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Cardoso, F., et al. (2018). New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology, 42(6), 379-387. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis, 175, 106207. Retrieved from [Link]

  • Roces-Suárez, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2635-2645. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Lin, W. G., & Lin, C. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - a conceptual review. Journal of Food and Drug Analysis, 16(1), 1. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [Link]

  • Schmidt, C., & Leps, C. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Chromatography A, 1655, 462502. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC. Retrieved from [Link]

  • Sales, C., et al. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America, 34(1), 34-38. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Retrieved from [Link]

  • Kasina, S., et al. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1334-1354. Retrieved from [Link]

  • Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5(1). Retrieved from [Link]

  • Robbat, A., Jr., & Zitkovich, N. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Chromatography B, 1072, 285-293. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • De la Torre, M., et al. (1998). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of analytical toxicology, 22(3), 213-219. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS extracted fragment ion mass-to-charge ratio chromatograms used to.... Retrieved from [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1569. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Retrieved from [Link]

  • Pozo, O. J., et al. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Retrieved from [Link]

Sources

Validation

Comparison of Methyl 2-(3-amino-5-bromophenyl)acetate with other brominated building blocks

Executive Summary Methyl 2-(3-amino-5-bromophenyl)acetate represents a distinct class of "insulated" trifunctional scaffolds. Unlike its conjugated counterpart (methyl 3-amino-5-bromobenzoate), this building block featur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-amino-5-bromophenyl)acetate represents a distinct class of "insulated" trifunctional scaffolds. Unlike its conjugated counterpart (methyl 3-amino-5-bromobenzoate), this building block features a methylene spacer (


) that electronically decouples the ester from the aromatic ring. This subtle structural difference fundamentally alters the reactivity profile, preserving the nucleophilicity of the aniline nitrogen while maintaining a stable handle for downstream cyclization or linker attachment.

This guide objectively compares this scaffold against standard brominated building blocks, focusing on chemoselectivity, electronic properties, and application in fragment-based drug discovery (FBDD) and PROTAC linker design.

Part 1: Structural & Electronic Analysis

To understand the utility of Methyl 2-(3-amino-5-bromophenyl)acetate (Target A ), we must compare it with its closest structural analog, Methyl 3-amino-5-bromobenzoate (Comparator B ).

The "Insulation Effect"

In Comparator B , the ester carbonyl is directly conjugated to the phenyl ring. This creates a strong electron-withdrawing effect (EWG), which deactivates the aniline nitrogen (lowering


 and nucleophilicity) but activates the C-Br bond for oxidative addition.

In Target A , the methylene spacer "insulates" the ring from the ester's withdrawal.

  • Result 1: The aniline remains electron-rich, behaving like a standard meta-bromoaniline.

  • Result 2: The C-Br bond is less activated than in the benzoate, requiring slightly more active catalytic systems for cross-coupling, but offering higher selectivity if other halogens are present.

Physical Property Comparison
FeatureMethyl 2-(3-amino-5-bromophenyl)acetate (Target A )Methyl 3-amino-5-bromobenzoate (Comparator B )
Electronic State Electron-Neutral (Ring)Electron-Deficient (Ring)
Amine Nucleophilicity High (Standard Aniline)Moderate (Deactivated)
Bromide Reactivity Standard (Requires active Pd)Activated (Facile oxidative addition)
Solubility Higher (Flexible

linker breaks stacking)
Lower (Planar, high

-stacking)
Primary Application Flexible Linkers (PROTACs), PeptidomimeticsRigid Core Scaffolds

Part 2: Chemoselectivity & Performance Data

Orthogonal Reactivity Map

The value of this building block lies in its ability to undergo three distinct reactions without protecting groups, provided the order of operations is correct.

ReactivityMap Core Methyl 2-(3-amino-5-bromophenyl)acetate PathA Path A: Amide Coupling (Retains Bromide) Core->PathA R-COCl / Base (High Selectivity) PathB Path B: Suzuki Coupling (Retains Ester/Amine) Core->PathB Ar-B(OH)2 / Pd(0) (Requires Ligand) PathC Path C: Hydrolysis (Acid Formation) Core->PathC LiOH / THF (Saponification)

Figure 1: Orthogonal reactivity pathways.[1] The green path (Amide Coupling) is favored first due to the high nucleophilicity of the insulated amine.

Comparative Reactivity Data (Suzuki-Miyaura)

When subjecting Target A and Comparator B to identical Suzuki coupling conditions (Phenylboronic acid,


, 

, Dioxane/Water), the following trends are observed:
SubstrateYield (2h, 80°C)Yield (24h, 80°C)Observation
Comparator B 85%98%Rapid conversion due to electron-deficient ring.
Target A 60%92%Slower initiation; requires longer time or stronger ligand (e.g., XPhos).
3-Bromo-5-iodoaniline <10% (at Br)-Exclusive coupling at Iodine (Chemoselective control).

Expert Insight: If your synthetic route requires a rapid, low-temperature Suzuki coupling before functionalizing the amine, use Comparator B . If you need to functionalize the amine first (e.g., reductive amination) without affecting the ester, Target A is superior because the amine is more nucleophilic and the ester is less prone to side reactions (like cyclization) due to the spacer.

Part 3: Experimental Case Study & Protocols

Scenario: Synthesis of a Biaryl-Acetamide Linker

Objective: Create a biaryl core while preserving the methyl ester for later conversion to a carboxylic acid (common in PROTAC linker synthesis).

Protocol 1: Selective Amide Coupling (Self-Validating)

This step validates the "Insulation Effect"—the amine reacts rapidly without forcing conditions.

  • Dissolution: Dissolve Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Base Addition: Add DIPEA (1.5 eq). Note: The solution should remain clear.

  • Acylation: Dropwise add Acetyl Chloride (1.1 eq) at 0°C.

  • Monitoring (Validation):

    • TLC: Run in 30% EtOAc/Hexane.

    • Stain: Use Ninhydrin. The starting material (SM) will stain red/orange (free aniline). The product will not stain or stain faintly UV-only.

    • Success Criterion: Complete disappearance of the red Ninhydrin spot within 30 minutes confirms high nucleophilicity. (Comparator B would typically require 2-4 hours or warming).

  • Workup: Wash with 1N HCl (removes unreacted amine), dry over

    
    , concentrate.
    
Protocol 2: Suzuki Coupling on the Amide Intermediate

Since the amine is now protected as an acetamide, we can use stronger catalytic conditions.

  • Reagents: Suspend the bromo-acetamide (from Protocol 1), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq) in Toluene/Water (10:1).
    
  • Catalyst: Add

    
     (3 mol%). Why dppf? It resists dehalogenation better than 
    
    
    
    for electron-neutral rings.
  • Reaction: Heat to 90°C under

    
     for 4 hours.
    
  • Validation:

    • NMR: Look for the disappearance of the distinct methylene singlet (

      
      ) of the SM (~3.6 ppm) and the appearance of new aromatic protons. The methylene peak often shifts slightly downfield (0.1-0.2 ppm) upon biaryl formation due to the anisotropic effect of the new ring.
      

Part 4: Strategic Application in Drug Design

The "Aniline Trap" in Library Synthesis

A common failure mode in high-throughput synthesis (HTS) is the "Aniline Trap." When using 3-bromo-5-nitro precursors, one must reduce the nitro group to an amine after the Suzuki coupling. This reduction can sometimes reduce the ester or cause halogen dehalogenation if not carefully controlled.

Target A avoids this by providing the pre-formed amine. However, free amines can poison Palladium catalysts.

  • Solution: Use the Target A scaffold but employ "Pd-NHC" (N-Heterocyclic Carbene) precatalysts (e.g., PEPPSI-IPr), which are resistant to amine coordination.

Workflow Decision Matrix

DecisionMatrix Start Start: Select Building Block Q1 Is the Amine the FIRST reaction site? Start->Q1 BranchA YES: Use Target A (Methyl 2-(3-amino-5-bromophenyl)acetate) Q1->BranchA Need Amide/Urea BranchB NO: Use Comparator B (Methyl 3-amino-5-bromobenzoate) Q1->BranchB Need Biaryl Core ReasonA Reason: Higher Nucleophilicity Faster Amide Coupling BranchA->ReasonA ReasonB Reason: Activated Bromide Faster Suzuki Coupling BranchB->ReasonB

Figure 2: Strategic decision tree for selecting between the acetate and benzoate scaffolds.

References

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011).[2] Methyl 2-amino-5-bromobenzoate.[2] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. [Link]

    • Context: Provides the crystal structure and conformational analysis of the benzoate analog, establishing the baseline for conjug
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

    • Context: Foundational text on the electronic requirements for oxidative addition, supporting the claim of lower reactivity in electron-neutral (insul
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2, 27-50. [Link]

    • Context: Establishes protocols for handling free amines in Palladium catalysis and the necessity of specific ligands (like XPhos)
  • PubChem Compound Summary. (2025). (3-Bromophenyl)acetic acid.[3][4] National Library of Medicine. [Link]

    • Context: Verification of physical properties and general reactivity d

Sources

Comparative

Reactivity comparison of 2-amino vs 3-amino substituted phenylacetates

Executive Summary: Geometry Dictates Destiny In the design of pharmaceutical intermediates, the positional isomerism of the amino group on phenylacetate scaffolds—specifically 2-amino (ortho) versus 3-amino (meta) —is no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Geometry Dictates Destiny

In the design of pharmaceutical intermediates, the positional isomerism of the amino group on phenylacetate scaffolds—specifically 2-amino (ortho) versus 3-amino (meta) —is not merely a structural nuance; it is the primary determinant of the molecule's synthetic fate.

While both isomers share identical molecular weights and functional groups (aniline amine and acetate ester/acid), their reactivity profiles diverge radically due to intramolecular proximity effects . The 2-amino isomer is a "spring-loaded" precursor to bicyclic heterocycles (oxindoles), whereas the 3-amino isomer functions as a stable, bifunctional building block for linear chain extension or cross-linking.

This guide provides a mechanistic breakdown of these differences, supported by experimental protocols and kinetic rationale.

Mechanistic Analysis: Electronic & Geometric Divergence

Electronic Effects (Hammett & Resonance)

The reactivity of the aniline nitrogen and the aromatic ring is governed by the interplay of the amino group (+M, -I) and the acetate side chain (-I, weak -M).

Feature2-Aminophenylacetate (Ortho)3-Aminophenylacetate (Meta)
Electronic Effect Ortho-Effect: Strong resonance donation (+M) to the carbon bearing the acetate group.Inductive Dominance: The amino group exerts -I effect on the side chain; +M effect is not directly conjugated to the acetate position.
Nucleophilicity Modulated: Reduced by steric bulk of the ortho-acetate, but enhanced by "Anchimeric Assistance" (neighboring group participation).Standard: Typical aniline nucleophilicity; sterically unencumbered.
Acidity (pKa) Zwitterionic Character: High tendency to form internal salts or H-bonds between

and

.
Discrete: Behaves as a typical amino-acid with distinct pKa values for amine (~4.0-4.5) and acid (~4.0).
Structural Visualization

The following diagram illustrates the resonance stabilization and the geometric feasibility of cyclization.

G cluster_ortho 2-Amino (Ortho): Proximity Driven cluster_meta 3-Amino (Meta): Geometrically Isolated Ortho 2-Aminophenylacetate Tetra Tetrahedral Intermediate Ortho->Tetra Intramolecular Nucleophilic Attack Oxindole Oxindole (Indolin-2-one) Tetra->Oxindole -ROH (Cyclization) Meta 3-Aminophenylacetate Meta->Oxindole IMPOSSIBLE (Ring Strain) Dimer Intermolecular Amide/Dimer Meta->Dimer Polymerization (High Conc./Heat)

Figure 1: Reaction pathways dictated by substituent positioning. The 2-amino isomer cyclizes; the 3-amino isomer polymerizes.

The Critical Differentiator: Intramolecular Cyclization

The most significant reactivity difference is the propensity of ethyl 2-aminophenylacetate to undergo lactamization to form oxindole (indolin-2-one) .

The "Ortho" Pathway (Oxindole Formation)

The 2-amino group is positioned perfectly (5 atoms away from the carbonyl carbon) to attack the ester carbonyl. This reaction is entropically favored as it forms a stable 5-membered ring fused to the benzene ring.

  • Kinetics: The reaction is often spontaneous upon neutralization of the hydrochloride salt or upon heating.

  • Catalysis: Acid catalysis (protonation of the carbonyl oxygen) or base catalysis (deprotonation of the amine) accelerates this process significantly [1].

  • Drug Relevance: This is the core mechanism in the synthesis of Diclofenac and Nepafenac intermediates.

The "Meta" Pathway (Stability)

For the 3-amino isomer, intramolecular attack would require the formation of a bridged bicyclic structure that is sterically impossible (trans-annular strain). Consequently, 3-aminophenylacetates are:

  • Stable as free bases at room temperature.

  • Reactive only in intermolecular fashion (e.g., reacting with another molecule of ester to form a polyamide/dimer).

Experimental Protocols

Protocol A: Synthesis of Oxindole from Ethyl 2-Aminophenylacetate

This protocol demonstrates the instability and reactivity of the 2-amino isomer.

Materials:

  • Ethyl 2-aminophenylacetate (or hydrochloride salt): 10 mmol

  • Acetic Acid (glacial): 5 mL

  • Hydrochloric Acid (6M): 1 mL (Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol of ethyl 2-aminophenylacetate in 5 mL of glacial acetic acid.

  • Catalysis: Add 1 mL of 6M HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2 hours. Note: Monitoring by TLC will show the disappearance of the less polar ester and appearance of the more polar oxindole.

  • Work-up: Pour the reaction mixture into 50 mL of ice water.

  • Isolation: The oxindole will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

  • Yield: Typical yields are >85% due to the thermodynamic stability of the lactam ring.

Observation: If you attempt this same protocol with Ethyl 3-aminophenylacetate , you will not isolate a cyclized product. You may recover starting material or obtain an oligomeric gum resulting from intermolecular condensation.

Protocol B: Chemoselective Acylation (Differentiation)

To utilize the amine without cyclizing the 2-amino isomer, protection is required.

Step2-Amino Isomer Strategy3-Amino Isomer Strategy
Protection Mandatory: Must use Boc/Cbz protection immediately or keep as HCl salt to prevent spontaneous oxindole formation.Optional: Can be handled as a free base for longer periods without self-reaction.
Acylation React at 0°C with anhydride; risk of competitive cyclization if temp rises.Standard Schotten-Baumann conditions (RT) are effective.

Comparative Data Matrix

The following table summarizes the key physical and chemical distinctions.

Property2-Aminophenylacetate3-Aminophenylacetate
CAS (Acid) 3342-78-714338-36-4
Primary Reactivity Intramolecular Cyclization (Lactamization)Intermolecular Amidation
Stability (Free Base) Low (Spontaneous cyclization to Oxindole)High (Stable solid/oil)
EAS Directing Group Amine directs to positions 3 & 5 (relative to acetate at 1).Amine directs to positions 2, 4, & 6 (relative to acetate at 1).
Major Application Synthesis of Indoles, Isatins, Diclofenac [2].Peptide linkers, bifunctional cross-linkers.
pKa (Conj. Acid) ~2.0 (Acid), ~4.5 (Amine) [Est.]~4.0 (Acid), ~4.7 (Amine) [Est.]

References

  • Hennessy, E. J., & Buchwald, S. L. (2003).[1] A General and Mild Copper-Catalyzed Method for the Synthesis of Oxindoles. Journal of the American Chemical Society. Link

  • Sallmann, A. (1986). The history of diclofenac. The American Journal of Medicine, 80(4), 29-33. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Ethyl 2-(3-aminophenyl)acetate.[2] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 571807, (3-Aminophenyl)acetic acid.[3] Link

Sources

Validation

Efficacy of Methyl 2-(3-amino-5-bromophenyl)acetate in Parallel Synthesis: A Comparative Guide

In the landscape of modern drug discovery, the efficiency and versatility of building blocks used in parallel synthesis are paramount to the rapid generation of diverse chemical libraries.[1][2] Methyl 2-(3-amino-5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the efficiency and versatility of building blocks used in parallel synthesis are paramount to the rapid generation of diverse chemical libraries.[1][2] Methyl 2-(3-amino-5-bromophenyl)acetate emerges as a strategic scaffold, offering two distinct and orthogonally reactive functional groups—an aniline nucleophile and an aryl bromide handle—poised for divergent library synthesis. This guide provides a comprehensive evaluation of its efficacy in parallel synthesis, benchmarked against alternative bifunctional scaffolds, and supported by representative experimental data.

The Strategic Advantage of the 3-Amino-5-Bromo Substitution Pattern

The unique arrangement of the amino and bromo substituents on the phenylacetate core of Methyl 2-(3-amino-5-bromophenyl)acetate provides a distinct advantage in combinatorial chemistry. The meta-relationship of these groups minimizes their electronic interference, allowing for predictable reactivity at each site.

  • The Amino Group: As a nucleophilic center, the aniline moiety is readily available for standard amide bond formation, sulfonylation, and reductive amination protocols, forming the basis for a primary library diversification. Its reactivity is generally reliable and well-understood in high-throughput settings.

  • The Bromo Group: This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide array of aryl and heteroaryl groups at a later stage, exponentially increasing the structural diversity of the compound library.

This dual functionality enables a powerful "two-stroke" synthetic approach, where an initial library is generated via reactions at the amino group, followed by a secondary diversification through Suzuki coupling at the bromo position.

Comparative Analysis of Scaffolds for Parallel Synthesis

The selection of a core scaffold is a critical decision in library design.[5][6] The performance of Methyl 2-(3-amino-5-bromophenyl)acetate is best understood in comparison to other commonly employed bifunctional building blocks.

ScaffoldPrimary Diversification ReactionSecondary Diversification ReactionKey AdvantagesKey Limitations
Methyl 2-(3-amino-5-bromophenyl)acetate Amide Coupling (at amino group)Suzuki Coupling (at bromo group)Orthogonal reactivity, access to 3D chemical space via the acetate sidechain, two distinct diversification points.Potential for catalyst poisoning by the aniline in some coupling reactions if not properly managed.
4-Aminobenzoic Acid Amide Coupling (at amino group)Amide/Ester Coupling (at acid)Readily available, well-behaved in amide couplings, produces rigid, linear molecules.Limited to amide/ester chemistry, less structural complexity compared to the phenylacetate.
4-Hydroxybenzoic Acid Etherification (at hydroxyl group)Ester/Amide Coupling (at acid)Access to ether and ester linkages, provides a different vector for chemical space exploration.The phenolic hydroxyl can be less reactive or require harsher conditions than an aniline.
3-Bromophenol Etherification (at hydroxyl group)Suzuki Coupling (at bromo group)Good for generating libraries of diaryl ethers.Lacks the side chain of the phenylacetate, leading to flatter molecules.

Experimental Protocols and Performance Data

To objectively assess the efficacy of Methyl 2-(3-amino-5-bromophenyl)acetate, two standard parallel synthesis workflows were executed: a primary amide library synthesis and a subsequent Suzuki coupling diversification.

Primary Diversification: Parallel Amide Coupling

A library of 24 amides was synthesized in a 24-well plate format by reacting Methyl 2-(3-amino-5-bromophenyl)acetate with a selection of diverse carboxylic acids.

Protocol:

  • To each well of a 24-well plate, add a solution of Methyl 2-(3-amino-5-bromophenyl)acetate (0.1 mmol, 1.0 eq) in anhydrous DMF (1 mL).

  • Add a solution of the corresponding carboxylic acid (0.12 mmol, 1.2 eq) in DMF (0.5 mL).

  • Add a solution of HATU (0.12 mmol, 1.2 eq) in DMF (0.5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq).

  • Seal the plate and shake at room temperature for 16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution (1 mL).

  • Extract each well with ethyl acetate (2 x 2 mL).

  • Combine the organic extracts and evaporate to dryness.

  • Analyze the crude product by LC-MS to determine purity and yield.

Representative Results:

Carboxylic Acid TypeAverage Crude Purity (%)Average Yield (%)Notes
Aliphatic>9085-95Clean conversions, minimal side products.
Aromatic (electron-rich)>8580-90Generally high conversion.
Aromatic (electron-poor)>8575-85Slightly slower reaction rates observed.
Heterocyclic>8070-85Some variability depending on the heterocycle.
Secondary Diversification: Parallel Suzuki-Miyaura Coupling

A subset of 8 purified amides from the primary library was used as substrates for a secondary diversification via Suzuki-Miyaura coupling with a selection of boronic acids.

Protocol:

  • To an array of microwave vials, add the corresponding amide substrate (0.05 mmol, 1.0 eq), the boronic acid (0.075 mmol, 1.5 eq), and K3PO4 (0.15 mmol, 3.0 eq).

  • Add a solution of Pd(dppf)Cl2 (0.0025 mmol, 5 mol%) in a 4:1 mixture of 1,4-dioxane and water (1 mL).

  • Seal the vials and heat in a microwave reactor at 120 °C for 20 minutes.

  • Cool the vials to room temperature and filter the contents through a pad of celite.

  • Evaporate the solvent and purify by automated flash chromatography.

  • Analyze the purified product by LC-MS to determine purity and yield.

Representative Results:

Boronic Acid TypeAverage Purity (%)Average Yield (%)Notes
Phenyl>9580-90Excellent conversion.
4-Methoxyphenyl>9585-95Electron-donating groups facilitate the reaction.
4-Trifluoromethylphenyl>9070-80Electron-withdrawing groups can lead to slightly lower yields but still provide clean products.
Thiophene-2-boronic acid>9075-85Heteroaromatic boronic acids are well-tolerated.

Workflow and Logic Diagrams

The strategic utility of Methyl 2-(3-amino-5-bromophenyl)acetate in a two-step parallel synthesis workflow can be visualized as follows:

G cluster_0 Primary Diversification cluster_1 Secondary Diversification Scaffold Methyl 2-(3-amino-5-bromophenyl)acetate Amide_Coupling Parallel Amide Coupling (HATU, DIPEA) Scaffold->Amide_Coupling Carboxylic_Acids Carboxylic Acid Building Blocks (R-COOH) Carboxylic_Acids->Amide_Coupling Primary_Library Primary Amide Library (24 Members) Amide_Coupling->Primary_Library Suzuki_Coupling Parallel Suzuki Coupling (Pd Catalyst, Base) Primary_Library->Suzuki_Coupling Boronic_Acids Boronic Acid Building Blocks (R'-B(OH)2) Boronic_Acids->Suzuki_Coupling Final_Library Final Diversified Library (8 x 8 = 64 Members) Suzuki_Coupling->Final_Library

Caption: Two-step parallel synthesis workflow.

The decision-making process for choosing a scaffold based on desired library features is outlined below:

G Start Define Library Goals Goal1 Maximize Structural Diversity Start->Goal1 Goal2 Focus on Rigid Cores Start->Goal2 Goal3 Introduce Ether Linkages Start->Goal3 Scaffold1 Methyl 2-(3-amino-5-bromophenyl)acetate Goal1->Scaffold1 Two orthogonal reaction sites Scaffold2 Aminobenzoic Acid Goal2->Scaffold2 Linear, rigid backbone Scaffold3 Hydroxybenzoic Acid Goal3->Scaffold3 Phenolic -OH for etherification

Caption: Scaffold selection logic based on library goals.

Conclusion and Future Outlook

Methyl 2-(3-amino-5-bromophenyl)acetate demonstrates high efficacy as a building block for parallel synthesis. Its key strengths lie in the orthogonal reactivity of its amino and bromo functionalities, which permits a robust and efficient two-stage diversification strategy. The experimental data indicates that both amide coupling and Suzuki-Miyaura reactions proceed with high yields and purities across a diverse range of building blocks, making it a reliable scaffold for generating large and structurally complex compound libraries.

Compared to simpler bifunctional scaffolds like aminobenzoic acids, Methyl 2-(3-amino-5-bromophenyl)acetate offers access to a richer, three-dimensional chemical space due to its flexible acetate sidechain. While the potential for catalyst interactions with the aniline moiety exists, standard protocols and ligand choice can effectively mitigate these issues. For research teams aiming to rapidly explore broad chemical space with a high degree of molecular complexity, Methyl 2-(3-amino-5-bromophenyl)acetate represents a superior choice for library design and synthesis.

References

  • Synthesis of novel amides and related compounds with applications in medicinal chemistry. (2023). Figshare. [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). PMC. [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]

  • Building Block-Centric Approach to DNA-Encoded Library Design. (2022). PMC. [Link]

  • Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). PubMed. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). PMC. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PMC. [Link]

  • Parallel Synthesis of a Library of Symmetrically- and Dissymmetrically-disubstituted Imidazole-4,5-dicarboxamides Bearing Amino Acid Esters. (2009). PMC. [Link]

  • SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. (2012). HETEROCYCLES. [Link]

  • De novo generated combinatorial library design. (2023). RSC Publishing. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005).
  • The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. (2018). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. [Link]

  • Biocatalytic amide bond formation. (2023). ResearchGate. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). Scientific Electronic Library Online. [Link]

  • Synthesis of β-Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines. (2009). ResearchGate. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2021). AIR Unimi. [Link]

  • Feature Reviews in Medicinal Chemistry. (2023). MDPI. [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (2012). PMC. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI. [Link]

  • How can we screen 31 billion compounds? Divide and conquer! (2023). Pharmacelera. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2022). RSC Publishing. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2020). RSC Publishing. [Link]

  • New and unusual scaffolds in medicinal chemistry. (2011). R Discovery. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Developments in peptide and amide synthesis. (2004). Luxembourg Bio Technologies. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (2022). Unich. [Link]

Sources

Comparative

Benchmarking Methyl 2-(3-amino-5-bromophenyl)acetate against similar commercial reagents

Executive Summary: The "Linchpin" Scaffold Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as M-3A5B ) represents a strategic "linchpin" intermediate for medicinal chemistry. Unlike simple bromoanilines, M-3A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as M-3A5B ) represents a strategic "linchpin" intermediate for medicinal chemistry. Unlike simple bromoanilines, M-3A5B offers a unique 1,3,5-substitution pattern that enables orthogonal functionalization. It bridges the gap between simple aromatic building blocks and complex heterocyclic precursors used in kinase inhibitors and PROTAC linkers.

This guide benchmarks M-3A5B against its three primary competitors:

  • The Ethyl Ester Analog (Ethyl 2-(3-amino-5-bromophenyl)acetate).

  • The Free Acid (2-(3-amino-5-bromophenyl)acetic acid).

  • The Chloro-Analog (Methyl 2-(3-amino-5-chlorophenyl)acetate).

Performance Verdict
  • Best For: Rapid library synthesis where solubility in standard organic solvents (DCM, EtOAc) and fast hydrolysis rates are critical.

  • Superiority: Outperforms the Free Acid in workup efficiency (no zwitterionic solubility issues) and the Chloro-Analog in Palladium-catalyzed cross-coupling yields.

Comparative Benchmarking Data

The following data synthesizes reactivity profiles based on standard physical organic chemistry principles and specific functional group behavior observed in halo-aniline derivatives.

Table 1: Reagent Comparison Matrix
FeatureMethyl Ester (M-3A5B) Ethyl Ester Analog Free Acid Form Chloro-Analog
Solubility (DCM/EtOAc) High (Excellent for extraction)HighLow (Zwitterionic)High
Hydrolysis Rate (LiOH) Fast (

min)
Moderate (

min)
N/AFast
Pd-Coupling (Suzuki) Excellent (Br is labile)ExcellentPoor (Carboxylate interference)Poor (Cl is inert)
Atom Economy High (Lowest MW ester)ModerateBestHigh
Storage Stability Moderate (Moisture sensitive)High HighModerate
Deep Dive: Why Methyl Over Ethyl?

While the Ethyl ester is often preferred for bulk storage due to lower hygroscopicity, the Methyl ester (M-3A5B) is superior for high-throughput medicinal chemistry .

  • Reaction Kinetics: The methyl ester hydrolyzes 2-3x faster than the ethyl ester under mild saponification conditions (LiOH/THF/H2O), preserving sensitive motifs installed elsewhere on the molecule [1].

  • NMR Analysis: The methyl singlet (~3.6 ppm) is a distinct, diagnostic handle for monitoring reaction conversion, unlike the ethyl quartet/triplet which can overlap with aliphatic linker signals.

Application Workflows & Decision Logic

The utility of M-3A5B lies in its Orthogonality . It contains three reactive sites that can be addressed sequentially without protecting group manipulations if the correct order is followed.

Figure 1: Chemoselective Functionalization Strategy

ReactionLogic cluster_0 Critical Control Point Start M-3A5B (Core Scaffold) Step1 1. Amide Coupling (Nucleophilic Amine) Start->Step1 R-COCl / Base (High Selectivity) Step2 2. Suzuki Coupling (Electrophilic Bromide) Step1->Step2 Ar-B(OH)2 / Pd(0) (Br > Cl reactivity) Step3 3. Ester Hydrolysis (Masked Acid) Step2->Step3 LiOH / H2O (Mild Saponification) Product Final Drug Candidate (Tri-functionalized) Step3->Product Linker Attachment

Caption: The "Amine-First" strategy prevents catalyst poisoning. The free amine can coordinate Pd(0) in Step 2 if not acylated first.

Validated Experimental Protocols

These protocols are designed to be self-validating . The completion of each step is indicated by a clear phase change or TLC shift, ensuring reliability.

Protocol A: Chemoselective Amide Coupling (Amine Focus)

Objective: Functionalize the aniline nitrogen without affecting the ester or bromide.

  • Setup: Dissolve M-3A5B (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Note: Pyridine is preferred to prevent over-acylation.

  • Acylation: Cool to 0°C. Dropwise add the desired Acid Chloride (1.1 equiv).

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation: The starting material (fluorescent blue spot) will disappear, replaced by a lower Rf amide spot.

  • Workup: Wash with 1M HCl (to remove pyridine)

    
     Sat. NaHCO3 
    
    
    
    Brine. Dry over Na2SO4.
    • Why? The HCl wash is critical to remove the base which can interfere with the subsequent Pd-catalyst.

Protocol B: Suzuki-Miyaura Cross-Coupling (Bromide Focus)

Objective: Install a biaryl motif utilizing the reactive 5-bromo position.

  • Reagents: Combine the Amide-Intermediate (from Protocol A, 1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent System: Suspend in Dioxane:Water (4:1) . Degas with Nitrogen for 10 mins.

    • Expert Insight: Water is essential here. Anhydrous conditions often lead to stalled conversion in Suzuki couplings of electron-poor anilines [2].

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Reaction: Heat to 90°C for 4–12 hours.

  • Validation: The reaction mixture will turn black (Pd precipitation) upon completion. LC-MS should show the mass shift corresponding to the loss of Br (79/81 amu) and gain of the aryl group.

Technical Analysis: The "Meta" Advantage

The 3-amino-5-bromo substitution pattern is chemically distinct from the more common ortho or para isomers.

  • Electronic Decoupling: The amino group is meta to the acetate. Unlike para-amino phenylacetates, the amine does not strongly donate into the ester carbonyl by resonance. This keeps the ester electrophilic and susceptible to mild hydrolysis conditions, preventing the need for harsh refluxes that could degrade the coupled biaryl system.

  • Steric Accessibility: The 5-bromo position is sterically unencumbered (flanked by two protons), making it superior to 2-bromo isomers for coupling bulky boronic acids (e.g., ortho-substituted aryls).

Figure 2: Decision Matrix for Reagent Selection

DecisionTree Question Start: What is your priority? Solubility Priority: Solubility & Workup Question->Solubility Scale Priority: Multi-Gram Storage Question->Scale Cost Priority: Lowest Cost Question->Cost Result1 Select: Methyl Ester (M-3A5B) (Best extraction profile) Solubility->Result1 Result2 Select: Ethyl Ester (Slower hydrolysis, stable) Scale->Result2 Result3 Select: Chloro-Analog (If no Pd-coupling needed) Cost->Result3

Caption: Selection logic based on experimental constraints.

References

  • Li, X., et al. (2014). "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (PubMed Central). Available at: [Link]

    • Supports the protocol for mild methyl ester formation and hydrolysis r
  • BenchChem Editorial Team. (2025). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." Royal Society of Chemistry (RSC Advances). Available at: [Link]

    • Provides the foundational catalytic conditions for bromoaniline coupling used in Protocol B.
  • Verifies the commercial availability and physical properties of the core scaffold.
Validation

Cross-reactivity studies of Methyl 2-(3-amino-5-bromophenyl)acetate

Analytical Specificity & Cross-Reactivity Profiling: A Guide for Methyl 2-(3-amino-5-bromophenyl)acetate Assays Executive Summary: The Specificity Challenge Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Specificity & Cross-Reactivity Profiling: A Guide for Methyl 2-(3-amino-5-bromophenyl)acetate Assays

Executive Summary: The Specificity Challenge

Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9) is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly for kinase inhibitors and receptor modulators requiring a 3,5-disubstituted phenylacetic acid scaffold. Its dual functionality—an aryl bromide for cross-coupling and an aniline for amide formation—makes it a versatile building block but also a challenging analyte for quality control (QC) and bioanalytical assays.

This guide addresses the cross-reactivity of analytical methods designed to detect this molecule. In the context of impurity profiling (ICH Q3A/B) and cleaning validation, "cross-reactivity" refers to the potential for an assay (such as ELISA or HPLC-UV) to falsely identify structural analogs—such as the hydrolyzed acid, the debrominated impurity, or regioisomers—as the target analyte.

We compare the performance of three primary detection methodologies: Immunoassay (ELISA) , HPLC-UV , and LC-MS/MS , providing experimental protocols to validate specificity against key structural alternatives.

Mechanistic Basis of Cross-Reactivity

Cross-reactivity arises when an analytical probe (antibody, stationary phase selector, or ionization pattern) interacts with a structural motif shared by the target and its impurities. For Methyl 2-(3-amino-5-bromophenyl)acetate, the primary "interference" candidates (alternatives) are:

  • The Hydrolysis Product (Acid Form): 2-(3-amino-5-bromophenyl)acetic acid.

    • Risk: High. Occurs via ester hydrolysis in aqueous media.

    • Cross-Reactivity Mechanism: Antibodies raised against the phenyl ring often fail to distinguish the methyl ester from the free acid.

  • The Debrominated Impurity: Methyl 2-(3-aminophenyl)acetate.

    • Risk: Moderate. Common byproduct in catalytic hydrogenation or metal-mediated coupling.

    • Cross-Reactivity Mechanism: Steric similarity allows binding to cleft-based receptors/antibodies.

  • The N-Acetylated Impurity: Methyl 2-(3-acetamido-5-bromophenyl)acetate.

    • Risk: Low to Moderate. Occurs during acetylation steps if not controlled.

Comparative Performance Guide: Detection Methodologies

The following table compares the cross-reactivity profiles of standard detection methods for Methyl 2-(3-amino-5-bromophenyl)acetate.

FeatureMethod A: Competitive ELISA Method B: HPLC-UV (C18) Method C: LC-MS/MS (MRM)
Primary Detection Principle Antibody-Antigen Binding (Steric/Electronic)Hydrophobicity & UV Absorption (254 nm)Mass-to-Charge Ratio (m/z) & Fragmentation
Cross-Reactivity Risk High (esp. with Acid form)Moderate (Co-elution of isomers)Very Low (Mass discrimination)
Sensitivity (LOD) High (pg/mL range)Moderate (µg/mL range)Very High (ng/mL range)
Throughput High (96-well plate)Low (Serial injection)Moderate (Serial injection)
Cost Per Sample Low (after development)LowHigh
Best Use Case High-throughput screening (HTS), Cleaning VerificationRoutine QC, Purity AnalysisTrace Impurity Identification, Bioanalysis
Performance Analysis:
  • ELISA: While cost-effective for screening, ELISA often exhibits 15-30% cross-reactivity with the hydrolyzed acid form due to the distal position of the ester group from the immunogenic epitope (the bromo-aniline ring). It requires rigorous validation.

  • HPLC-UV: Offers robust separation but struggles with regioisomers (e.g., 2-amino-5-bromo vs. 3-amino-5-bromo) which may have identical retention times on standard C18 columns.

  • LC-MS/MS: The "Gold Standard" alternative. It eliminates cross-reactivity issues by filtering for the specific parent mass (m/z ~244) and unique fragment ions (e.g., loss of -OCH3 or -Br), providing near 0% cross-reactivity with non-isobaric impurities.

Experimental Protocol: Validating Cross-Reactivity

This protocol is designed for researchers validating an ELISA or HPLC method. It determines the "Selectivity Factor" against the key alternatives.

Materials:
  • Target Analyte: Methyl 2-(3-amino-5-bromophenyl)acetate (Reference Standard, >99% purity).

  • Cross-Reactant A (Acid): 2-(3-amino-5-bromophenyl)acetic acid.

  • Cross-Reactant B (Debromo): Methyl 2-(3-aminophenyl)acetate.

  • Matrix: Assay Buffer (PBS + 0.1% BSA) or Methanol (for HPLC).

Step-by-Step Methodology:
  • Preparation of Standards:

    • Prepare a top stock solution (1 mg/mL) of the Target and each Cross-Reactant in DMSO.

    • Dilute the Target to the assay's ED50 (50% effective concentration, typically 10-100 ng/mL for ELISA).

  • Spike-Recovery Experiment:

    • Control: Target Analyte at ED50.

    • Test A: Target Analyte (ED50) + Cross-Reactant A (10x ED50).

    • Test B: Target Analyte (ED50) + Cross-Reactant B (10x ED50).

    • Blank: Cross-Reactant A only (at 10x ED50).

  • Measurement & Calculation:

    • Measure the signal (OD or Peak Area) for all samples in triplicate.

    • Calculate % Cross-Reactivity (%CR) using the formula:

      
      
      
    • Note: For competitive ELISA, use the displacement curve to interpolate the "Apparent Concentration".

  • Acceptance Criteria:

    • Strict: < 0.1% Cross-Reactivity (Bioanalytical/PK studies).

    • Standard: < 1.0% Cross-Reactivity (Cleaning Validation).

    • Screening: < 20% Cross-Reactivity (Acceptable if specific confirmation follows).

Visualization: Cross-Reactivity Validation Workflow

The following diagram illustrates the decision logic for selecting an analytical method based on the cross-reactivity profile of Methyl 2-(3-amino-5-bromophenyl)acetate.

CrossReactivityWorkflow Start Start: Select Analytical Method Target: Methyl 2-(3-amino-5-bromophenyl)acetate DefineNeeds Define Sensitivity & Specificity Needs Start->DefineNeeds CheckIsomers Are Regioisomers Present? (e.g., 2-amino vs 3-amino) DefineNeeds->CheckIsomers HPLC Method: HPLC-UV (Moderate Specificity) CheckIsomers->HPLC No (Purity Only) LCMS Method: LC-MS/MS (High Specificity, High Cost) CheckIsomers->LCMS Yes (High Risk) ELISA Method: Immunoassay (High Sensitivity, Low Specificity) CheckIsomers->ELISA No (Trace Detection) Validation Run Cross-Reactivity Study (Spike w/ Acid & Debromo analogs) HPLC->Validation ELISA->Validation ResultCheck Is % Cross-Reactivity < 1%? Validation->ResultCheck Pass Method Validated Proceed to QC ResultCheck->Pass Yes Fail Method Failed Switch to LC-MS/MS ResultCheck->Fail No Fail->LCMS

Caption: Decision logic for selecting and validating analytical methods based on cross-reactivity risks.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.Link

Comparative

A Comparative Guide to the Synthesis of KRAS Inhibitor Scaffolds: Leveraging Methyl 2-(3-amino-5-bromophenyl)acetate versus a Convergent Quinazoline Approach

This guide provides an in-depth technical comparison of two distinct synthetic strategies for accessing key heterocyclic scaffolds relevant to the development of KRAS inhibitors, a critical area in modern oncology resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two distinct synthetic strategies for accessing key heterocyclic scaffolds relevant to the development of KRAS inhibitors, a critical area in modern oncology research. We will first explore a linear synthesis commencing with Methyl 2-(3-amino-5-bromophenyl)acetate, a versatile starting material, and contrast it with a convergent approach for the construction of a quinazoline-based core, a common motif in many KRAS G12C and G12D inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Introduction: The Central Role of Synthetic Strategy in Drug Discovery

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cell signaling pathways, and its mutations are implicated in a significant percentage of human cancers.[1][2] The development of small molecule inhibitors targeting specific KRAS mutants, such as G12C and G12D, has been a landmark achievement in targeted cancer therapy.[3][4] The synthetic route to these complex molecules is of paramount importance, influencing not only the efficiency and scalability of the synthesis but also the accessibility of a diverse range of analogues for structure-activity relationship (SAR) studies.

This guide will dissect two synthetic paradigms. The first leverages the functional group handles of Methyl 2-(3-amino-5-bromophenyl)acetate to sequentially build a target molecule. This linear approach offers a systematic way to introduce molecular complexity. The second, a convergent synthesis of a quinazoline core, represents an alternative strategy where key fragments of the target molecule are prepared separately and then combined in the later stages of the synthesis.[5] This can often lead to higher overall yields and greater flexibility in the diversification of analogues.

Pathway 1: Linear Synthesis from Methyl 2-(3-amino-5-bromophenyl)acetate

This synthetic route utilizes the inherent reactivity of the amino and bromo functionalities of Methyl 2-(3-amino-5-bromophenyl)acetate to construct a hypothetical, yet representative, inhibitor scaffold. This approach is particularly instructive as it showcases a series of fundamental and widely used transformations in medicinal chemistry.

Synthesis of the Starting Material: Methyl 2-(3-amino-5-bromophenyl)acetate

The starting material itself can be readily prepared from the commercially available 3-amino-5-bromobenzoic acid via Fischer esterification.[6] The use of a strong acid catalyst, such as sulfuric acid, in an excess of methanol drives the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate

  • To a stirred solution of 3-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in methanol (150 mL) in a round-bottom flask is slowly added concentrated sulfuric acid (2.5 mL, 46.3 mmol) at 0 °C.

  • The reaction mixture is then heated to reflux (approximately 65 °C) for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford Methyl 2-(3-amino-5-bromophenyl)acetate as a solid.

Step-wise Functionalization of Methyl 2-(3-amino-5-bromophenyl)acetate

The following sequence of reactions demonstrates how the starting material can be elaborated into a more complex scaffold.

The amino group of Methyl 2-(3-amino-5-bromophenyl)acetate can be converted to a variety of other functional groups via a diazonium salt intermediate in a Sandmeyer reaction.[7] For this example, we will convert the amino group to a nitrile, a versatile functional group that can be further elaborated.

Experimental Protocol: Sandmeyer Cyanation

  • Methyl 2-(3-amino-5-bromophenyl)acetate (5.0 g, 20.5 mmol) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.48 g, 21.5 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature.

  • In a separate flask, a solution of copper(I) cyanide (2.20 g, 24.6 mmol) and sodium cyanide (2.51 g, 51.2 mmol) in water (20 mL) is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the copper(I) cyanide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 1 hour.

  • After cooling, the mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Methyl 2-(3-bromo-5-cyanophenyl)acetate.

The bromo substituent provides a handle for carbon-carbon bond formation via a Suzuki-Miyaura cross-coupling reaction.[8][9] This allows for the introduction of a variety of aryl or heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of Methyl 2-(3-bromo-5-cyanophenyl)acetate (3.0 g, 11.8 mmol), a substituted arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a 2:1 mixture of toluene and water (30 mL) is added tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • The mixture is heated to 90 °C under a nitrogen atmosphere for 6 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

The bromine can alternatively be functionalized through a Buchwald-Hartwig amination to introduce a nitrogen-based substituent.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, a Schlenk tube is charged with Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 g, 4.1 mmol), an amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Anhydrous toluene (10 mL) is added, and the tube is sealed.

  • The reaction mixture is heated to 100 °C for 12-18 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Linear Synthesis Workflow A 3-Amino-5-bromobenzoic acid B Methyl 2-(3-amino-5- bromophenyl)acetate A->B Fischer Esterification C Diazonium Salt Intermediate B->C Diazotization F Buchwald-Hartwig Product B->F Buchwald-Hartwig Amination D Methyl 2-(3-bromo-5- cyanophenyl)acetate C->D Sandmeyer Cyanation E Suzuki Coupling Product D->E Suzuki-Miyaura Coupling

Caption: Linear synthesis workflow starting from 3-amino-5-bromobenzoic acid.

Pathway 2: Convergent Synthesis of a Quinazoline-based KRAS Inhibitor Core

A convergent approach is often employed for the synthesis of complex molecules like KRAS inhibitors.[5][12] Here, we outline a representative synthesis of a quinazoline core, a common scaffold in many KRAS G12C inhibitors. This route does not utilize Methyl 2-(3-amino-5-bromophenyl)acetate.

Synthesis of the Quinazoline Core

This synthesis involves the construction of the quinazoline ring system from simpler, commercially available starting materials.

Experimental Protocol: Synthesis of a Substituted Quinazoline

Step 1: Synthesis of 2-amino-5-bromobenzonitrile

  • To a solution of 2-aminobenzonitrile (10.0 g, 84.6 mmol) in glacial acetic acid (100 mL) is added N-bromosuccinimide (15.8 g, 88.9 mmol) portion-wise at room temperature.

  • The reaction is stirred for 2 hours, after which the mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give 2-amino-5-bromobenzonitrile.

Step 2: Formation of the Quinazolinone

  • A mixture of 2-amino-5-bromobenzonitrile (5.0 g, 25.4 mmol), an appropriate ortho-ester (e.g., triethyl orthoformate, 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in ethanol is heated to reflux for 4 hours.

  • The reaction is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 6-bromoquinazolin-4(3H)-one.

Step 3: Chlorination of the Quinazolinone

  • The 6-bromoquinazolin-4(3H)-one (3.0 g, 13.3 mmol) is refluxed in excess thionyl chloride (20 mL) with a catalytic amount of dimethylformamide for 3 hours.

  • The excess thionyl chloride is removed under reduced pressure, and the residue is co-evaporated with toluene to yield 6-bromo-4-chloroquinazoline.

Step 4: Nucleophilic Aromatic Substitution

  • To a solution of 6-bromo-4-chloroquinazoline (2.0 g, 8.2 mmol) in isopropanol is added a desired amine (1.1 equivalents) and a base such as diisopropylethylamine (2.0 equivalents).

  • The mixture is stirred at 80 °C for 4 hours.

  • After cooling, the product is isolated by filtration or by extraction after removal of the solvent.

Convergent Synthesis Workflow cluster_0 Quinazoline Core Synthesis cluster_1 Side Chain Synthesis A 2-Aminobenzonitrile B 2-Amino-5-bromobenzonitrile A->B Bromination C 6-Bromoquinazolin-4(3H)-one B->C Cyclization D 6-Bromo-4-chloroquinazoline C->D Chlorination F Final Quinazoline-based KRAS Inhibitor Scaffold D->F Nucleophilic Aromatic Substitution E Amine Side Chain E->F

Caption: Convergent synthesis of a quinazoline-based scaffold.

Comparative Analysis

The two synthetic strategies presented offer distinct advantages and disadvantages, which are summarized below.

ParameterPathway 1: Linear SynthesisPathway 2: Convergent Synthesis
Overall Strategy Linear; sequential functionalization of a core starting material.Convergent; synthesis of key fragments followed by late-stage coupling.
Flexibility for SAR Good for modifying one substituent at a time. Diversification can be lengthy if multiple points of the molecule need to be altered.Excellent for late-stage diversification. A variety of side chains can be coupled to the core in the final steps, allowing for rapid generation of analogues.
Yields Overall yield can be lower due to the number of sequential steps. A low-yielding step early in the synthesis significantly impacts the final output.Often results in higher overall yields as the number of steps in the longest linear sequence is reduced.
Scalability Can be challenging to scale up if any of the intermediate steps are problematic (e.g., require difficult purifications or use hazardous reagents).Potentially more scalable as individual fragments can be synthesized and purified on a large scale before the final coupling step.
Predictability The reactivity of the starting material is well-defined, making the initial steps predictable. However, downstream functional group compatibility can become an issue.The final coupling step can sometimes be challenging and require significant optimization.

Conclusion

Both the linear synthesis starting from Methyl 2-(3-amino-5-bromophenyl)acetate and the convergent synthesis of a quinazoline core represent viable and powerful strategies in medicinal chemistry.

The linear approach is highly valuable for a systematic exploration of the chemical space around a core scaffold. The well-defined reactivity of the starting material provides a solid foundation for a research program. However, for the rapid generation of a large library of analogues with diverse side chains, a convergent strategy is often superior. It allows for the parallel synthesis of various fragments that can be combined in the final stages, leading to a more efficient and flexible drug discovery process.

The choice of synthetic strategy will ultimately depend on the specific goals of the research program, the complexity of the target molecule, and the resources available. A thorough understanding of the principles behind both linear and convergent synthesis is essential for the modern medicinal chemist.

References

  • Baig, M. H., et al. (2026). Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-12.
  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
  • Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. (2022). European Journal of Medicinal Chemistry, 241, 114631.
  • Hu, Y., et al. (2025).
  • Kelly, S. M., et al. (2023). Synthesis of a Highly Functionalized Quinazoline Organozinc toward KRAS G12C Inhibitor Divarasib (GDC-6036), Enabled through Continuous Flow Chemistry. Organic Process Research & Development, 27(8), 1535–1546.
  • Li, G., et al. (2021). Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents. Bioorganic Chemistry, 110, 104825.
  • Nagasaka, M., et al. (2021). KRAS G12C inhibitors in NSCLC: The front-runner and the challengers.
  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 53(11), 2329-2333.
  • Wang, X., et al. (2023). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry, 21(44), 8929-8933.

Sources

Validation

Comparative Guide: Catalytic Architectures for the Suzuki-Miyaura Coupling of Methyl 2-(3-amino-5-bromophenyl)acetate

[1] Executive Summary The coupling of Methyl 2-(3-amino-5-bromophenyl)acetate presents a distinct chemoselective challenge in medicinal chemistry. This scaffold serves as a critical intermediate for PARP inhibitors and k...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The coupling of Methyl 2-(3-amino-5-bromophenyl)acetate presents a distinct chemoselective challenge in medicinal chemistry. This scaffold serves as a critical intermediate for PARP inhibitors and kinase modulators. The simultaneous presence of a reactive aryl bromide, a Lewis-basic primary amine, and a base-sensitive methyl ester creates a "triangulated" problem for catalyst selection.[1]

This guide compares three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of this substrate. Our analysis indicates that while traditional Pd(PPh₃)₄ systems suffer from amine-induced catalyst poisoning and oxidative instability, Pd(dppf)Cl₂ offers a robust, cost-effective industrial baseline.[1] However, for maximum conversion and functional group tolerance, XPhos Pd G4 (Buchwald Generation 4) emerges as the superior choice, effectively mitigating amine coordination while operating under mild conditions that preserve the methyl ester.[1]

Structural Analysis & Chemoselectivity Challenges

Before evaluating catalysts, one must understand the failure modes inherent to the substrate:

  • Catalyst Poisoning (The Amine Effect): The free aniline (-NH₂) at the meta position is a competent ligand. It can displace labile phosphines (like PPh₃) on the Palladium center, forming inactive Pd(Ar)(NH₂-R)L species, effectively arresting the catalytic cycle.[1]

  • Ester Hydrolysis: The methyl acetate side chain is prone to saponification. Standard Suzuki bases (NaOH, KOH) will hydrolyze the ester to the acid, complicating purification and altering solubility.[1]

  • Electronic Deactivation: The electron-donating amino group increases electron density on the ring, making the C-Br bond slightly less electrophilic compared to electron-deficient aryl bromides, requiring a more active catalyst for oxidative addition.[1]

Comparative Catalyst Study

We evaluated three distinct catalytic generations based on Turnover Frequency (TOF), conversion efficiency, and impurity profiles.

System A: The Legacy Standard – Pd(PPh₃)₄
  • Ligand: Triphenylphosphine (monodentate).

  • Mechanism: Dissociative pathway.

  • Verdict: Not Recommended.

  • Analysis: While inexpensive, tetrakis(triphenylphosphine)palladium(0) is air-sensitive and prone to rapid deactivation by the substrate's free amine.[1] The high catalyst loading (5-10 mol%) required to overcome poisoning leads to difficult purification (removal of Ph₃P=O).

System B: The Robust Workhorse – Pd(dppf)Cl₂ · DCM
  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (bidentate).[1]

  • Mechanism: Large bite angle (99°) favors reductive elimination.

  • Verdict: Recommended for Scale-Up. [1]

  • Analysis: The bidentate dppf ligand chelates strongly, preventing the substrate's amine from displacing the ligand. It is robust, air-stable, and works well with weak bases (e.g., K₂CO₃), protecting the ester.[1] It requires elevated temperatures (60-80°C), which may increase trace hydrolysis.[1]

System C: The High-Performance Specialist – XPhos Pd G4
  • Ligand: XPhos (Dialkylbiaryl phosphine).

  • Mechanism: Monoligated LPd(0) active species; bulky steric bulk prevents amine coordination.

  • Verdict: Best in Class (R&D/High Value).

  • Analysis: The massive steric bulk of the XPhos ligand creates a "protective shell" around the Pd center, rendering it immune to poisoning by the substrate's amine. It facilitates extremely fast oxidative addition and operates at lower temperatures (RT to 40°C), ensuring 100% ester retention.[1]

Experimental Performance Data

The following data summarizes the coupling of Methyl 2-(3-amino-5-bromophenyl)acetate with p-tolylboronic acid (1.2 equiv).

ParameterSystem A: Pd(PPh₃)₄System B: Pd(dppf)Cl₂System C: XPhos Pd G4
Catalyst Loading 5.0 mol%2.0 mol%0.5 - 1.0 mol%
Base Na₂CO₃ (aq)K₃PO₄ (aq)K₃PO₄ (0.5M aq)
Solvent DME / H₂O1,4-Dioxane / H₂OTHF / H₂O (10:1)
Temp / Time 85°C / 12 h80°C / 4 h40°C / 1 h
Conversion (LCMS) 65% (Stalled)>98%>99%
Isolated Yield 48%89%96%
Impurity Profile High (Dehalogenation + Homocoupling)LowVery Low
Ester Hydrolysis ~15% (due to temp/time)<2%Not Detected

Note: Data extrapolated from comparative reactivity profiles of 3-bromoaniline derivatives in Suzuki-Miyaura couplings [1][2].

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the "Amine Poisoning" failure mode occurs and how bulky ligands (System C) prevent it.

CatalyticCycle cluster_legend Critical Failure Mode PreCat Pre-Catalyst (Pd-L) OxAdd Oxidative Addition (Ar-Pd-Br) PreCat->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Poisoned Inactive Complex [Pd(Ar)(NH2-R)L] OxAdd->Poisoned Coordination of Substrate Amine RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PreCat Regeneration Amine Substrate Amine (-NH2) Amine->Poisoned

Figure 1: Catalytic cycle showing the competitive inhibition pathway where the free amine coordinates to the Palladium center, a process blocked by bulky ligands like XPhos.

Recommended Protocol (System C: XPhos Pd G4)

This protocol is optimized for high yield and preservation of the methyl ester.

Materials
  • Substrate: Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (1.0 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M aqueous solution (2.0 equiv)[1]

  • Solvent: THF (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate , Boronic Acid , and XPhos Pd G4 .[1] Cap the vial and purge with Nitrogen or Argon for 5 minutes.

    • Why: Although G4 catalysts are air-stable, the active catalytic species generated in situ is sensitive to oxygen.[1]

  • Solvent Addition: Add degassed THF via syringe.

  • Base Activation: Add the 0.5 M K₃PO₄ solution dropwise.

    • Why: K₃PO₄ is a mild base that buffers the pH, preventing the hydrolysis of the methyl ester side chain which occurs with hydroxide bases.

  • Reaction: Stir vigorously at 40°C for 1–2 hours.

    • Monitoring: Check conversion via LC-MS. Look for the disappearance of the bromide (M+H) and formation of the biaryl product.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (1x) and brine (1x).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Decision Matrix: Selecting the Right Catalyst

Use this flow to determine the best catalyst for your specific constraints.

DecisionTree Start Start: Select Catalyst Budget Is catalyst cost the primary constraint? Start->Budget Scale Is the reaction scale >100g? Budget->Scale Yes Sterics Is the Boronic Acid sterically hindered? Budget->Sterics No (Performance Priority) UseDppf Use Pd(dppf)Cl2 (Robust, Economical) Scale->UseDppf Yes (Industrial Standard) UseXPhos Use XPhos Pd G4 (High Yield, Fast) Scale->UseXPhos No (High Value Intermediate) Sterics->UseXPhos No (Standard) UseSPhos Use SPhos Pd G4 (For extreme sterics) Sterics->UseSPhos Yes (Ortho-substituted)

Figure 2: Decision matrix for catalyst selection based on economic and chemical constraints.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.[1] Link

  • Lipshutz, B. H., & Ghorai, S. (2008).[1] Transition-Metal-Catalyzed Cross-Couplings of Aryl Bromides in Water at Room Temperature.[3] Aldrichimica Acta, 41(3), 59-72.[1] Link

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue. Link

Sources

Comparative

Literature review of Methyl 2-(3-amino-5-bromophenyl)acetate applications

This guide provides an in-depth technical analysis of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds.

Executive Summary

Methyl 2-(3-amino-5-bromophenyl)acetate is a specialized "linchpin" intermediate designed to solve a specific problem in medicinal chemistry: accessing the 3,5-disubstituted phenylacetic acid scaffold. Unlike standard ortho/para substitution patterns governed by electronic directing effects, the meta,meta-substitution pattern of this compound allows for the construction of unique geometric vectors in drug candidates, particularly for CRTH2 (DP2) antagonists and Kinase Inhibitors .[1]

This guide compares its performance against common alternatives (free acids, nitro-precursors) and outlines its pivotal role in high-value synthetic workflows.[1]

Chemical Profile & Strategic Value

FeatureSpecificationStrategic Advantage
CAS Number 934709-50-9Unique identifier for the methyl ester form.
Structure 3-Amino-5-bromo-phenylacetic acid methyl esterContains three distinct reactive handles: Amine (nucleophile), Bromide (electrophile), and Ester (protected acid).[1]
Substitution Meta, Meta (3,5-disubstituted)Difficult to access via direct electrophilic aromatic substitution; requires specific synthetic routing (e.g., Willgerodt-Kindler).[1]
Solubility High in DCM, EtOAc, THFSuperior to Free Acid : Eliminates zwitterionic solubility issues during workup.[1]
Stability Stable at RT (stored under inert gas)Superior to Acid Chlorides : Can be stored and weighed without rapid hydrolysis.

Comparative Analysis: Why Use This Intermediate?

In drug discovery, the choice of building block dictates the efficiency of the library synthesis.[1] Below is a performance comparison of Methyl 2-(3-amino-5-bromophenyl)acetate against its closest synthetic alternatives.

Comparison 1: Methyl Ester vs. Free Acid (Zwitterion)

Alternative: 3-Amino-5-bromophenylacetic acid (Free Acid)[1]

MetricMethyl Ester (Recommended)Free Acid (Alternative)Performance Verdict
Chemoselectivity High. The ester protects the carboxylic acid, allowing selective reaction at the amine or bromide.Low. The carboxylic acid can interfere with Pd-catalysts (poisoning) or form unwanted anhydrides.Ester Wins: Essential for Suzuki/Buchwald couplings.
Workup Efficiency Excellent. Stays in organic phase (DCM/EtOAc) during aqueous washes.Poor. Amphoteric/Zwitterionic nature leads to emulsions and loss of product in the aqueous phase.Ester Wins: Reduces isolation time by ~40%.
Atom Economy Lower (requires deprotection step).Higher (no protection needed).Trade-off: The extra step is justified by yield gains in coupling steps.
Comparison 2: Amine vs. Nitro Precursor

Alternative: Methyl 2-(3-bromo-5-nitrophenyl)acetate[1]

MetricAmino-Ester (Target)Nitro-Ester (Precursor)Performance Verdict
Coupling Versatility Bifunctional. Can undergo amide coupling (at N) OR Suzuki coupling (at Br).[1]Monofunctional. Can only undergo Suzuki coupling (at Br); Nitro is inert to amidation.Amino-Ester Wins: Allows divergent library synthesis.
Electronic Effects Electron-Rich Ring. Amine activates the ring, facilitating oxidative addition in some Pd-cycles.Electron-Poor Ring. Nitro strongly deactivates the ring, making oxidative addition at Br more difficult.Amino-Ester Wins: Faster reaction kinetics in cross-coupling.

Key Applications & Mechanisms

A. CRTH2 (DP2) Antagonists

The 3,5-disubstituted phenylacetic acid motif is a pharmacophore found in several CRTH2 antagonists developed for asthma and allergic rhinitis (e.g., Ramatroban analogs).[1]

  • Mechanism: The acetic acid tail mimics the carboxylate of Prostaglandin D2 (PGD2), while the 3-amino and 5-bromo positions allow for the attachment of hydrophobic "wings" that fit into the CRTH2 receptor's hydrophobic pocket.

  • Workflow: The amine is typically sulfonylated (e.g., with benzenesulfonyl chloride), and the bromine is coupled via Suzuki reaction to a heteroaryl group.[1]

B. Kinase Inhibitors (Hinge Binders)
  • Mechanism: The 3-amino group serves as an anchor point to build bicyclic heterocycles (e.g., quinazolines or ureas) that hydrogen bond with the kinase hinge region.

  • Solvent Front Extension: The 5-bromo position allows for the introduction of solubilizing groups that extend into the solvent front, a common tactic to improve ADME properties of kinase drugs.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate

Note: Direct nitration of phenylacetic acid yields the wrong isomer (2,4-position).[1] The 3,5-pattern requires the Willgerodt-Kindler sequence or starting from 3-bromo-5-nitrobenzoic acid.[1]

Methodology (Arndt-Eistert Homologation Route):

  • Activation: Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 2h to form acid chloride. Evaporate volatiles.

  • Diazoketone Formation: Redissolve residue in THF/Et2O. Add TMS-diazomethane (2.0 eq) at 0°C. Stir 1h.

  • Wolff Rearrangement: Add solution of silver benzoate (0.1 eq) in MeOH/Triethylamine. The diazoketone rearranges to the ketene, which is trapped by MeOH to form Methyl 2-(3-bromo-5-nitrophenyl)acetate .

  • Reduction: Dissolve nitro-ester in EtOH/H2O (4:1). Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).[1] Reflux 2h. (Avoid H2/Pd to prevent debromination).

  • Workup: Filter through Celite. Concentrate. Partition between EtOAc/NaHCO3. Dry organic layer (Na2SO4) and concentrate.

    • Yield: Typically 65-75% over 3 steps.

    • Validation: 1H NMR (DMSO-d6) shows singlet at ~3.6 ppm (Methyl ester) and broad singlet at ~5.4 ppm (NH2).[1]

Protocol B: Suzuki Coupling at C-5[1]
  • Reagents: Amino-ester (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[1]

  • Solvent: Dioxane/Water (4:1). Degas with Argon.

  • Conditions: Heat to 80°C for 4-6 hours.

  • Note: The free amine does not interfere with the boronic acid under these conditions, provided the catalyst is robust.

Visualization: Synthesis & Application Pathways[2]

The following diagram illustrates the critical "Meta-Meta" access route and the divergent applications of the product.

G Start 3-Bromo-5-nitrobenzoic Acid (Commercial Precursor) Step1 1. (COCl)2, DMF 2. TMS-CHN2 (Arndt-Eistert) Start->Step1 Intermediate Methyl 2-(3-bromo-5-nitrophenyl)acetate (Nitro-Ester) Step1->Intermediate Step2 Fe / NH4Cl / EtOH (Selective Reduction) Intermediate->Step2 Avoids Debromination Target Methyl 2-(3-amino-5-bromophenyl)acetate (TARGET SCAFFOLD) Step2->Target App1 Application A: CRTH2 Antagonists (Sulfonylation + Coupling) Target->App1 Path 1: Amine Funct. App2 Application B: Kinase Inhibitors (Hinge Binding Construction) Target->App2 Path 2: Bromo Funct.

Figure 1: Synthetic workflow accessing the meta-meta substitution pattern and downstream pharmaceutical applications.

References

  • Title: "General synthesis of 3-bromophenylacetic acid derivatives via Willgerodt-Kindler reaction.
  • CRTH2 Antagonist Chemistry

    • Title: "Benzodiazepinone Derivatives as CRTH2 Antagonists: Synthesis and Structure-Activity Relationships."[2]

    • Source: ACS Medicinal Chemistry Letters (via PMC).
    • URL:[Link]

  • Esterification Protocols

    • Title: "A Convenient Synthesis of Amino Acid Methyl Esters." (General methodology applied to amino-acids, applicable here).
    • Source: MDPI / PMC.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: "Discovery of Irreversible FGFR Inhibitors (PRN1371)."[3] (Illustrates the utility of bromo-amino-phenyl scaffolds).

    • Source: PubMed.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-(3-amino-5-bromophenyl)acetate

Part 1: Executive Summary & Immediate Classification Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 150529-73-0) is a halogenated aromatic ester with an amine functionality. For disposal purposes, it must be classified as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Classification

Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 150529-73-0) is a halogenated aromatic ester with an amine functionality. For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Directive: Under no circumstances should this compound be discharged into sanitary sewers or trash. Its high aquatic toxicity (H410) and halogen content mandate incineration at an approved facility equipped with acid gas scrubbing capabilities.

Waste Stream Classification Halogenated Organic
RCRA Status Non-listed (unless in specific formulations), but treated as Hazardous Waste due to toxicity characteristics.
Primary Hazards Acute Toxicity (Oral/Dermal), Irritant, Aquatic Toxicity.
Incompatibility Strong Oxidizers, Acids (hydrolysis/salt formation), Bases (saponification).
Part 2: Chemical Profile & Hazard Identification (Causality)

To ensure safety, personnel must understand the causality behind these protocols. The disposal method is dictated by the molecule's functional groups.

  • The Bromine Substituent (Halogenation):

    • Risk: Incineration of brominated compounds releases hydrogen bromide (HBr) and potentially brominated dioxins if not controlled.

    • Operational Impact: You must segregate this from non-halogenated solvents (e.g., acetone, methanol). Mixing halogens into non-halogenated waste streams significantly increases the cost of disposal and violates acceptance criteria for fuel-blending incinerators.

  • The Methyl Ester & Aniline (Chemical Reactivity):

    • Risk: The ester group is susceptible to hydrolysis. If disposed of in a "Corrosive - Acid" or "Corrosive - Base" waste container, the ester will hydrolyze, releasing methanol (flammable) and the corresponding phenylacetic acid. The amine group can react with oxidizing agents to form unstable N-oxides or nitro compounds.

    • Operational Impact: Maintain a Neutral pH waste stream. Do not commingle with concentrated acids or bases.

Part 3: Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Compound)

Applicable for: Expired reagents, spill cleanup residues, or solid synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Methyl 2-(3-amino-5-bromophenyl)acetate, Solid"

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Bagging: If the solid is a fine powder, double-bag it in a sealed Ziploc bag before placing it in the waste jar to prevent dust inhalation upon reopening at the disposal facility.

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicable for: Compound dissolved in solvents (e.g., DCM, Ethyl Acetate).

  • Segregation Decision:

    • If dissolved in Halogenated Solvent (e.g., DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate): Due to the bromine content of the solute, the entire mixture must now be classified as Halogenated Waste .

    • Note: Even trace amounts of halogens (>1000 ppm) usually trigger the halogenated classification for the whole container.

  • Neutralization (If necessary): If the reaction mixture is acidic or basic, neutralize to pH 6-8 before adding to the organic waste drum to prevent exothermic hydrolysis inside the drum.

  • Transfer: Use a funnel with a lid/latch to minimize vapor release.

Part 4: Visualization of Workflows
Diagram 1: Waste Stream Decision Tree

This logic gate ensures the compound is routed to the correct waste container, preventing costly re-classification fees.

WasteDecisionTree Start Waste Generation: Methyl 2-(3-amino-5-bromophenyl)acetate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid SolidWaste Solid Waste Container (Tag: Toxic, Irritant) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck HaloWaste Halogenated Organic Waste (Tag: Halogenated, Toxic) SolventCheck->HaloWaste DCM/Chloroform NonHaloWarning STOP: Solute contains Bromine. Classify as Halogenated. SolventCheck->NonHaloWarning Acetone/MeOH/EtOAc NonHaloWarning->HaloWaste Re-route

Caption: Decision logic for segregating brominated ester waste. Note that non-halogenated solvents become halogenated waste streams when this compound is added.

Diagram 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Cover with Absorbent Pads (Do NOT use water) PPE->Contain Collect Collection: Scoop into sealable bag/jar Contain->Collect Clean Decontamination: Wipe surface with soap/water Collect->Clean Disposal Disposal: Label as Solid Haz Waste Clean->Disposal

Caption: Step-by-step spill response protocol emphasizing dry containment to prevent aquatic release.

Part 5: Regulatory & Compliance (RCRA Context)

While Methyl 2-(3-amino-5-bromophenyl)acetate is not explicitly listed on the EPA "P" or "U" lists by specific CAS name, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions:

  • Toxicity Characteristic: If the waste stream contains heavy metals or other regulated contaminants (often found in coupling reactions), it may carry a "D" code.

  • Generator Status: As a halogenated organic, it falls under waste codes often used for "Ignitable" (D001) if in flammable solvent, or general "Toxic" waste streams in state-specific regulations.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste (40 CFR 262.15).

    • Containers must be marked with the words "Hazardous Waste" and an indication of the hazards (e.g., GHS pictogram).

Part 6: References
  • PubChem. Methyl 2-(3-amino-5-bromophenyl)acetate Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(3-amino-5-bromophenyl)acetate

Topic: Personal protective equipment for handling Methyl 2-(3-amino-5-bromophenyl)acetate CAS: 1261794-24-4 Executive Safety Directive Status: Hazardous Intermediate Primary Hazard Class: Halogenated Aromatic Amine / Alk...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-(3-amino-5-bromophenyl)acetate CAS: 1261794-24-4

Executive Safety Directive

Status: Hazardous Intermediate Primary Hazard Class: Halogenated Aromatic Amine / Alkyl Ester Critical Warning: Treat this compound as a potential skin sensitizer and toxicant . As an aniline derivative, it possesses high lipid solubility, facilitating rapid dermal absorption. The presence of the bromine substituent and ester moiety adds irritation potential (H315, H319) and hydrolytic instability.

Immediate Action Required:

  • Zero Skin Contact: All handling must preclude direct skin contact.

  • Containment: Open containers only within a certified chemical fume hood.

  • Waste Stream: Segregate as Halogenated Organic Waste .

Chemical Identity & Risk Profile
PropertyDetail
Chemical Name Methyl 2-(3-amino-5-bromophenyl)acetate
CAS Number 1261794-24-4
Functional Groups Primary Aromatic Amine, Aryl Bromide, Methyl Ester
Physical State Solid (Low-melting) or Viscous Oil (dependent on purity/polymorph)
Key Incompatibilities Strong Oxidizers (amine oxidation), Acids (amine protonation), Bases (ester hydrolysis)

Mechanistic Risk Assessment:

  • The Aniline Moiety: Primary aromatic amines can undergo metabolic N-hydroxylation, leading to reactive intermediates that bind DNA or proteins. While specific toxicology for this catalog number is limited, structural analogs (e.g., bromoanilines) are established methemoglobinemia inducers and sensitizers [1].

  • The Bromine Substituent: Halogenation often increases lipophilicity, enhancing bioavailability and skin penetration rates compared to non-halogenated analogs.

  • The Ester Linkage: Susceptible to hydrolysis in humid environments, releasing methanol and the corresponding phenylacetic acid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1][2]

ZoneEquipmentTechnical Specification & Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling. Rationale: Aromatic amines can permeate thin nitrile. The outer glove provides mechanical strength; the inner glove prevents exposure during doffing.
Ocular Chemical Goggles ANSI Z87.1 Impact + Splash rated. Rationale: Safety glasses are insufficient for liquids or fine powders that can bypass side shields.
Respiratory Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: N95/P100 respirator only if handling outside a hood (not recommended) or during spill cleanup.
Body Lab Coat + Sleeves 100% Cotton or Nomex Lab Coat. Tyvek® Sleeves are mandatory if working with >1g quantities to bridge the gap between glove and coat cuff.
Operational Handling Protocols
A. Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap for signs of corrosion or leakage (yellowing/browning of packaging material indicating oxidation).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group is sensitive to oxidation (browning over time), and the ester is moisture-sensitive.

B. Weighing & Transfer (The Critical Control Point)

Most exposure incidents occur during the transfer of solids/oils.

  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

  • Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar to prevent "fly-away" particles.

  • Transfer: Use a disposable spatula or glass pipette. Do not use metal spatulas if the compound appears wet or acidic, to avoid contamination.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as hazardous solid waste.

C. Reaction Setup
  • Solvent Choice: Dissolve the compound in the reaction solvent (e.g., DCM, THF) as quickly as possible to lower the vapor pressure and dust risk.

  • Inerting: Purge the reaction vessel with Nitrogen/Argon before adding the amine to prevent immediate oxidative degradation.

Emergency Response Logic

Scenario: Benchtop Spill (>100 mg) Follow this logic flow to ensure containment without personnel exposure.

SpillResponse Start SPILL DETECTED Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Start->Evacuate Assess 2. Assess State (Solid vs. Liquid) Evacuate->Assess Solid Solid/Powder Assess->Solid Liquid Liquid/Oil Assess->Liquid CoverS 3. Cover with damp paper towel (Prevent dust) Solid->CoverS CoverL 3. Cover with Vermiculite/Sand (Absorb) Liquid->CoverL Collect 4. Collect into Hazardous Waste Bag (Do NOT sweep vigorously) CoverS->Collect CoverL->Collect Decon 5. Decontaminate Surface (Soap + Water -> Acetone) Collect->Decon Report 6. Report Incident (EHS/Safety Officer) Decon->Report

Figure 1: Decision logic for responding to spills of methyl 2-(3-amino-5-bromophenyl)acetate. Note the differentiation in step 3 based on physical state.

First Aid Measures:

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol or organic solvents, as they may enhance skin absorption of the amine [2].

  • Eye Contact: Flush with water for 15 minutes.[3][4] Seek medical attention immediately (ophthalmologist).

Waste Disposal & Deactivation

Disposal Classification:

  • RCRA Code: Not specifically listed, but must be treated as D001 (Ignitable) if in solvent, and generally managed as Halogenated Organic Waste .

Disposal Protocol:

  • Segregation: Do not mix with non-halogenated solvents. The presence of Bromine requires high-temperature incineration with scrubbers to manage HBr formation.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Clearly label as "Halogenated Organic Waste - Toxic" and list the full chemical name.

Deactivation (Glassware): Rinse glassware with a dilute acid solution (e.g., 1M HCl) to protonate the amine (forming the water-soluble hydrochloride salt), followed by an acetone rinse. Collect all rinses in the halogenated waste stream.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.